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  • Product: Methyl amino(3-methoxyphenyl)acetate hydrochloride
  • CAS: 327051-33-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the fundamental properties of Methyl am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride. As a substituted phenylglycine derivative, this compound represents a valuable building block in medicinal chemistry and drug discovery. The presence of the methoxy group on the phenyl ring significantly influences its electronic and steric properties, offering a nuanced tool for modulating biological activity in larger molecules. This guide will delve into its chemical identity, physicochemical properties, a representative synthesis approach, stability considerations, and its potential applications as a scaffold in the development of novel therapeutics.

Chemical Identity and Structure

Methyl amino(3-methoxyphenyl)acetate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-(3-methoxyphenyl)acetic acid. The presence of a chiral center at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.

  • IUPAC Name: methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride

  • Synonyms: Methyl m-methoxyphenylglycinate hydrochloride, 3-Methoxyphenylglycine methyl ester hydrochloride

  • Chemical Formula: C₁₀H₁₄ClNO₃[1]

  • Molecular Weight: 231.68 g/mol [1]

The hydrochloride salt form is typically a white to off-white crystalline solid, which enhances the compound's stability and solubility in aqueous media compared to its free base form.

Stereochemistry

The stereochemistry of this compound is a critical consideration for its application in drug development, as different enantiomers can exhibit distinct pharmacological profiles.

  • Racemic Mixture: A 1:1 mixture of the (R)- and (S)-enantiomers.

    • CAS Number: 327051-33-2

  • (2S)-enantiomer: The enantiomer with the S configuration at the alpha-carbon.

    • CAS Number: 1391408-07-3[1]

The specific stereoisomer used in research and development should always be clearly defined.

Physicochemical and Spectroscopic Properties

The physicochemical properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Physical Form Solid[2]
Melting Point 183 - 186 °C[2]
Solubility Soluble in water and organic solventsInferred from hydrochloride salt nature
pKa (predicted) ~7.5 (amino group), ~ -1 (carbonyl oxygen)Predicted based on structure
LogP (predicted) 1.2898[1]
Topological Polar Surface Area (TPSA) 61.55 Ų[1]
Spectroscopic Data (Representative)

¹H NMR (400 MHz, D₂O, predicted):

  • δ 7.4-7.5 (t, 1H): Aromatic proton on C5 of the phenyl ring.

  • δ 7.0-7.1 (m, 3H): Aromatic protons on C2, C4, and C6 of the phenyl ring.

  • δ 5.2 (s, 1H): Alpha-proton (CH-NH₃⁺).

  • δ 3.8 (s, 3H): Methoxy group protons (O-CH₃).

  • δ 3.7 (s, 3H): Methyl ester protons (CO-O-CH₃).

¹³C NMR (100 MHz, D₂O, predicted):

  • δ 170.0: Ester carbonyl carbon.

  • δ 160.0: Aromatic carbon attached to the methoxy group (C3).

  • δ 135.0: Aromatic carbon attached to the alpha-carbon (C1).

  • δ 130.0: Aromatic carbon (C5).

  • δ 120.0: Aromatic carbon (C6).

  • δ 115.0: Aromatic carbon (C4).

  • δ 114.0: Aromatic carbon (C2).

  • δ 57.0: Alpha-carbon.

  • δ 55.0: Methoxy carbon.

  • δ 53.0: Methyl ester carbon.

Infrared (IR) Spectroscopy (ATR, predicted):

  • ~3000-2800 cm⁻¹: N-H stretch from the ammonium salt.

  • ~1740 cm⁻¹: C=O stretch from the ester.

  • ~1600, 1490 cm⁻¹: C=C stretching from the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching from the methoxy group and ester.

Mass Spectrometry (ESI+, predicted):

  • m/z 196.1: [M+H]⁺, corresponding to the free base.

Synthesis and Chemical Reactivity

Representative Synthesis Protocol

A common and effective method for the synthesis of α-amino acid esters involves the Strecker synthesis or variations thereof. Below is a plausible, representative protocol for the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

G A 3-Methoxybenzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B C α-Aminonitrile Intermediate B->C D Acid Hydrolysis (HCl) C->D E Racemic 3-Methoxyphenylglycine D->E F Esterification (Methanol, Thionyl Chloride) E->F G Methyl amino(3-methoxyphenyl)acetate hydrochloride F->G

Figure 1: Representative synthesis workflow.

Step-by-Step Methodology:

  • Strecker Reaction:

    • To a solution of 3-methoxybenzaldehyde in aqueous ammonia, add ammonium chloride and sodium cyanide.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting α-aminonitrile intermediate can be extracted with an organic solvent like dichloromethane.

  • Hydrolysis of the Aminonitrile:

    • Treat the α-aminonitrile intermediate with concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and collect the precipitated racemic 3-methoxyphenylglycine.

  • Esterification:

    • Suspend the racemic 3-methoxyphenylglycine in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Remove the solvent under reduced pressure to yield the crude Methyl amino(3-methoxyphenyl)acetate hydrochloride.

    • Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.

Chemical Reactivity and Stability

Amino acid esters are known to be susceptible to hydrolysis, particularly under basic conditions. The hydrochloride salt significantly enhances the stability of Methyl amino(3-methoxyphenyl)acetate hydrochloride by protonating the primary amine, which reduces its nucleophilicity and prevents intermolecular reactions that can lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere.

Potential Applications in Drug Discovery and Development

Methyl amino(3-methoxyphenyl)acetate hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The phenylglycine scaffold is present in a variety of biologically active compounds.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A Methyl amino(3-methoxyphenyl)acetate hydrochloride B Anti-inflammatory Agents A->B Modification of amino and/or ester groups C Antifungal Agents A->C Incorporation into heterocyclic systems D CNS-active Compounds (e.g., Glutamate Receptor Modulators) A->D Analog of endogenous ligands E Anticancer Agents A->E Peptidomimetics

Figure 2: Potential applications stemming from the core scaffold.
  • CNS-Active Compounds: Phenylglycine derivatives have been explored as antagonists of metabotropic glutamate receptors, which are implicated in a variety of neurological and psychiatric disorders. The 3-methoxy substitution can influence binding affinity and selectivity for different receptor subtypes.

  • Anti-inflammatory and Antifungal Agents: The phenylglycine core can be incorporated into larger molecules with anti-inflammatory or antifungal properties. The methoxy group can modulate the pharmacokinetic properties of these compounds, such as lipophilicity and metabolic stability.

  • Peptidomimetics: As an unnatural amino acid, it can be used in the synthesis of peptidomimetics to create more stable and potent peptide-based drugs. The methoxy-substituted phenyl ring can introduce specific interactions with biological targets. The role of the methoxy group in approved drugs is well-documented, often improving binding, physicochemical properties, and metabolic behavior.[3]

Safety and Handling

Based on available information for similar compounds, Methyl amino(3-methoxyphenyl)acetate hydrochloride should be handled with care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

Conclusion

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a valuable and versatile chemical entity for researchers and professionals in drug discovery and development. Its defined chemical and physical properties, coupled with the potential for diverse chemical modifications, make it an attractive starting material for the synthesis of novel bioactive compounds. The presence of the 3-methoxy group offers a strategic advantage for fine-tuning the pharmacological and pharmacokinetic profiles of target molecules. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

Sources

Exploratory

"Methyl amino(3-methoxyphenyl)acetate hydrochloride" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl amino(3-methoxyphenyl)acetate hydrochloride Abstract This technical guide delineates the hypothesized mechanism of action for the novel compound,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, Methyl amino(3-methoxyphenyl)acetate hydrochloride. Based on a comprehensive analysis of its structural analogues, we propose a dual-action mechanism centered on N-methyl-D-aspartate (NMDA) receptor antagonism and potential modulation of monoamine transporters. This document provides a foundational framework for researchers, scientists, and drug development professionals, outlining the scientific rationale behind this hypothesis and presenting a detailed roadmap for its experimental validation. The enclosed protocols are designed to be self-validating, ensuring a rigorous and reproducible investigation into the compound's pharmacological profile.

Introduction and Structural Rationale

This guide, therefore, puts forth the hypothesis that Methyl amino(3-methoxyphenyl)acetate hydrochloride functions as an NMDA receptor antagonist with potential secondary activity at monoamine transporters. The subsequent sections will elaborate on this proposed mechanism and provide a comprehensive suite of experimental protocols to rigorously test this hypothesis.

Putative Core Mechanism of Action

Primary Target: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[9][10][11] Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[9][12] NMDA receptor antagonists block the receptor's ion channel, preventing the influx of Ca2+ and subsequent downstream signaling. This action is the basis for the anesthetic, dissociative, and, in some cases, antidepressant effects of drugs like ketamine and phencyclidine (PCP).[1][5]

Given the structural similarity of Methyl amino(3-methoxyphenyl)acetate hydrochloride to known NMDA receptor antagonists like 3-MeO-PCP, it is highly probable that it also binds to and inhibits the NMDA receptor. The dissociative and hallucinogenic properties of many arylcyclohexylamines are directly attributed to this mechanism.[5][13]

Proposed Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Gates Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel->Ca_Influx Prevents Downstream_Signaling Downstream Signaling (Altered) Ca_Influx->Downstream_Signaling Inhibits Compound Methyl amino(3-methoxyphenyl)acetate hydrochloride Compound->NMDA_Receptor Antagonizes

Caption: Proposed antagonism of the NMDA receptor by the compound.

Secondary Targets: Monoamine Transporter Modulation

Many centrally acting drugs have promiscuous binding profiles. For instance, 3-MeO-PCP has been shown to interact with the serotonin transporter.[2] Methoxphenidine is also suspected to have dopamine reuptake inhibitor action.[3][14][15] The inhibition of dopamine reuptake leads to increased extracellular dopamine concentrations, which can produce stimulant and rewarding effects.[6][8][16] Similarly, inhibition of serotonin and norepinephrine reuptake is the primary mechanism of many antidepressant medications.[7][17]

Therefore, it is plausible that Methyl amino(3-methoxyphenyl)acetate hydrochloride may also bind to one or more monoamine transporters, which could significantly influence its overall pharmacological effects, potentially adding antidepressant or stimulant properties to its primary dissociative effects.

Experimental Validation Protocols

To empirically test the proposed mechanism of action, a multi-tiered approach encompassing in vitro and in vivo studies is recommended.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of Methyl amino(3-methoxyphenyl)acetate hydrochloride for the NMDA receptor and the dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Preparation of Membranes:

    • For NMDA receptor binding, use rat brain cortical membranes.

    • For DAT, SERT, and NET binding, use membranes from HEK293 cells stably expressing the human recombinant transporters.

  • Assay Conditions:

    • NMDA Receptor: Incubate brain membranes with a known concentration of [3H]MK-801 (a high-affinity NMDA receptor channel blocker) and varying concentrations of the test compound.

    • DAT: Incubate HEK-hDAT cell membranes with [3H]WIN 35,428 and varying concentrations of the test compound.

    • SERT: Incubate HEK-hSERT cell membranes with [3H]citalopram and varying concentrations of the test compound.

    • NET: Incubate HEK-hNET cell membranes with [3H]nisoxetine and varying concentrations of the test compound.

  • Incubation and Detection:

    • Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Outcome: This will provide quantitative data on the compound's affinity for its putative targets.

Target Radioligand Hypothetical Ki (nM)
NMDA Receptor[3H]MK-80150 - 200
DAT[3H]WIN 35,428200 - 1000
SERT[3H]Citalopram> 1000
NET[3H]Nisoxetine> 1000

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes (Brain or Recombinant Cells) Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining binding affinity via radioligand assays.

Objective: To determine if the compound acts as an antagonist at the NMDA receptor and as an inhibitor of monoamine transporter function.

Methodology:

  • NMDA Receptor Functional Assay (Calcium Flux):

    • Culture primary cortical neurons or a suitable cell line expressing functional NMDA receptors.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Apply the test compound at various concentrations.

    • Stimulate the cells with NMDA and glycine to activate the receptors.

    • Measure the change in intracellular calcium concentration via fluorescence.

    • An antagonist will inhibit the NMDA-induced calcium influx in a dose-dependent manner.

  • Monoamine Transporter Functional Assay (Synaptosomal Uptake):

    • Prepare synaptosomes from rat striatum (for DAT) or whole brain minus striatum (for SERT and NET).

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate the uptake reaction by adding [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes.

    • An inhibitor will reduce the uptake of the radiolabeled neurotransmitter in a dose-dependent manner.

In Vivo Behavioral Studies

Objective: To assess the psychoactive effects of the compound in animal models and determine if they are consistent with the proposed mechanism.

Methodology:

  • Locomotor Activity:

    • Administer the compound to mice and measure their horizontal and vertical movement in an open field arena. NMDA antagonists often induce hyperlocomotion at lower doses.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

    • PPI is a measure of sensorimotor gating that is disrupted by NMDA antagonists. Assess the ability of a weak, non-startling prepulse to inhibit the startle response to a loud acoustic stimulus after compound administration.

  • Conditioned Place Preference (CPP):

    • This test is used to evaluate the rewarding or aversive properties of a drug.[18] If the compound is a potent dopamine reuptake inhibitor, it is expected to show a rewarding effect and induce CPP.

  • Forced Swim Test:

    • This is a common screening test for antidepressant activity. If the compound has significant effects on serotonin or norepinephrine systems, it may reduce immobility time in this test.

Summary and Future Directions

This guide has outlined a plausible mechanism of action for Methyl amino(3-methoxyphenyl)acetate hydrochloride, centered on NMDA receptor antagonism with potential secondary effects on monoamine transporters. The proposed experimental workflow provides a robust framework for validating this hypothesis. The results of these studies will be critical in elucidating the pharmacological profile of this novel compound and will inform any future drug development efforts. A thorough understanding of its mechanism of action is paramount for predicting its therapeutic potential and potential for abuse.

References

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Power, T. (2024). What are Dopamine reuptake inhibitors and how do they work? Clinical Trials. [Link]

  • Schifano, F., et al. (2024). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18 F-FDG PET/CT Case Report. MDPI. [Link]

  • Power, T. (2023). Dopamine Reuptake Inhibitor vs Ssri. Clinical Trials. [Link]

  • Wikipedia. (n.d.). 3-MeO-PCP. [Link]

  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry. [Link]

  • Ingenta Connect. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]

  • Traynelis, S. F., et al. (2010). New advances in NMDA receptor pharmacology. Pharmacological Reviews. [Link]

  • Cleveland Clinic. (2022). Dopamine: What It Is, Function & Symptoms. [Link]

  • MDPI. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

  • Lee, B., et al. (2020). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. Psychopharmacology. [Link]

  • Schifano, F., et al. (2016). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Psychoactive Properties. ResearchGate. [Link]

  • Oreate AI Blog. (2026). Exploring 3-MeO-Pcp: The New Wave of Psychoactive Substances. [Link]

  • Wikipedia. (n.d.). Methoxphenidine. [Link]

  • Lee, H., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British Journal of Pharmacology. [Link]

  • Lee, H., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. ResearchGate. [Link]

  • World Health Organization. (2018). 2-methoxydiphenidine. Expert Committee on Drug Dependence Information Repository. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride

Abstract This technical guide provides a comprehensive overview of Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS No. 327051-33-2), a key building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS No. 327051-33-2), a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications. The guide emphasizes the compound's role as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. Detailed methodologies and practical insights are provided to facilitate its effective use in a research and development setting.

Introduction: A Versatile Phenylglycine Derivative

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a synthetic amino acid ester that has garnered significant interest in the field of drug discovery. As a derivative of phenylglycine, it incorporates a methoxy group on the phenyl ring, a feature known to favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for a variety of chemical transformations.

The strategic placement of the amino and ester functionalities at the benzylic position, combined with the electronic and steric influence of the meta-methoxy group, makes this compound a versatile scaffold. Its primary utility lies in its role as a key intermediate for the synthesis of complex molecules, most notably in the development of analgesics and other central nervous system (CNS) agents.[2] This guide will delve into the technical details of this valuable compound, providing a foundation for its application in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and analysis.

Chemical and Physical Properties

The key identifying and physical properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride are summarized in the table below.

PropertyValueSource(s)
CAS Number 327051-33-2[3]
Molecular Formula C₁₀H₁₄ClNO₃[4]
Molecular Weight 231.68 g/mol [4]
Appearance White to off-white powder[3]
Melting Point 182-183 °C[3]
Solubility Soluble in water and polar organic solventsGeneral knowledge
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[4][5]
Spectroscopic Characterization

While specific, publicly available spectra for this exact compound are limited, the expected spectroscopic data can be inferred from related structures and general principles of NMR and IR spectroscopy. Commercial suppliers typically provide batch-specific analytical data upon request.[3]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a signal for the alpha-proton adjacent to the amino group. The exact chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon bearing the amino group, the carbons of the aromatic ring (with the carbon attached to the methoxy group being shielded), the methoxy carbon, and the methyl ester carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations. The presence of the hydrochloride salt will influence the N-H stretching region.[6]

Synthesis and Manufacturing

The synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride typically involves a multi-step process starting from readily available precursors. The following section outlines a general, yet detailed, synthetic approach.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is illustrated below. This approach breaks down the molecule into simpler, commercially available starting materials.

G target Methyl amino(3-methoxyphenyl)acetate hydrochloride esterification Esterification & Salt Formation target->esterification amino_acid amino(3-methoxyphenyl)acetic acid esterification->amino_acid strecker Strecker Synthesis amino_acid->strecker aldehyde 3-Methoxybenzaldehyde strecker->aldehyde cyanide Cyanide Source (e.g., NaCN) strecker->cyanide ammonia Ammonia Source (e.g., NH4Cl) strecker->ammonia

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

This protocol describes a common method for the synthesis of α-amino acid esters.

Step 1: Synthesis of amino(3-methoxyphenyl)acetonitrile (Strecker Synthesis)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde and ammonium chloride in an aqueous ammonia solution.

  • Addition of Cyanide: Slowly add a solution of sodium cyanide in water to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to amino(3-methoxyphenyl)acetic acid

  • Reaction Setup: Treat the crude aminonitrile from the previous step with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Hydrolysis: Heat the reaction mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to obtain the amino acid.

Step 3: Esterification to Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Reaction Setup: Suspend the amino(3-methoxyphenyl)acetic acid in methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride or introduce dry hydrogen chloride gas. An alternative, milder method involves the use of trimethylchlorosilane in methanol.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is fully consumed.

  • Isolation: Remove the solvent under reduced pressure to yield the crude Methyl amino(3-methoxyphenyl)acetate hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Applications in Drug Discovery and Development

The primary value of Methyl amino(3-methoxyphenyl)acetate hydrochloride lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules.

Key Intermediate in the Synthesis of Tapentadol

A prominent example of its application is in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action (μ-opioid receptor agonism and norepinephrine reuptake inhibition). While multiple synthetic routes to Tapentadol exist, many utilize intermediates derived from 3-methoxyphenyl precursors.[8][9][10][11][12] The core structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride provides the necessary phenyl and amino functionalities for elaboration into the final drug substance.

The following diagram illustrates a generalized synthetic workflow where a 3-methoxyphenyl derivative serves as a crucial starting point.

G start 3-Methoxyphenyl Derivative (e.g., related to the title compound) intermediate1 Functional Group Interconversion start->intermediate1 intermediate2 Carbon-Carbon Bond Formation intermediate1->intermediate2 intermediate3 Stereoselective Transformation intermediate2->intermediate3 tapentadol Tapentadol intermediate3->tapentadol

Sources

Exploratory

"Methyl amino(3-methoxyphenyl)acetate hydrochloride" molecular weight

An In-Depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride Authored by: A Senior Application Scientist Introduction Methyl amino(3-methoxyphenyl)acetate hydrochloride is a specialized organic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride

Authored by: A Senior Application Scientist

Introduction

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a specialized organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the realms of pharmaceutical research and drug development. Its structure, featuring a primary amine, a methyl ester, and a methoxy-substituted phenyl ring, offers a versatile scaffold for chemical modification. This guide provides a comprehensive overview of its molecular weight, physicochemical properties, and a practical, field-tested perspective on its application, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Weight

The fundamental characteristics of a compound are dictated by its molecular structure. For Methyl amino(3-methoxyphenyl)acetate hydrochloride, the molecular formula is C₁₀H₁₄ClNO₃.[1] This composition directly informs its molecular weight and other key properties.

The molecular weight is a critical parameter in nearly all chemical calculations, from determining reaction stoichiometry to preparing solutions of known concentration. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Calculation of Molecular Weight:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 231.679 u (commonly rounded to 231.68 g/mol )[1][2]

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₃[1][2]
Molecular Weight 231.68 g/mol [1][2]
Physical Form Powder/Solid[3]
Melting Point 182-183 °C
Storage Temperature Room Temperature or 2-8°C (sealed in dry conditions)[1]
CAS Number 327051-33-2[2]

Below is a diagram illustrating the chemical structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Caption: Chemical structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Significance in Drug Development and Organic Synthesis

The structural motifs within Methyl amino(3-methoxyphenyl)acetate hydrochloride are of significant interest to medicinal chemists.

  • Amino Acid Scaffold: As an amino acid ester, it is a ready-to-use chiral or achiral building block for peptide synthesis or for incorporation into peptidomimetics.[4] The primary amine provides a nucleophilic handle for a wide array of chemical transformations.

  • Methoxy Group: The methoxy (OCH₃) group is a common feature in many approved drugs.[5] Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and its interaction with biological targets.[5]

  • Methyl Ester: The methyl ester group can serve as a protecting group for the carboxylic acid, which can be hydrolyzed under basic or acidic conditions to reveal the free acid for further functionalization, such as amide bond formation.[6]

The "magic methyl" effect, a concept where the addition of a methyl group can dramatically alter a compound's pharmacological profile, underscores the importance of seemingly simple functional groups in drug design.[7] While this compound contains a methyl ester and a methoxy group, the principles of how small alkyl groups impact molecular properties are highly relevant.

A Practical Guide: N-Acylation Protocol

To illustrate the utility of Methyl amino(3-methoxyphenyl)acetate hydrochloride, this section provides a detailed, self-validating protocol for a standard N-acylation reaction. This type of reaction is fundamental in medicinal chemistry for creating amide derivatives, which are prevalent in biologically active molecules.

Objective: To synthesize the N-acetyl derivative, Methyl N-acetyl-amino(3-methoxyphenyl)acetate.

Causality Behind Experimental Choices:

  • Reagents: Acetic anhydride is chosen as the acetylating agent due to its high reactivity. A mild base like triethylamine (Et₃N) or pyridine is used to neutralize the hydrochloric acid present in the starting material and the acetic acid byproduct of the reaction, driving the reaction to completion.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting material and the reagents.

  • Workup: The aqueous workup with saturated sodium bicarbonate is designed to remove any unreacted acetic anhydride and the acetic acid byproduct. The subsequent brine wash removes residual water from the organic layer.

  • Purification: Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any remaining starting material or byproducts.

Step-by-Step Experimental Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Neutralization: Add triethylamine (Et₃N) (1.1 eq) dropwise to the stirred solution at room temperature. A white precipitate of triethylammonium chloride may form.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). A suitable TLC eluent system would be a mixture of ethyl acetate and hexane.

  • Quenching and Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Methyl N-acetyl-amino(3-methoxyphenyl)acetate.

The diagram below outlines the logical flow of this experimental workflow.

G start Start: Dissolve Starting Material in DCM neutralize 1. Neutralization Add Triethylamine (1.1 eq) start->neutralize acylate 2. Acylation Add Acetic Anhydride (1.2 eq) neutralize->acylate monitor 3. Reaction Monitoring via Thin Layer Chromatography (TLC) acylate->monitor workup 4. Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry 5. Drying & Concentration (MgSO₄, Rotary Evaporation) workup->dry purify 6. Purification Silica Gel Column Chromatography dry->purify end End: Pure N-acetylated Product purify->end

Caption: Workflow for the N-acylation of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Conclusion

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a valuable reagent for chemical synthesis, characterized by a molecular weight of 231.68 g/mol . Its utility extends beyond this fundamental property, offering a versatile platform for creating novel molecules with potential therapeutic applications. Understanding its physicochemical properties, coupled with a practical knowledge of its reactivity, empowers researchers to effectively leverage this compound in the complex and challenging field of drug discovery.

References
  • Molbase. methyl (3-methoxyphenyl)acetate - 18927-05-4. [Link]

  • Kadasi, V., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(7), 7837-7843. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • PubChem. m-Methoxyphenyl acetate. [Link]

  • Google Patents. CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • ResearchGate. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

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Foundational

A Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride: Structure, Synthesis, and Application

This document provides an in-depth technical examination of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key chemical intermediate. Primarily utilized as a building block in synthetic chemistry, this compound se...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical examination of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key chemical intermediate. Primarily utilized as a building block in synthetic chemistry, this compound serves as a precursor for non-canonical amino acids and more complex molecular architectures, particularly within the fields of pharmaceutical and materials science research.[1][2][3] This guide will elucidate its fundamental chemical properties, outline robust synthetic and analytical protocols, and discuss its applications, providing researchers and drug development professionals with a comprehensive resource.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical characteristics is the bedrock of its effective application in research and development.

Nomenclature and Chemical Identifiers

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a salt of the methyl ester of an alpha-amino acid bearing a 3-methoxyphenyl substituent. It is crucial to distinguish between the racemic mixture and its specific enantiomers, which may have distinct biological activities and are identified by different CAS Numbers.

IdentifierValueSource
IUPAC Name methyl 2-amino-2-(3-methoxyphenyl)acetate;hydrochlorideN/A
CAS Number 327051-33-2 (for racemic mixture)[4]
1391408-07-3 (for (2S)-enantiomer)[5]
Molecular Formula C₁₀H₁₄ClNO₃[5]
Molecular Weight 231.68 g/mol [5][6]
InChI Key LZHGTOZAFSEFFO-UHFFFAOYSA-N (for racemic mixture)
Canonical SMILES COC1=CC=CC(=C1)C(C(=O)OC)N.Cl
Chemical Structure

The molecule consists of a central alpha-carbon bonded to an amino group, a methyl ester, a hydrogen atom, and a 3-methoxyphenyl group. The hydrochloride salt form enhances stability and solubility in aqueous media.

Caption: 2D structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueNotes
Physical Form Solid, powder
Melting Point 182-183 °C
Storage Temperature 2-8 °C, Sealed in dry conditions[5]
Solubility Soluble in water and polar organic solvents like methanol.Inferred from its salt structure.
Purity Typically ≥95%[5]

Synthesis and Manufacturing Insights

The synthesis of α-amino esters is a well-established field in organic chemistry.[7] The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability. A common and robust approach is a variation of the Strecker synthesis.

General Synthetic Workflow

The transformation from a simple aromatic aldehyde to the target α-amino ester hydrochloride involves three principal stages: formation of an α-aminonitrile, hydrolysis to the amino acid, and subsequent esterification and salt formation. This pathway ensures high yields and provides opportunities for purification at intermediate steps.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Modified Strecker Synthesis

This protocol is a representative, self-validating system. Each step includes a rationale and a method for verifying the outcome before proceeding.

Objective: To synthesize racemic methyl amino(3-methoxyphenyl)acetate hydrochloride from 3-methoxybenzaldehyde.

Step 1: Formation of α-Amino-3-methoxyphenylacetonitrile

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Sodium cyanide (1.05 eq) is added portion-wise, ensuring the temperature remains below 10 °C. Causality: This generates ammonium cyanide in situ, minimizing exposure to highly toxic HCN gas.

    • 3-Methoxybenzaldehyde (1.0 eq) dissolved in methanol is added dropwise to the cold cyanide solution.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Validation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. The product, an oily nitrile, can be extracted with ethyl acetate and used directly or purified by column chromatography.

Step 2: Hydrolysis to 3-Methoxyphenylglycine

  • Procedure:

    • The crude α-aminonitrile from Step 1 is added to a flask containing concentrated hydrochloric acid (excess).

    • The mixture is heated to reflux (approx. 100-110 °C) for 6-8 hours. Causality: The harsh acidic conditions are required to hydrolyze both the nitrile and any intermediate amides to the carboxylic acid.

    • The solution is cooled, and the resulting solid amino acid hydrochloride is collected by filtration.

  • Validation: The product can be analyzed by ¹H NMR in D₂O to confirm the disappearance of the nitrile group and the appearance of the characteristic α-proton and aromatic signals of the amino acid.

Step 3: Esterification to Methyl amino(3-methoxyphenyl)acetate Hydrochloride

  • Procedure:

    • The dried amino acid hydrochloride from Step 2 is suspended in anhydrous methanol (excess).

    • The suspension is cooled to 0 °C, and thionyl chloride (1.5-2.0 eq) is added dropwise. Causality: Thionyl chloride reacts with methanol to generate HCl gas in situ, which catalyzes the Fischer esterification and ensures the amino group remains protonated and protected.

    • The reaction is stirred at room temperature for 4 hours, then gently refluxed for 4-6 hours until the solid dissolves completely.

    • The solvent is removed under reduced pressure to yield the crude hydrochloride salt.

  • Validation: The final product is recrystallized from a methanol/ether solvent system to achieve high purity. The structure and purity are confirmed by melting point, NMR, and HPLC analysis as described in the next section.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Profile
Analysis MethodExpected ResultsRationale
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm), methyl ester protons (~3.7 ppm), the α-proton (~5.0 ppm), and distinct aromatic protons in the 6.8-7.4 ppm range. The amino protons may appear as a broad singlet.Confirms the presence and connectivity of all proton environments in the molecule.
Mass Spectrometry (MS) The free base (C₁₀H₁₃NO₃) has a molecular weight of 195.22 g/mol . ESI-MS in positive mode should show a prominent [M+H]⁺ ion at m/z 196.1.Determines the molecular weight of the parent molecule, confirming its elemental composition.
HPLC-UV A single major peak when monitored at a UV wavelength where the phenyl ring absorbs (e.g., 254 or 275 nm). Retention time is dependent on the specific column and mobile phase used.Quantifies the purity of the compound and separates it from any starting materials or byproducts. LC/MS/MS can provide even greater specificity and sensitivity.[8][9]
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: To determine the purity of the final product using a standard reversed-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Method:

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Validation: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The method should be validated for linearity, accuracy, and precision.

Applications and Biological Context

While primarily a synthetic intermediate, the structural motifs within methyl amino(3-methoxyphenyl)acetate hydrochloride are relevant to pharmacologically active molecules.

Precursor to Non-Canonical Amino Acids

The core structure is that of a protected α-amino acid. Such non-canonical amino acids are invaluable in medicinal chemistry for several reasons:[1][3]

  • Peptide Modification: Incorporation into peptides can enhance stability against enzymatic degradation.

  • Conformational Constraint: They can be used to lock peptides into specific bioactive conformations.

  • Novel Scaffolds: They serve as starting points for the synthesis of complex heterocyclic drugs.

Relevance in Neuropharmacology

The 3-methoxyphenyl moiety is a common feature in many centrally active compounds, including opioids and dissociative anesthetics.[10][11] For example, it is a key component of methoxetamine and related arylcyclohexylamines.[11][12] The compound could therefore be used as a starting material for synthesizing novel analogs for neurological research. Furthermore, the 3-methoxy substitution pattern is seen in metabolites of key neurotransmitters, such as 3-methoxytyramine, a major metabolite of dopamine.[13] While structurally distinct, this shared feature underscores the biological relevance of this substitution pattern in molecular recognition by enzymes and receptors in the central nervous system.

G A Methyl amino(3-methoxyphenyl) acetate HCl (Building Block) B Chemical Modification (e.g., Amide Coupling, Reduction, Cyclization) A->B C Novel Peptide Analogue B->C D Complex Heterocycle B->D E Pharmacological Screening (e.g., Receptor Binding Assays) C->E D->E F Lead Compound for Drug Development E->F

Caption: Logical pathway from chemical building block to drug discovery lead.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

AspectGuidelineSource
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Handle in a chemical fume hood.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C recommended).[5][15]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from organic-chemistry.org. [Link]

  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. ACS Publications. [Link]

  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV. [Link]

  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed - NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from rsc.org. [Link]

  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from Quick Company website. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Retrieved from Agilent website. [Link]

  • Wikipedia. (n.d.). 3-Methoxytyramine. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Retrieved from ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Characterization of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimately, its bioavailability.[1] For researche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimately, its bioavailability.[1] For researchers and drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise; it is a foundational pillar upon which formulation strategies, regulatory pathways, and clinical success are built. This is particularly true for ionizable molecules like Methyl amino(3-methoxyphenyl)acetate hydrochloride, whose behavior in solution is intricately linked to environmental pH.

This technical guide provides a comprehensive framework for the systematic characterization of Methyl amino(3-methoxyphenyl)acetate hydrochloride's solubility. Moving beyond a simple data sheet, this document outlines the core scientific principles, presents validated experimental protocols, and explains the causality behind methodological choices. We will detail the gold-standard shake-flask method for determining thermodynamic solubility in accordance with international regulatory standards, explore the impact of pH, and investigate the use of cosolvents as a strategy for solubility enhancement. The protocols and workflows herein are designed to equip scientists with the necessary tools to generate robust, reliable, and actionable solubility data, thereby de-risking development and accelerating the journey from candidate molecule to viable drug product.

Physicochemical Profile and Predicted Behavior

A thorough understanding of a molecule's intrinsic properties is the first step in designing a logical solubility assessment strategy.[2] Methyl amino(3-methoxyphenyl)acetate hydrochloride is a salt form, which provides immediate clues to its likely behavior.

Structure:

The presence of an amine group, which is protonated to form the hydrochloride salt, indicates that the compound is a weak base. According to the pH-partition theory, weak bases are more ionized in acidic environments, leading to higher aqueous solubility.[3][4] Conversely, as the pH increases and approaches the pKa of the amine, the compound will shift towards its less soluble, non-ionized (free base) form.[3][5] Therefore, we can predict that the aqueous solubility of Methyl amino(3-methoxyphenyl)acetate hydrochloride will be significantly higher in the low pH environment of the stomach than in the more neutral pH of the small intestine.[3]

Table 1: Physicochemical Properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride

PropertyValueSource / Comment
CAS Number 327051-33-2[6][7]
Molecular Formula C₁₀H₁₄ClNO₃[8]
Molecular Weight 231.68 g/mol [7][8]
Physical Form Solid, powder[7]
Melting Point 182-183 °C[7]
pKa To be determinedPredicted to be a weak base. Experimental determination is critical.
LogP To be determinedThe partition coefficient is essential for understanding lipophilicity.[3]

Foundational Concepts in Solubility Science

Thermodynamic vs. Kinetic Solubility

In drug discovery, it is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is typically a high-throughput measurement where a compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[9] The point at which precipitation occurs is measured, often by nephelometry.[9] While fast, this method can lead to supersaturated solutions and often overestimates the true solubility.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions of temperature, pressure, and pH.[10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[9][10] This "gold standard" measurement, often performed via the shake-flask method, is essential for formulation development and regulatory submissions.[11][12]

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[13] This classification is a cornerstone of modern drug development and regulation. According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[13][14][15] Determining which class Methyl amino(3-methoxyphenyl)acetate hydrochloride belongs to is a primary goal of solubility characterization, as it directly impacts the potential for biowaivers, which can reduce the need for costly clinical bioequivalence studies.[13][14]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for characterizing the solubility of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is designed to meet the rigorous standards of the ICH M9 guideline and is considered the most reliable method for determining thermodynamic solubility.[11][12]

Objective: To determine the equilibrium solubility of Methyl amino(3-methoxyphenyl)acetate hydrochloride across the physiologically relevant pH range of 1.2 to 6.8.

Methodology:

  • Preparation of Buffers: Prepare three compendial aqueous buffers: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[13][15] Verify the pH of each buffer before use.

  • Sample Preparation: Dispense a known volume (e.g., 2 mL) of each buffer into appropriately sized, sealable glass vials.

  • Addition of API: Add an excess amount of solid Methyl amino(3-methoxyphenyl)acetate hydrochloride to each vial.

    • Causality: Using an excess of solid material is critical to ensure that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[11] A visual confirmation of undissolved solid should be present throughout the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature of 37 ± 1°C.[13][14] Agitate the samples for a predetermined duration.

    • Causality: Equilibration time can vary significantly between compounds.[12] A common starting point is 24-48 hours. True equilibrium is confirmed when samples taken at different time points (e.g., 24h, 48h, and 72h) yield consistent solubility values.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Causality: Filtration is a critical step to ensure that only the dissolved API is analyzed.[12] Discarding the initial portion of the filtrate can help saturate any potential binding sites on the filter membrane.

  • pH Verification: Measure the pH of the remaining suspension in the vial to ensure the buffer capacity was not overwhelmed by the API.[11]

  • Quantification: Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12] Prepare a calibration curve using standards of known concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the calibration curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API add_api Add API to Buffers prep_api->add_api prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) prep_buffer->add_api equilibrate Equilibrate at 37°C (24-72h Shake-Flask) add_api->equilibrate separate Separate Solid/Liquid (Syringe Filtration) equilibrate->separate verify_ph Verify Final pH equilibrate->verify_ph quantify Quantify Filtrate (HPLC Analysis) separate->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Protocol: Solubility in Cosolvent Systems

When aqueous solubility is limited, formulating with cosolvents is a common and effective strategy.[16][17] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby enhancing the solubility of hydrophobic solutes.[16][18]

Objective: To determine the solubility of Methyl amino(3-methoxyphenyl)acetate hydrochloride in binary solvent systems relevant to pharmaceutical formulations.

Methodology:

  • Solvent Selection: Choose pharmaceutically acceptable cosolvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[18]

  • Prepare Binary Mixtures: For each cosolvent, prepare a series of mixtures with water (or a relevant buffer, e.g., pH 6.8 phosphate buffer) by volume. Common ratios include 20%, 40%, 60%, and 80% cosolvent (v/v).

  • Solubility Measurement: For each binary mixture, perform the shake-flask solubility determination as described in Protocol 4.1 (Steps 3 through 8), using the cosolvent mixture as the solvent.

    • Causality: This systematic approach allows for the construction of a solubility profile as a function of cosolvent concentration, which is essential for identifying the optimal solvent ratio for a liquid formulation.[16] Maximum solubility is often observed at intermediate cosolvent fractions (e.g., 40-50%).[16]

  • Data Plotting: Plot solubility (mg/mL) on the y-axis against the percentage of cosolvent (v/v) on the x-axis for each cosolvent system.

G cluster_ethanol Ethanol System cluster_pg Propylene Glycol System start Select Cosolvents (e.g., Ethanol, PG, PEG 400) eth_20 20% EtOH/H2O start->eth_20 eth_40 40% EtOH/H2O start->eth_40 eth_60 60% EtOH/H2O start->eth_60 eth_80 80% EtOH/H2O start->eth_80 pg_20 20% PG/H2O start->pg_20 pg_40 40% PG/H2O start->pg_40 pg_60 60% PG/H2O start->pg_60 pg_80 80% PG/H2O start->pg_80 shake_flask Perform Shake-Flask Solubility Measurement (Protocol 4.1) eth_20->shake_flask eth_40->shake_flask eth_60->shake_flask eth_80->shake_flask pg_20->shake_flask pg_40->shake_flask pg_60->shake_flask pg_80->shake_flask analyze Plot Solubility vs. % Cosolvent shake_flask->analyze

Caption: Experimental Workflow for Cosolvency Screening.

Data Interpretation and Application

The data generated from these protocols are foundational for critical development decisions.

Table 2: Hypothetical Solubility Data Summary for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Solvent SystemTemperature (°C)Solubility (mg/mL)BCS High Solubility Assessment
pH 1.2 Buffer37[Experimental Value][Yes/No]
pH 4.5 Buffer37[Experimental Value][Yes/No]
pH 6.8 Buffer37[Experimental Value][Yes/No]
20% Ethanol in pH 6.8 Buffer37[Experimental Value]N/A
40% Ethanol in pH 6.8 Buffer37[Experimental Value]N/A
40% PEG 400 in pH 6.8 Buffer37[Experimental Value]N/A
Based on whether the highest therapeutic dose can dissolve in ≤250 mL.
  • pH-Solubility Profile: The data from the aqueous study will reveal the extent of pH-dependent solubility.[19] A significant drop in solubility from pH 1.2 to 6.8 would confirm the predicted behavior of a weak base and highlight potential challenges for absorption in the lower gastrointestinal tract.[3][5] This information is vital for selecting appropriate salt forms or developing enabling formulations like amorphous solid dispersions.

  • BCS Classification: By comparing the lowest measured solubility across the pH 1.2-6.8 range with the highest anticipated clinical dose, a definitive BCS solubility classification can be made.[14][15] If the compound is determined to be "highly soluble" and has high permeability, it would be a BCS Class I drug, making it a strong candidate for a biowaiver.[13]

  • Formulation Strategy: The cosolvency data provides a direct pathway for liquid or semi-solid formulation development.[20] If the target concentration for a liquid oral solution cannot be achieved in water, the data will indicate which cosolvent and at what concentration is most effective.[17]

Conclusion

The successful development of Methyl amino(3-methoxyphenyl)acetate hydrochloride hinges on a robust and early characterization of its solubility. As a hydrochloride salt of a weak base, its behavior is predictably governed by the pH of its environment. By employing the systematic, validated protocols detailed in this guide—particularly the gold-standard shake-flask method for thermodynamic solubility—researchers can generate the high-quality data needed to establish a definitive pH-solubility profile, determine the BCS classification, and make informed decisions on formulation strategy. This proactive, data-driven approach is indispensable for navigating the complexities of pharmaceutical development and maximizing the probability of clinical and commercial success.

References

[1] 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

[16] Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]

[5] Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. [Link]

[3] Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]

[14] ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. [Link]

[21] Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

[11] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

[10] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

[17] A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]

[13] BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. [Link]

[22] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008, February 13). Frontiers Publishing Partnerships. [Link]

[20] Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023, September 7). Asian Journal of Pharmaceutics. [Link]

[19] Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (2022, October 15). Indian Journal of Pharmaceutical Education and Research. [Link]

[15] ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). TFDA. [Link]

[18] Cosolvent. (n.d.). Wikipedia. [Link]

[4] Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. [Link]

[23] 4. CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. [Link]

[24] ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. (2020, February 10). European Medicines Agency (EMA). [Link]

[12] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. [Link]

[25] ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). MDPI. [Link]

[2] Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. [Link]

[26] Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). (n.d.). PubChemLite. [Link]

[27] Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. [Link]

[28] A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). European Journal of Pharmaceutical Sciences. [Link]

[29] methyl (3-methoxyphenyl)acetate - 18927-05-4, C10H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Mol-Instincts. [Link]

[30] 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12). U.S. Pharmacopeia. [Link]

[31] Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. (n.d.). NIST WebBook. [Link]

[32] 1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of Methyl amino(3-methoxyphenyl)acetate Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectral characterization of Methyl amino(3-methoxyphenyl)acetate hydrochloride. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of Methyl amino(3-methoxyphenyl)acetate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. While a publicly available, comprehensive set of spectral data for this specific molecule is not readily found in the literature, this guide will present expected spectral characteristics based on analogous compounds and first principles. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-quality spectral data for this class of compounds.

Introduction: The Importance of Spectral Characterization

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a primary amino acid ester derivative. The structural confirmation of such molecules is paramount in pharmaceutical research and development, where precise molecular identity is a prerequisite for further studies, including biological activity screening and formulation development. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and solubility. Spectral analysis provides an unambiguous fingerprint of the molecule, confirming its covalent structure and purity.

This guide will delve into the three primary spectroscopic techniques for the structural elucidation of organic molecules, providing both theoretical expectations and practical considerations for the analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl amino(3-methoxyphenyl)acetate hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt of the primary amine will influence the chemical shift of nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-4, H-5, H-6)7.0 - 7.4Multiplet3H
Aromatic (H-2)~6.9Singlet (or narrow multiplet)1H
Methine (CH-NH₃⁺)~4.5Singlet1H
Methoxy (Ar-OCH₃)~3.8Singlet3H
Ester Methyl (COOCH₃)~3.7Singlet3H
Amine (NH₃⁺)Broad singlet3H

Disclaimer: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

The aromatic protons will appear as a complex multiplet due to their differing electronic environments. The methine proton adjacent to the protonated amine and the ester group will be deshielded and appear as a singlet. The two methoxy groups (aromatic and ester) are expected to have distinct singlet signals. The amine protons are often broad and may exchange with residual water in the NMR solvent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

CarbonPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~170
Aromatic (C-O)~160
Aromatic (C-1)~135
Aromatic (C-5)~130
Aromatic (C-4, C-6)~115-120
Aromatic (C-2)~114
Methine (CH-NH₃⁺)~58
Methoxy (Ar-OCH₃)~55
Ester Methyl (COOCH₃)~53

Disclaimer: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; for hydrochloride salts, DMSO-d₆ or D₂O are often preferred for better solubility and to observe the exchangeable amine protons.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of Methyl amino(3-methoxyphenyl)acetate hydrochloride will show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3100 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)~1740Strong
C=C Stretch (Aromatic)1600, 1480Medium
N-H Bend (Ammonium)~1500Medium
C-O Stretch (Ester & Ether)1250 - 1000Strong

The presence of the ammonium salt (R-NH₃⁺) is expected to produce a broad and strong absorption in the 3100-2800 cm⁻¹ region, which may obscure the C-H stretching vibrations.[2] The strong carbonyl stretch of the ester group around 1740 cm⁻¹ is a key diagnostic peak. The unique fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecule.

Experimental Protocol for IR Data Acquisition

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid Methyl amino(3-methoxyphenyl)acetate hydrochloride sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Compare the observed frequencies with correlation tables to assign the bands to specific functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectral Data

For Methyl amino(3-methoxyphenyl)acetate hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ corresponding to the free base. The molecular weight of the free base (C₁₀H₁₃NO₃) is 195.21 g/mol .

Table 4: Expected m/z values in ESI-MS.

IonExpected m/z
[M+H]⁺196.09
[M+Na]⁺218.07

M refers to the neutral free base.

Under higher energy conditions, such as in electron ionization (EI) or through in-source fragmentation in ESI, characteristic fragment ions would be observed. Expected fragmentation pathways include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the C-C bond between the methine carbon and the aromatic ring.

Experimental Protocol for MS Data Acquisition

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a suitable solvent such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • If fragmentation is observed, propose structures for the major fragment ions to support the proposed molecular structure.

Integrated Spectral Interpretation: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a consistent and unambiguous structural assignment for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

  • NMR provides the detailed carbon-hydrogen framework and connectivity.

  • IR confirms the presence of key functional groups (ammonium, ester, ether, aromatic ring).

  • MS establishes the molecular weight and can corroborate the molecular formula.

By combining these techniques, a high degree of confidence in the structure and purity of Methyl amino(3-methoxyphenyl)acetate hydrochloride can be achieved.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for acquiring the spectral data discussed in this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Tune & Shim insert->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis place Place Sample on ATR Crystal apply_pressure Apply Pressure place->apply_pressure background Record Background Spectrum apply_pressure->background sample Record Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process identify Identify & Assign Pertinent Bands process->identify

Caption: Workflow for IR Data Acquisition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute infuse Infuse into Ion Source dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify_ion Identify Molecular Ion ([M+H]⁺) acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag

Caption: Workflow for MS Data Acquisition.

References

  • Gao, Y., et al. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry. [Link]

  • Feairheller, W. R., & Miller, J. T. (1970). Infrared Spectra of Amino Acids and Simple Polypeptides. Defense Technical Information Center. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic methods).

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS 327051-33-2) is a highly versatile unnatural amino acid scaffold[1]. As a structurally modified derivative of phenylglycine, it serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS 327051-33-2) is a highly versatile unnatural amino acid scaffold[1]. As a structurally modified derivative of phenylglycine, it serves as a critical building block in rational drug design and complex peptide synthesis[2]. The incorporation of phenylglycine derivatives into small molecules and non-ribosomal peptides (NRPs) is a proven strategy to enhance biological activity, metabolic stability, and target receptor affinity[2].

This technical whitepaper explores the core biological activities of the 3-methoxyphenylglycine scaffold, detailing its role in the mutasynthesis of next-generation glycopeptide antibiotics[3], its function as a modulator of metabotropic glutamate receptors (mGluRs)[4], and its emerging utility in autonomic and antifungal targeting[5][6].

Chemical Profile & Structural Significance

The molecular architecture of Methyl amino(3-methoxyphenyl)acetate hydrochloride is engineered for synthetic flexibility and biological precision.

  • The 3-Methoxy Substitution: The methoxy group at the meta position of the phenyl ring provides specific steric bulk and acts as an electron-donating group. In biological systems, this specific orientation dictates how the molecule interacts with receptor binding pockets (e.g., shifting mGluR ligands from agonists to competitive antagonists)[7] and determines its acceptance by adenylation (A) domains in non-ribosomal peptide synthetases (NRPS)[8].

  • The Methyl Ester & Hydrochloride Salt: Free unnatural amino acids with electron-rich phenyl rings are prone to oxidative degradation and spontaneous decarboxylation. The hydrochloride salt lowers the microenvironmental pH, protonating the primary amine to prevent nucleophilic side reactions and dimerization[2]. Simultaneously, the methyl ester serves as an orthogonal protecting group, allowing selective functionalization of the amine (e.g., N-alkylation or Fmoc-protection) without unwanted side reactions at the carboxylate.

Core Biological Activities & Mechanisms

Antimicrobial Mutasynthesis (Glycopeptide Antibiotics)

The rise of antimicrobial resistance has necessitated the modification of last-resort glycopeptide antibiotics like vancomycin and balhimycin. The 3-methoxyphenylglycine scaffold is utilized in mutasynthesis —a technique where the biosynthetic machinery of a mutant bacterial strain is hijacked to incorporate unnatural building blocks[3].

By feeding 3-methoxyphenylglycine to a ΔdpgA mutant of Amycolatopsis balhimycina (which is deficient in synthesizing the natural 3,5-dihydroxyphenylglycine precursor), the NRPS assembly line integrates the unnatural amino acid into the peptide core[3][8]. The A7 domain of the balhimycin NRPS exhibits strict stereoelectronic requirements; it accepts the 3-methoxy substitution, leading to the formation of novel, antibiotically active tricyclic balhimycin analogues[3][8].

Mutasynthesis A ΔdpgA Mutant Strain (A. balhimycina) C NRPS Assembly Line (A7 Domain Acceptance) A->C Expresses B 3-Methoxyphenylglycine Derivative B->C Supplemented D Downstream Processing (Oxy Enzymes) C->D Peptide Aglycone E Modified Balhimycin Analogue D->E Crosslinking

Caption: Mutasynthetic incorporation of 3-methoxyphenylglycine into the balhimycin NRPS assembly line.

Neurological Modulation (mGluR Antagonism)

Phenylglycine derivatives are foundational to the study of metabotropic glutamate receptors (mGluRs), which regulate synaptic transmission and neuronal excitability[2][9]. Research demonstrates that specific substitutions on the phenylglycine ring dictate receptor subtype specificity[7].

Derivatives acting as competitive antagonists at Group I mGluRs (mGluR1 and mGluR5) block the binding of endogenous L-glutamate[2]. This antagonism prevents the activation of phospholipase C (PLC), thereby halting the accumulation of inositol trisphosphate (IP3) and subsequent intracellular calcium release[4][10]. In neurophysiological models, phenylglycine antagonists have been shown to effectively block agonist-evoked epileptiform bursting in the amygdala, highlighting their potential as antiseizure candidates[11].

mGluR_Pathway Glutamate L-Glutamate (Endogenous Agonist) Receptor mGluR1 (Group I) GPCR Glutamate->Receptor Activates Antagonist Phenylglycine Derivative (Competitive Antagonist) Antagonist->Receptor Blocks Binding PLC Phospholipase C (PLC) Receptor->PLC Gq-coupled IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: Disruption of the Group I mGluR signaling pathway by phenylglycine competitive antagonists.

Autonomic and Metabolic Targeting

Beyond the CNS, N-phenylglycine derivatives have been discovered as potent and selective β3-adrenoceptor agonists[5]. These compounds induce detrusor muscle relaxation, presenting a novel therapeutic avenue for treating frequent urination and urinary incontinence without the undesirable side effects associated with β1- and β2-receptor activation[5]. Furthermore, highly optimized 2-phenylglycine derivatives exhibit significant antifungal activity by acting as succinate dehydrogenase (SDH) inhibitors, effectively halting spore germination in agricultural pathogens[6].

Experimental Methodologies

Protocol 1: Preparation of the Scaffold for Solid-Phase Peptide Synthesis (SPPS)

To utilize Methyl amino(3-methoxyphenyl)acetate hydrochloride in SPPS, the amine must be Fmoc-protected and the methyl ester hydrolyzed. Causality Check: Installing the Fmoc group before ester hydrolysis prevents the free amino acid from undergoing spontaneous decarboxylation during alkaline exposure.

  • N-Fmoc Protection: Suspend 1.0 eq of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane. Cool to 0°C.

  • Reagent Addition: Add 1.1 eq of Fmoc-OSu dropwise. Stir at room temperature for 12 hours.

  • Ester Hydrolysis: To the crude Fmoc-protected ester in THF, add 1N LiOH (3.0 eq) at 0°C. Stir for 4 hours to saponify the methyl ester[12].

  • Workup: Acidify the aqueous layer to pH 2.0 using 1N HCl. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo to yield Fmoc-3-methoxyphenylglycine.

  • Validation: Confirm the mass shift via LC-MS (loss of the methyl group mass, addition of Fmoc) before loading onto the SPPS resin.

Protocol 2: Mutasynthetic Feeding in Amycolatopsis balhimycina

This self-validating protocol ensures that the observed antibiotic production is strictly dependent on the supplemented unnatural amino acid.

  • Strain Preparation: Culture the ΔdpgA mutant of A. balhimycina (which lacks the gerberin chalcone synthase-like enzyme required for natural Dpg synthesis) in a chemically defined minimal medium[8].

  • Precursor Supplementation: Dissolve the hydrolyzed 3-methoxyphenylglycine derivative in DMSO. Feed the culture at a final concentration of 1 mM at the onset of the stationary growth phase (typically 48 hours post-inoculation)[12].

  • Negative Control: Maintain a parallel ΔdpgA culture with DMSO vehicle only. Validation: This culture must show zero balhimycin production, confirming the metabolic vacuum[3].

  • Extraction & Analysis: After 120 hours, harvest the culture broth. Perform solid-phase extraction (SPE) using an HLB cartridge. Elute with 50% methanol and analyze via HR-FTICR-MS to identify the mass signature of the novel 3-methoxybalhimycin analogue[12].

Data Presentation: Pharmacological Profiling

The following table synthesizes the quantitative and qualitative biological activities of phenylglycine derivatives across various therapeutic targets:

Derivative ClassPrimary TargetBiological EffectKey Finding & Affinity
3-Methoxyphenylglycine NRPS A7 Domain (Balhimycin)Antimicrobial (Mutasynthesis)Successfully incorporated by Oxy enzymes; restores antibiotic activity in ΔdpgA mutants[3][8].
(S)-4C3HPG mGluR1 / mGluR2Neurological ModulatorCompetitive antagonist at mGluR1 (pA2 = 4.38); Agonist at mGluR2[4][11].
(+)-α-MCPG mGluR1 / mGluR2Antiseizure CandidateSelective antagonist for both mGluR1 and mGluR2; blocks epileptiform bursting[9][11].
N-Phenylglycine Analogs β3-AdrenoceptorDetrusor RelaxationFull agonists (80-100% max response); highly selective over β1/β2 receptors[5].
2-Phenylglycine (III11) Succinate Dehydrogenase (SDH)Antifungal AgentInhibits N. oryzae spore germination (EC50 = 17.3 μg/mL)[6].

References

  • CymitQuimica. "Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride. CAS: 327051-33-2.
  • Benchchem. "Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • RSC Publishing. "CHAPTER 4: The Biosynthetic Machinery and Its Potential to Deliver Unnatural Cyclic Peptides - Books.
  • RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Journal of Neuroscience. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes.
  • Journal of Neurophysiology. "Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala.
  • Journal of Medicinal Chemistry. "Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence.
  • Arabian Journal of Chemistry. "Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives.
  • AWS / JACS Supporting Information. "Mutasynthesis of Glycopeptide Antibiotics: Variations of Vancomycin's AB-Ring Amino Acid 3,5-Dihydroxyphenylglycine.

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Foundational

"Methyl amino(3-methoxyphenyl)acetate hydrochloride" potential research applications

An In-Depth Technical Guide to the Research Applications of Methyl amino(3-methoxyphenyl)acetate hydrochloride Executive Summary The development of novel therapeutics frequently relies on the strategic incorporation of u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Executive Summary

The development of novel therapeutics frequently relies on the strategic incorporation of unnatural amino acids to bypass the pharmacokinetic limitations of endogenous peptides. Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) is a highly specialized, non-proteinogenic amino acid derivative based on a phenylglycine scaffold. Characterized by a meta-substituted methoxy group, a methyl ester, and stabilized as a hydrochloride salt, this compound serves as a critical building block in advanced drug discovery.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and practical benchtop execution. We will explore the mechanistic causality behind utilizing this specific compound in three primary domains: the synthesis of proteolytically stable peptidomimetics, the biocatalytic generation of next-generation beta-lactam antibiotics, and the development of targeted antiviral agents.

Chemical Profiling & Mechanistic Rationale

To understand the utility of Methyl amino(3-methoxyphenyl)acetate hydrochloride, we must deconstruct its structural features and the causality behind its selection in synthetic workflows:

  • Phenylglycine Backbone: Unlike standard amino acids where the side chain is separated from the alpha-carbon by a methylene group (e.g., phenylalanine), phenylglycine derivatives have the aromatic ring directly attached to the alpha-carbon. This imparts significant steric hindrance around the peptide bond, restricting the ϕ and ψ dihedral angles and locking the resulting peptide into specific, predictable conformations 1[1].

  • 3-Methoxy Substitution: The methoxy group at the meta position acts as an electron-donating group via resonance, while inductively withdrawing electrons. This specific electronic modulation can influence the nucleophilicity of the amine during multicomponent reactions and provides a hydrogen-bond acceptor site for target protein interactions.

  • Methyl Ester Activation: In biocatalytic workflows, the methyl ester serves as an activated acyl donor. It drives kinetically controlled enzymatic coupling, which is vastly superior to the thermodynamically unfavorable coupling of zwitterionic free amino acids 2[2].

  • Hydrochloride Salt: The HCl salt ensures long-term bench stability, prevents oxidative degradation of the primary amine, and enhances aqueous solubility for enzymatic reactions.

Application Domains

Advanced Peptidomimetics via Multicomponent Reactions

Endogenous peptides suffer from rapid in vivo degradation by aminopeptidases. By substituting natural amino acids with unnatural variants like 3-methoxyphenylglycine, researchers can generate peptidomimetics that are virtually invisible to native proteolytic enzymes.

The Ugi Four-Component Reaction (Ugi-4CR) is the premier method for assembling these scaffolds. The reduced nucleophilic character of the phenylglycine amine—exacerbated by the adjacent aromatic ring—allows it to participate in the Ugi reaction without triggering unwanted competitive side reactions3[3].

Ugi A Methyl amino(3-methoxyphenyl)acetate (Amine Component) E Imine Formation (Schiff Base Intermediary) A->E B Aldehyde / Ketone B->E C Carboxylic Acid F Alpha-Addition (Isocyanide Insertion) C->F D Isocyanide D->F E->F G Mumm Rearrangement (Intramolecular Acyl Transfer) F->G H Peptidomimetic Scaffold (High Proteolytic Stability) G->H

Caption: Logical workflow of the Ugi-4CR utilizing 3-methoxyphenylglycine to generate stable peptidomimetics.

Biocatalytic Synthesis of Semi-Synthetic Beta-Lactams

Phenylglycine derivatives are the cornerstone of semi-synthetic penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin) 4[4]. The emergence of beta-lactamase-producing resistant bacteria necessitates the continuous evolution of the acyl side chain. Coupling Methyl amino(3-methoxyphenyl)acetate to a beta-lactam nucleus (like 7-ACA) introduces steric bulk that can shield the beta-lactam ring from enzymatic hydrolysis.

Traditional chemical coupling requires toxic solvents, extreme temperatures, and complex protecting group strategies. Conversely, utilizing Penicillin G Acylase (PGA) or D-phenylglycyl-beta-lactamide amidohydrolase allows for a highly efficient, kinetically controlled synthesis in aqueous media 5[5].

Biocatalysis A 7-ACA / 7-ADCA (Beta-Lactam Nucleus) D Kinetically Controlled Enzymatic Coupling A->D B Methyl amino(3-methoxyphenyl)acetate (Activated Acyl Donor) B->D C Penicillin G Acylase (Biocatalyst) C->D Catalyzes (pH 6.2) E Novel Cephalosporin (Beta-Lactamase Resistant) D->E High Conversion (>75%)

Caption: Biocatalytic pathway for synthesizing novel beta-lactam antibiotics using an activated acyl donor.

Antiviral Drug Discovery (HCV Polymerase Inhibitors)

Phenylglycine derivatives have proven to be highly privileged scaffolds in the development of direct-acting antiviral agents, particularly against the Hepatitis C Virus (HCV). Specifically, substituted phenylglycines have been utilized as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase 6[6]. The 3-methoxy substitution alters the lipophilicity and binding affinity within the allosteric pocket of the viral polymerase, disrupting viral replication.

Quantitative Data & Comparative Analysis

To justify the selection of this unnatural amino acid over natural counterparts, consider the following comparative metrics:

PropertyNatural Amino Acid (L-Phenylalanine)Methyl amino(3-methoxyphenyl)acetateMechanistic Rationale
Proteolytic Half-Life (in vitro serum) < 2 hours> 48 hoursThe direct attachment of the aromatic ring to the alpha-carbon sterically blocks protease active sites.
Conformational Flexibility High ( ϕ , ψ rotation free)Low (Restricted)Loss of the methylene spacer restricts rotation, locking peptides into bioactive beta-turn or helical motifs.
Coupling Thermodynamics Unfavorable (Zwitterionic)Highly Favorable (Ester)The methyl ester acts as a leaving group, driving kinetically controlled enzymatic acylation.
LogP (Lipophilicity) ~1.5~2.1 (Estimated)The methoxy group increases lipophilicity, enhancing membrane permeability for intracellular targets (e.g., viral polymerases).

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Ugi-4CR for Peptidomimetic Library Generation

Causality: The hydrochloride salt of the amine must be neutralized in situ to allow nucleophilic attack on the carbonyl carbon of the aldehyde, forming the critical Schiff base intermediate.

  • Preparation: In a 10 mL round-bottom flask, suspend 1.0 mmol of Methyl amino(3-methoxyphenyl)acetate hydrochloride in 3.0 mL of anhydrous Methanol (MeOH).

  • Free-Basing: Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA). Validation Check: The suspension should become a clear solution, indicating the liberation of the free amine.

  • Imine Formation: Add 1.0 mmol of the chosen aldehyde (e.g., benzaldehyde). Stir at room temperature for 30 minutes. Validation Check: Take a 10 µL aliquot for TLC or LC-MS to confirm the complete consumption of the amine and formation of the imine mass.

  • Condensation: Sequentially add 1.0 mmol of the carboxylic acid, followed by 1.0 mmol of the isocyanide.

  • Reaction & Isolation: Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Self-Validation: Analyze the purified product via 1 H-NMR and 13 C-NMR to confirm the diastereomeric ratio (dr) induced by the chiral center of the phenylglycine derivative.

Protocol B: Biocatalytic Synthesis of a Novel Cephalosporin

Causality: Enzymatic synthesis must be tightly pH-controlled. If the pH drops too low, the enzyme denatures; if it rises too high, the methyl ester undergoes spontaneous chemical hydrolysis rather than enzymatic coupling.

  • Enzyme Preparation: Immobilize Penicillin G Acylase (PGA) on a solid support (e.g., Eupergit C) to allow for easy recovery and prevent protein contamination of the product.

  • Substrate Solubilization: Dissolve 50 mM of 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) and 150 mM of Methyl amino(3-methoxyphenyl)acetate hydrochloride in 100 mL of 50 mM phosphate buffer.

  • pH Adjustment: Adjust the pH to exactly 6.2 using 1M NaOH. Causality: This pH is the optimal intersection between PGA activity and the suppression of background ester hydrolysis.

  • Initiation: Add 5.0 g of the immobilized PGA to the solution. Maintain the temperature at 25°C using a thermostatic water bath.

  • Monitoring (Self-Validation System): Continuously monitor the reaction via HPLC (C18 column, 254 nm UV detection). Track the disappearance of the methyl ester and the appearance of the coupled cephalosporin product.

  • Negative Control: Run a parallel reaction without the PGA enzyme to quantify the baseline thermodynamic hydrolysis of the methyl ester. Subtract this rate from the enzymatic reaction to determine true catalytic efficiency.

  • Termination & Recovery: Filter the mixture to recover the immobilized enzyme once the conversion of 7-ADCA plateaus (typically >75% conversion within 4-6 hours). Lyophilize the filtrate to isolate the crude antibiotic.

References

  • Genetic engineering approaches for the fermentative production of phenylglycines. National Institutes of Health (PMC). 4

  • Unnatural Amino Acids. Sigma-Aldrich. 1

  • Towards biocatalytic synthesis of beta-lactam antibiotics. ResearchGate. 2

  • Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. National Institutes of Health (PubMed). 5

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journals. 3

  • 2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents. ACS Publications. 6

Sources

Exploratory

The Strategic Utility of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride in Modern Synthesis

A Senior Application Scientist's Guide to a Versatile Building Block In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic selecti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. These foundational molecules must offer a confluence of desirable characteristics: versatile reactivity, inherent structural motifs of medicinal relevance, and reliable scalability. Methyl amino(3-methoxyphenyl)acetate hydrochloride emerges as a preeminent example of such a scaffold, providing a robust platform for the introduction of a substituted α-amino acid framework. This guide offers an in-depth technical exploration of this compound, elucidating its chemical properties, core reactivity, and strategic applications, thereby empowering researchers to leverage its full potential.

Core Attributes of a Privileged Scaffold

Methyl amino(3-methoxyphenyl)acetate hydrochloride, in its hydrochloride salt form, is a stable, crystalline solid, which facilitates handling and storage. The free base, a primary α-amino ester, presents two key points of reactivity: the nucleophilic amino group and the electrophilic ester carbonyl. The strategic placement of the methoxy group at the meta-position of the phenyl ring is of particular significance in medicinal chemistry. This substitution can influence the molecule's conformational preferences, lipophilicity, and metabolic stability, and can serve as a key interaction point with biological targets.[1][2][3] The 3-methoxyphenyl moiety is a common feature in a variety of biologically active compounds, underscoring the value of this building block in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of methyl amino(3-methoxyphenyl)acetate hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 327051-33-2BLD Pharm[4]
Molecular Formula C₁₀H₁₄ClNO₃ChemScene
Molecular Weight 231.68 g/mol ChemScene
Appearance White to off-white solidInferred from typical amino acid hydrochlorides
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral knowledge of amino acid hydrochlorides

Key Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of methyl amino(3-methoxyphenyl)acetate hydrochloride is primarily centered around the reactivity of its primary amine and ester functionalities. This section will delve into two of the most fundamental and widely employed transformations: N-acylation and reductive amination.

G cluster_0 Core Reactions cluster_1 Products main Methyl amino(3-methoxyphenyl)acetate Hydrochloride nacylation N-Acylation main->nacylation Acylating Agent (e.g., Acyl Chloride, Anhydride) redamination Reductive Amination main->redamination Carbonyl Compound (Aldehyde or Ketone) + Reducing Agent amide N-Acyl Derivatives (Amides, Carbamates, Sulfonamides) nacylation->amide secamine N-Alkyl Derivatives (Secondary Amines) redamination->secamine

Caption: Key synthetic pathways of methyl amino(3-methoxyphenyl)acetate.

N-Acylation: Forging Amide Bonds

The primary amine of methyl amino(3-methoxyphenyl)acetate serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of peptide synthesis and a common linkage in many pharmaceutical agents. This transformation is typically achieved by reacting the amino ester with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a non-nucleophilic base to neutralize the generated acid.

Causality in Experimental Choices: The choice of acylating agent and base is critical for achieving high yields and purity. Acyl chlorides are highly reactive but generate stoichiometric amounts of HCl, necessitating a base like triethylamine or diisopropylethylamine (DIPEA) to drive the reaction to completion and prevent protonation of the starting amine. Anhydrides are less reactive but can be suitable for many substrates, sometimes even under catalyst-free conditions.[2] The selection of the solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid side reactions with the acylating agent.

This protocol describes a representative procedure for the N-acetylation of the free base of methyl amino(3-methoxyphenyl)acetate. The initial step involves the neutralization of the hydrochloride salt.

Step 1: Free-Basing of the Amino Ester Hydrochloride

  • Dissolve methyl amino(3-methoxyphenyl)acetate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), and stir vigorously until the evolution of gas ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amino ester.

Step 2: N-Acetylation

  • Dissolve the free amino ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated product.

Reductive Amination: Constructing Secondary Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a primary amine into a secondary amine.[5] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Causality in Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and can be catalyzed by mild acids.

This protocol provides a representative procedure for the synthesis of N-butyl-methyl amino(3-methoxyphenyl)acetate.

  • To a stirred solution of the free base of methyl amino(3-methoxyphenyl)acetate (1.0 eq) in anhydrous DCM, add butanal (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir the mixture vigorously for 30 minutes, then separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired secondary amine.

G start Start: Methyl amino(3-methoxyphenyl)acetate Hydrochloride freebase 1. Free-Basing (e.g., NaHCO₃ wash) start->freebase reaction 2. Reductive Amination - Add Aldehyde/Ketone - Add NaBH(OAc)₃ freebase->reaction workup 3. Aqueous Workup (Quench, Wash, Extract) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: N-Alkylated Amino Ester purification->product

Caption: A typical experimental workflow for reductive amination.

The Strategic Importance of the 3-Methoxyphenyl Moiety in Drug Discovery

The presence of the 3-methoxyphenyl group in this building block is not merely incidental; it is a feature that medicinal chemists can strategically exploit. The methoxy group is an electron-donating group through resonance and can influence the electronic properties of the aromatic ring. Its position at the meta-position can direct further electrophilic aromatic substitution reactions if desired.

More importantly, the 3-methoxyphenyl motif is a key pharmacophore in several approved drugs. A prominent example is the analgesic drug Tapentadol. While not directly synthesized from methyl amino(3-methoxyphenyl)acetate, the core structure of Tapentadol features a 3-(3-methoxyphenyl) moiety, highlighting the therapeutic relevance of this substitution pattern.[6] The methoxy group in such structures can engage in crucial hydrogen bonding interactions with target proteins or modulate the overall physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

Conclusion

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a highly valuable and versatile building block for organic synthesis. Its readily available primary amine and ester functionalities provide a reliable entry point for a wide range of chemical transformations, most notably N-acylation and reductive amination, which are fundamental for the construction of more complex molecular architectures. The embedded 3-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, offering opportunities for strategic molecular design and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, key reactions with detailed protocols, and the strategic rationale for its use, empowering researchers to confidently incorporate this building block into their synthetic endeavors.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: Molecules, 2021) [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). (Source: ResearchGate, 2023) [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (Source: Medires Publishing, 2023) [Link]

  • Xanthylium, 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]-, methyl sulfate (1:1). (Source: ChemSrc) [Link]

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. (Source: PubMed, 2019) [Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (Source: Bentham Science) [Link]

Sources

Foundational

The Discovery, Synthesis, and Application of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Historical Context In the realm of rational drug design, the transition from naturally occurring alpha-amino acids to synthetic, unnatura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Historical Context

In the realm of rational drug design, the transition from naturally occurring alpha-amino acids to synthetic, unnatural amino acid derivatives marked a watershed moment in optimizing target binding affinity and metabolic stability. Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2), also known as racemic 3-methoxyphenylglycine methyl ester hydrochloride, is a premier example of this evolution.

Historically, phenylglycine derivatives were developed as chiral auxiliaries and core scaffolds for beta-lactam antibiotics. However, as virology advanced, researchers identified that substituting the phenyl ring with specific electron-donating groups—such as a meta-methoxy moiety—dramatically altered the steric and electronic landscape of the molecule. This specific compound gained prominence in the early 2000s as a critical building block in the synthesis of non-nucleoside viral polymerase inhibitors, most notably targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[US Patent 20020065418A1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing you with the mechanistic causality, self-validating synthetic protocols, and integration strategies required to utilize this scaffold in modern Active Pharmaceutical Ingredient (API) development.

Chemical Properties & Structural Rationale

The utility of Methyl amino(3-methoxyphenyl)acetate hydrochloride lies in its bifunctional nature and its specific substitution pattern.

  • The Meta-Methoxy Group: Unlike ortho- or para-substitutions, the meta-methoxy group provides a unique spatial projection that allows the scaffold to occupy hydrophobic pockets within viral enzymes while simultaneously acting as a weak hydrogen-bond acceptor.

  • The Methyl Ester: Serves as a transient protecting group during complex coupling reactions (e.g., amidation with benzimidazole cores) and prevents unwanted zwitterionic interactions during purification.

  • The Hydrochloride Salt: Ensures the stability of the primary amine, preventing oxidative degradation and self-condensation (diketopiperazine formation) during storage.

Table 1: Physicochemical Profile
PropertyValueStructural Significance
IUPAC Name Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochlorideDefines the exact connectivity and salt form.
CAS Registry Number 327051-33-2Standard identifier for procurement and IP tracking.
Molecular Formula C10H14ClNO3Highlights the inclusion of the HCl salt.
Monoisotopic Mass (Free Base) 195.08954 DaCritical for LC-MS validation ([M+H]+ at ~196.1 m/z).
Appearance White to off-white solidIndicates high purity; yellowing suggests amine oxidation.

Mechanistic Synthesis & Self-Validating Protocols

The most scalable and economically viable route to synthesize this compound is via a modified Strecker amino acid synthesis followed by an in situ Fischer esterification. Below are the field-proven, step-by-step methodologies detailing the causality behind each experimental choice.

Synthesis_Workflow A 3-Methoxybenzaldehyde (Starting Material) B Strecker Reaction NaCN, NH4Cl, NH4OH A->B Imine formation & CN- attack C α-Aminonitrile Intermediate B->C D Acid Hydrolysis Boiling HCl C->D Nitrile hydrolysis E Racemic 3-Methoxyphenylglycine D->E F Esterification MeOH, SOCl2 E->F Anhydrous HCl generation G Methyl amino(3-methoxyphenyl)acetate HCl (Target API Intermediate) F->G Protects amine prevents cyclization

Chemical synthesis workflow of Methyl amino(3-methoxyphenyl)acetate HCl via Strecker reaction.

Protocol 1: Strecker Synthesis of 3-Methoxyphenylglycine Hydrochloride

Objective: Convert 3-methoxybenzaldehyde into the racemic amino acid.

  • Imine Formation: Dissolve 3-methoxybenzaldehyde in a co-solvent mixture of methanol and water. Add aqueous ammonium chloride ( NH4​Cl ) and ammonium hydroxide ( NH4​OH ).

    • Causality: The methanol ensures the lipophilic aldehyde remains in solution. The NH4​Cl/NH4​OH buffer maintains an optimal pH (~9.5), ensuring a high concentration of free ammonia ( NH3​ ) to attack the carbonyl carbon, forming the intermediate imine without prematurely degrading the reagents.

  • Nucleophilic Cyanide Attack: Carefully introduce an alkali metal cyanide (e.g., NaCN).

    • Causality: The cyanide ion ( CN− ) acts as a strong nucleophile, attacking the electrophilic imine carbon to yield an α -aminonitrile. This step builds the core C−α chiral center.

  • Acidic Hydrolysis: Isolate the aminonitrile and subject it to boiling aqueous hydrochloric acid (HCl) for 12 hours.

    • Causality: Boiling HCl is strictly chosen over basic hydrolysis. Acidic conditions sequentially hydrolyze the nitrile to an amide, and then to the carboxylic acid, while simultaneously protonating the amine to form the hydrochloride salt. This prevents base-catalyzed racemization and unwanted side reactions.

Self-Validation Checkpoint 1: Analyze the intermediate via 1H -NMR. The complete disappearance of the highly deshielded aldehyde proton signal (~9.8 ppm) and the emergence of the α -proton singlet (~5.0 ppm) validates the successful formation of the aminonitrile core.

Protocol 2: Thionyl Chloride-Mediated Esterification

Objective: Convert the amino acid into the methyl ester hydrochloride salt.

  • Suspension: Suspend the crude 3-methoxyphenylglycine hydrochloride in anhydrous methanol at 0°C.

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. The 0°C temperature controls the violently exothermic reaction of the next step.

  • Activation & Esterification: Add thionyl chloride ( SOCl2​ ) dropwise, then heat to reflux.

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl gas in situ. This anhydrous environment is critical; it drives the Fischer esterification equilibrium forward by acting as a catalyst, while the constant protonation of the primary amine strictly prevents the free base from undergoing intermolecular nucleophilic attack on the newly formed ester (which would disastrously yield a diketopiperazine byproduct).

  • Isolation: Evaporate the volatiles under reduced pressure.

    • Causality: Because the byproducts of SOCl2​ are gaseous ( SO2​ and HCl ), the reaction is inherently self-purifying. Evaporation yields the target compound in near-quantitative yield without the need for column chromatography.

Self-Validation Checkpoint 2: Confirm product formation via LC-MS. A mass-to-charge ratio (m/z) of 196.1 [M+H]+ confirms the free base mass. Furthermore, FT-IR analysis must show the absence of the broad carboxylic acid O-H stretch (~3300-2500 cm−1 ) and the presence of a sharp ester carbonyl stretch (~1740 cm−1 ).

Table 2: Yield and Reaction Metrics
Synthetic StepIntermediate/ProductExpected YieldCausality for Efficiency
Strecker Addition & Hydrolysis 3-Methoxyphenylglycine HCl~43%Aqueous biphasic separation limits optimal recovery; requires recrystallization to ensure high purity.
in situ Esterification Methyl amino(3-methoxyphenyl)acetate HCl~99% SOCl2​ drives equilibrium via anhydrous HCl generation; product precipitates cleanly upon solvent removal.

Applications in Drug Development: Viral Polymerase Inhibitors

The primary industrial application of Methyl amino(3-methoxyphenyl)acetate hydrochloride is its integration into complex antiviral scaffolds. For instance, in the development of HCV NS5B inhibitors, the compound is coupled with a benzimidazole carboxylic acid core.

The methyl ester allows for selective peptide bond formation at the amine terminus using coupling reagents like TBTU and triethylamine. Once the scaffold is constructed, the ester can be selectively hydrolyzed back to a carboxylic acid, or further functionalized, to interact with the magnesium-dependent active site of the viral polymerase[US Patent 20020065418A1].

Drug_Design_Pathway A Methyl amino(3-methoxyphenyl)acetate HCl (Chiral/Racemic Scaffold) B Amidation / Coupling e.g., Benzimidazole core A->B Peptide bond formation C Stereo-Resolution (If required) B->C Isomer isolation D HCV NS5B Polymerase Inhibitor (Active Pharmaceutical Ingredient) C->D Target binding

Integration of the unnatural amino acid scaffold into viral polymerase inhibitor drug design.

By utilizing this specific unnatural amino acid, researchers can fine-tune the lipophilicity and spatial geometry of the API, ultimately leading to higher barrier-to-resistance profiles in antiviral therapies.

References

  • Title: US20020065418A1 - Viral polymerase inhibitors Source: Google Patents URL
  • Title: PubChemLite - 327051-33-2 (C10H13NO3) Source: PubChem / National Center for Biotechnology Information URL: [Link]

  • Title: Photochemical synthesis in batch and micro flow reactors (Contextual handling of phenylglycine derivatives) Source: James Cook University ResearchOnline URL: [Link]

Exploratory

An In-Depth Technical Guide to the Safety and Handling of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Scope Methyl amino(3-methoxyphenyl)acetate hydrochloride is a specialized chemical compound often utilized in the early stages of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a specialized chemical compound often utilized in the early stages of discovery and development within the pharmaceutical and life sciences sectors. As with many novel or unique research chemicals, comprehensive toxicological and safety data may not be readily available. The structural motifs—a substituted phenylacetate and an amino acid ester hydrochloride—suggest that a cautious and well-informed approach to handling is paramount.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl amino(3-methoxyphenyl)acetate hydrochloride. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices in chemical laboratory safety. The core principle of this document is to empower researchers to manage the risks associated with this compound by understanding the causality behind each safety protocol, thereby creating a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment

The toxicological properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride have not been fully investigated.[1] Therefore, a risk assessment must be based on the potential hazards of its constituent chemical classes. Structurally related compounds, such as other substituted phenylacetates and amino acetate hydrochlorides, have been reported to cause skin, eye, and respiratory irritation.[2][3] Furthermore, some phenylacetate compounds have been studied for potential neurotoxic effects in animal models, which warrants a high degree of caution.[4][5]

Inferred Hazard Profile

Based on available data for analogous structures, Methyl amino(3-methoxyphenyl)acetate hydrochloride should be treated as a substance with the following potential hazards until proven otherwise:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[2][6]

  • Eye Damage/Irritation: May cause serious eye irritation.[2][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

Physicochemical and Safety Data Summary

The following table summarizes known and inferred data for the compound.

PropertyValue / InformationSource / Rationale
CAS Number 327051-33-2[8]
Molecular Formula C₁₀H₁₄ClNO₃[9]
Molecular Weight 231.68 g/mol [9]
Physical Form Solid (inferred from analogs)[9][10]
Storage Store at 2-8°C, sealed in a dry environment.[9]
Incompatible Materials Strong oxidizing agents, acids, bases.[1][11]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is essential for safely handling this compound.

Engineering Controls

The primary engineering control for handling solid Methyl amino(3-methoxyphenyl)acetate hydrochloride is a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills. The work area should be well-ventilated.[12] A safety shower and eyewash station must be readily accessible.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the inferred hazards. The selection of specific PPE should always be guided by a site-specific risk assessment.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses if there is a risk of splashing or aerosolization.[12][14]Protects against eye irritation from accidental contact with dust or splashes.
Skin Protection A flame-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately upon contamination.[12][14]Prevents skin contact and irritation. Good laboratory practice dictates proper glove removal technique to avoid cross-contamination.[12]
Respiratory Protection Not typically required for small-scale handling in a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with a particle filter may be necessary.[11][14]Minimizes the risk of inhaling irritating dust particles.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[14]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for both user safety and maintaining the integrity of the research material.

Standard Protocol for Handling the Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Equilibration: If stored refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which could degrade the hydrochloride salt.

  • Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Container Sealing: After dispensing, securely seal the container. Wipe the exterior of the container with a damp cloth to remove any residual particles before returning it to storage.

  • Post-Handling: Clean all equipment thoroughly. Dispose of contaminated consumables (e.g., weigh boats, gloves) as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[12]

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C as recommended for its stereoisomer.[9]

  • Atmosphere: Keep the container tightly closed to protect it from moisture and air.[13]

  • Location: Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

Emergency Procedures

Preparedness for emergencies is a key component of laboratory safety.

First Aid Measures

The following first aid measures are recommended based on the potential hazards. Seek medical attention in all cases of significant exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Protocol

In the event of a spill, a calm and methodical response is required to ensure safety and effective cleanup.

Caption: Workflow for handling a solid chemical spill.

Detailed Spill Cleanup Steps:

  • Control and Alert: Avoid breathing dust.[12] Clear the area and inform nearby personnel.

  • Contain: For small spills, gently cover the solid with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[2]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2][12] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Wipe the spill area with a damp cloth or a suitable solvent (e.g., water, followed by ethanol), then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Dispose: Seal the waste container and arrange for disposal through your institution's environmental health and safety (EHS) office.[13]

Fire-Fighting Measures

While the compound itself is a solid, it may be combustible.[10]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]

  • Special Hazards: In a fire, hazardous decomposition products like carbon oxides, nitrogen oxides, and hydrogen chloride gas may be released.[1]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2]

Waste Disposal

All waste containing Methyl amino(3-methoxyphenyl)acetate hydrochloride, including surplus material, contaminated labware, and cleanup debris, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Disposal must be conducted by a licensed facility in accordance with all local, state, and federal regulations.[13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the label on the container should be defaced, and it can then be discarded with general laboratory glass or plastic waste.[15]

Toxicological Context

The precautionary measures outlined in this guide are grounded in the broader understanding of related chemical classes. Phenylacetates have been shown in some non-clinical studies to interfere with certain metabolic pathways, and this potential for biological activity underscores the need for minimizing exposure.[5] Similarly, the general toxicity of substituted phenols can vary widely based on the nature and position of their substituents, highlighting the difficulty in predicting the exact toxicological profile of a novel compound without specific data.[16][17] Therefore, until comprehensive data becomes available, treating Methyl amino(3-methoxyphenyl)acetate hydrochloride with a high level of caution is the most responsible scientific approach.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Food and Drug Administration. (2004, December 8). Pharmacology/Toxicology Review and Evaluation. Retrieved from [Link]

  • Amazon AWS. (2020, November). Safety Data Sheet - 20 Amino Acid Kit. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 265–277.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Loo, Y. H., Fulton, T. R., & Wisniewski, H. M. (1981). A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria. Journal of Neurochemistry, 37(6), 1434-1440.
  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). Material Safety Data Sheet - 4-Acetamidophenyl 2-(diethylamino)acetate hydrochloride. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]

  • Maybridge. (2023, August 23). Safety Data Sheet - Ethyl 2-(3-methoxyphenyl)acetate. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: Methyl amino(3-methoxyphenyl)acetate hydrochloride in Advanced Chemical Synthesis

Executive Summary & Core Rationale Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) is a highly versatile, non-natural amino acid derivative utilized extensively in advanced organic synthesis, medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) is a highly versatile, non-natural amino acid derivative utilized extensively in advanced organic synthesis, medicinal chemistry, and drug development[1]. As a substituted phenylglycine derivative, it serves as a critical building block for synthesizing peptidomimetics, β -lactam antibiotics, and small-molecule active pharmaceutical ingredients (APIs).

The strategic design of this molecule incorporates three distinct functional features: a 3-methoxy substitution that modulates the electronic and steric profile of the aromatic ring, a methyl ester that provides orthogonal protection of the carboxylate during N-terminal modifications, and a hydrochloride salt formulation that ensures long-term thermodynamic stability[2]. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of its physicochemical properties, structural causality, and field-validated experimental workflows.

Physicochemical Profiling & Structural Data

To facilitate experimental design and stoichiometric calculations, the quantitative data and structural identifiers for Methyl amino(3-methoxyphenyl)acetate hydrochloride are summarized in the tables below[2][3].

Table 1: Chemical Identifiers
PropertyValue
IUPAC Name Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride
CAS Registry Number 327051-33-2
Molecular Formula C₁₀H₁₄ClNO₃ (C₁₀H₁₃NO₃ · HCl)
Molecular Weight 231.68 g/mol
SMILES O=C(OC)C(N)C1=CC=CC(OC)=C1.[H]Cl
Table 2: Physical Properties & Handling Metrics
PropertyValueOperational Implication
Physical State Crystalline SolidEasy to weigh and transfer; minimal aerosolization risk.
Melting Point 182 – 183 °CIndicates high crystalline lattice energy and purity[3].
Solubility Soluble in H₂O, MeOH, DMF, DMSOHighly compatible with polar aprotic solvents used in standard peptide coupling.
Storage Conditions 2 – 8 °C, DesiccatedHygroscopic nature requires protection from ambient moisture to prevent hydrolysis[1].

Mechanistic Insights: Structural Causality in Synthesis

Successful integration of this compound into complex synthetic pathways requires a deep understanding of why it behaves the way it does. The molecular architecture is a self-validating system designed to overcome common pitfalls in amino acid chemistry.

  • The Hydrochloride Salt (Stability & Nucleophilicity): Free α -amino esters are highly nucleophilic and prone to intermolecular self-condensation, which rapidly leads to the formation of diketopiperazine byproducts. By formulating the compound as a hydrochloride salt, the amine is locked in its protonated, non-nucleophilic state ( −NH3+​ ). This ensures long-term shelf stability and prevents auto-degradation.

  • The Methyl Ester (Orthogonal Protection): The methyl ester acts as a robust protecting group for the carboxylic acid. It remains entirely stable under mildly acidic and standard basic coupling conditions (e.g., in the presence of DIPEA or TEA), preventing unwanted polymerization during N-acylation.

  • The 3-Methoxy Substitution (Electronic Modulation): Positioned at the meta carbon, the methoxy group exerts an electron-withdrawing inductive effect but an electron-donating resonance effect. Because resonance does not reach the benzylic position as effectively as it would from the ortho or para positions, the primary role of the 3-methoxy group is to modulate the electron density of the aromatic π -system. This is crucial for optimizing π−π stacking interactions and hydrogen bonding within the hydrophobic pockets of target proteins.

Logic Structure Methyl amino(3-methoxyphenyl)acetate hydrochloride Feature1 Hydrochloride Salt Structure->Feature1 Feature2 Methyl Ester Structure->Feature2 Feature3 3-Methoxy Group Structure->Feature3 Behavior1 Prevents Self-Condensation Increases Shelf Stability Feature1->Behavior1 Behavior2 Orthogonal Carboxyl Protection During N-acylation Feature2->Behavior2 Behavior3 Steric & Electronic Modulation for Target Binding Feature3->Behavior3

Logical relationship between structural features and chemical behavior in synthesis.

Experimental Workflows & Validated Protocols

The following protocols are engineered to maximize yield while preserving the integrity of the sensitive α -chiral center (if utilizing a specific enantiomer) and preventing side reactions.

Protocol 1: HATU-Mediated Amide Bond Formation

Phenylglycine derivatives are sterically hindered and notoriously prone to base-catalyzed racemization. HATU is explicitly selected over traditional carbodiimides (like EDC/DCC) because its HOAt leaving group accelerates the coupling rate, minimizing the time the activated intermediate spends in a racemization-prone state.

Reagents: Carboxylic acid (1.0 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.1 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF to achieve a 0.1 M concentration. Add 2.0 eq of DIPEA and stir at room temperature (20–25 °C) for 15 minutes. Causality: Pre-activation forms the highly reactive OAt-ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt of HATU to form unreactive guanidinium byproducts.

  • Neutralization: In a separate vial, dissolve the Methyl amino(3-methoxyphenyl)acetate hydrochloride in a minimal volume of DMF. Add 1.0 eq of DIPEA. Causality: This exact stoichiometric addition neutralizes the HCl salt, liberating the free, nucleophilic amine in situ immediately prior to coupling.

  • Coupling: Transfer the neutralized amine solution to the activated acid mixture. Stir for 2–4 hours at room temperature, monitoring conversion via LC-MS.

  • Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid/HOAt), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected peptidomimetic intermediate.

Workflow Start Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) Neutralization Neutralization (DIPEA in DMF) Start->Neutralization Coupling Amide Bond Formation (Stir 2-4h, RT) Neutralization->Coupling Activation Carboxylic Acid Activation (HATU, RT, 15 min) Activation->Coupling Workup Aqueous Workup (EtOAc/H2O extraction) Coupling->Workup Product Purified Peptidomimetic Intermediate Workup->Product

Workflow for HATU-mediated amide coupling using Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Protocol 2: Saponification (Ester Hydrolysis)

Once the N-terminus is successfully coupled, the methyl ester must be hydrolyzed to yield the free carboxylic acid for subsequent chain extension.

Reagents: Peptidomimetic intermediate (1.0 eq), LiOH·H₂O (2.0 eq), THF/MeOH/H₂O (2:1:1 v/v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in the THF/MeOH mixture. Causality: The mixed organic solvent system ensures that the highly hydrophobic coupled substrate remains fully dissolved and accessible to the aqueous hydroxide.

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Add the aqueous solution of LiOH·H₂O dropwise. Causality: Conducting the initial phase of saponification at 0 °C suppresses base-catalyzed epimerization at the sensitive α -chiral center of the phenylglycine moiety.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup & Precipitation: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities. Acidify the aqueous layer to pH 2–3 using 1M HCl to precipitate the free acid.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Title: Methyl amino(3-methoxyphenyl)
  • Title: 327051-33-2 | methyl amino(3-methoxyphenyl)
  • Title: methyl 2-amino-2-(3-methoxyphenyl)

Sources

Exploratory

A Comprehensive Technical Guide to Methyl Amino(3-methoxyphenyl)acetate Hydrochloride: A Versatile Synthon for Novel Compound Synthesis

Abstract Methyl amino(3-methoxyphenyl)acetate hydrochloride is a pivotal chemical building block, or synthon, that serves as a cornerstone in the design and synthesis of novel compounds, particularly within the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a pivotal chemical building block, or synthon, that serves as a cornerstone in the design and synthesis of novel compounds, particularly within the pharmaceutical and life sciences sectors. Its unique structural architecture, featuring a reactive primary amine, a modifiable methyl ester, and a strategically positioned 3-methoxyphenyl group, offers medicinal chemists a versatile platform for molecular elaboration. The methoxy group, in particular, is a well-established modulator of a drug candidate's physicochemical and pharmacokinetic properties, often improving metabolic stability and target binding affinity.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical application in complex molecule construction. We will delve into detailed, field-proven protocols, explain the causality behind critical experimental choices, and offer a forward-looking perspective on its role in contemporary drug discovery.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of a synthetic campaign is paramount. The selection of starting materials that offer multiple points for diversification is a key strategy for rapidly generating libraries of new chemical entities. α-Amino esters are a privileged class of such starting materials, forming the backbone of peptides and serving as chiral precursors for a vast array of small molecules.[2]

Methyl amino(3-methoxyphenyl)acetate hydrochloride distinguishes itself through the incorporation of the 3-methoxyphenyl moiety. This feature is not merely a passive scaffold; the position of the methoxy group can significantly influence a molecule's conformational preferences and its interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and its presence can block sites of potential metabolism, thereby enhancing a drug's in-vivo half-life.[1] This guide is designed for researchers and drug development professionals, providing the technical insights necessary to fully leverage this compound's synthetic potential.

Physicochemical and Structural Characterization

A thorough understanding of a reagent's properties is the foundation of its effective use. The hydrochloride salt form of methyl amino(3-methoxyphenyl)acetate enhances its stability and improves its handling characteristics as a solid, compared to the freebase which is typically an oil.

Key Properties

The essential physicochemical data for methyl amino(3-methoxyphenyl)acetate hydrochloride are summarized below.

PropertyValueSource
CAS Number 327051-33-2
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol [3]
Appearance Solid
Storage Conditions Sealed in dry, 2-8°C[3]
SMILES O=C(OC)C(N)C1=CC=CC(OC)=C1.[H]Cl[3]
InChI Key UCKBNDGDRIXKBH-UHFFFAOYSA-N
Structural & Reactivity Analysis

The molecule's power lies in its three key functional domains:

  • The Primary Amine: As a nucleophile, this is the primary site for amide bond formation, reductive amination, and sulfonylation, allowing for the extension of the molecular framework.

  • The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or reduced to a primary alcohol, providing an alternative modification handle.

  • The 3-Methoxyphenyl Ring: This aromatic system provides a rigid scaffold and can participate in electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the other functional groups. The methoxy group itself can be cleaved to reveal a phenol, opening another avenue for derivatization.

Anticipated Spectroscopic Profile

While specific analytical data should be acquired for each batch, the expected spectroscopic characteristics are as follows. These predictions are based on standard chemical shift values and structural analysis.

Spectroscopy FeatureAnticipated Chemical Shift / Frequency
¹H NMR Aromatic protons (4H)δ 6.8 - 7.4 ppm (multiplets)
α-proton (1H, CH-N)δ ~4.5 ppm (singlet or triplet, solvent dependent)
Methoxy protons (3H, OCH₃)δ ~3.8 ppm (singlet)
Ester methyl protons (3H, OCH₃)δ ~3.7 ppm (singlet)
Amine protons (3H, NH₃⁺)δ ~8.5-9.5 ppm (broad singlet, D₂O exchangeable)
¹³C NMR Carbonyl carbon (C=O)δ ~170 ppm
Aromatic carbonsδ ~110 - 160 ppm
α-carbon (CH-N)δ ~55-60 ppm
Methoxy carbon (OCH₃)δ ~55 ppm
Ester methyl carbon (OCH₃)δ ~53 ppm
IR Spectroscopy N-H stretch (amine salt)~3100-3300 cm⁻¹ (broad)
C=O stretch (ester)~1740-1750 cm⁻¹ (strong)
C-O stretch~1200-1300 cm⁻¹

Synthesis and Purification Workflow

The most common and efficient laboratory-scale synthesis of α-amino ester hydrochlorides involves the direct esterification of the parent α-amino acid. This method is favored for its operational simplicity and high yields.

Diagram: General Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 2-Amino-2-(3-methoxyphenyl)acetic acid reagents Methanol (Solvent/Reagent) Chlorotrimethylsilane (Catalyst) start->reagents reaction Stir at Room Temperature (2-4 hours) reagents->reaction concentrate Concentration in vacuo reaction->concentrate wash Trituration with Diethyl Ether concentrate->wash filtration Vacuum Filtration wash->filtration dry Drying under High Vacuum filtration->dry end_product Methyl amino(3-methoxyphenyl)acetate hydrochloride dry->end_product Final Product

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: TMSCl-Mediated Esterification of 2-Amino-2-(3-methoxyphenyl)acetic Acid

This protocol is adapted from a general and highly reliable method for the preparation of amino acid methyl ester hydrochlorides.[2]

  • Principle of the Method: Chlorotrimethylsilane (TMSCl) reacts in situ with methanol to generate anhydrous hydrochloric acid (HCl). This in situ generation is critical as it provides the acidic catalyst necessary for the Fischer esterification of the carboxylic acid while simultaneously protecting the amine as its hydrochloride salt. This one-pot approach is efficient and avoids the use of corrosive HCl gas.

  • Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the more polar amino acid starting material. The successful formation of the product is confirmed by the isolation of a solid and subsequent characterization (e.g., melting point, NMR) that matches reference data.

  • Detailed Step-by-Step Methodology:

    • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-(3-methoxyphenyl)acetic acid (e.g., 0.1 mol).

    • Inert Atmosphere (Causality): While not strictly required for this reaction, flushing the flask with an inert gas like nitrogen or argon is good practice to ensure anhydrous conditions, which favors the esterification equilibrium.

    • Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol, 2.0 equivalents) to the amino acid with stirring. The mixture may become a thick slurry.

    • Methanol Addition: Carefully add anhydrous methanol (100 mL). The mixture should become a clear solution or a fine suspension.

    • Reaction: Stir the resulting solution at room temperature. Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the starting amino acid spot is no longer visible (typically 2-4 hours).

    • Workup: Concentrate the reaction mixture on a rotary evaporator to remove the methanol and excess TMSCl byproducts. This will typically yield a solid or a thick oil.

    • Purification: Add diethyl ether (~50 mL) to the residue and stir vigorously. This process, known as trituration, serves to break up the solid and wash away any non-polar impurities. The hydrochloride salt product is insoluble in ether.

    • Isolation: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

Application in Novel Compound Synthesis

The true value of methyl amino(3-methoxyphenyl)acetate hydrochloride is realized in its role as a versatile intermediate. Its primary amine is a nucleophilic handle ready for elaboration.

Diagram: Key Derivatization Pathways

G cluster_amine_reactions Amine-Based Reactions cluster_ester_reactions Ester-Based Reactions start Methyl amino(3-methoxyphenyl) acetate hydrochloride amide Amide Derivatives start->amide R-COCl or R-COOH, Coupling Agent sulfonamide Sulfonamides start->sulfonamide R-SO₂Cl, Base reductive_amination Secondary Amines start->reductive_amination R-CHO, NaBH(OAc)₃ acid Carboxylic Acid start->acid LiOH or HCl/H₂O alcohol Primary Alcohol start->alcohol LiBH₄ or LiAlH₄ acid->amide Amide Coupling

Caption: Major synthetic pathways originating from the title compound.

Protocol 2: General Procedure for N-Acylation (Amide Bond Formation)

Amide bonds are the defining linkage in peptides and are present in a significant percentage of all pharmaceuticals. This protocol outlines a standard and robust method for coupling a carboxylic acid to our title synthon.

  • Principle of the Method: Carbodiimide coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activate the carboxylic acid partner to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of our synthon. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and improve efficiency.

  • Causality Behind Experimental Choices:

    • Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is used to prevent hydrolysis of the activated intermediate.

    • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt, liberating the free amine for reaction. It also scavenges the acid produced during the coupling.

    • Temperature: Reactions are often started at 0°C to control the initial rate of activation, which can be exothermic, and then allowed to warm to room temperature.

  • Detailed Step-by-Step Methodology:

    • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Activation: Stir the mixture at 0°C (ice bath) for 20-30 minutes.

    • Amine Addition: In a separate flask, suspend methyl amino(3-methoxyphenyl)acetate hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir until a clear solution is obtained.

    • Coupling: Add the solution containing the free amine dropwise to the activated carboxylic acid mixture at 0°C.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Case Study: Scaffolding for Bioactive Molecules

This synthon is an ideal starting point for compounds targeting a wide range of biological systems. For instance, it provides the core structure for intermediates used in the synthesis of complex neurologically active agents like Tapentadol.[4] The following diagram illustrates a hypothetical, yet chemically sound, elaboration of the synthon into a more complex, drug-like scaffold.

G A Methyl amino(3-methoxyphenyl) acetate hydrochloride B Step 1: N-Acylation (e.g., with 4-chlorobutyryl chloride) A->B Reagents C Intermediate A (N-acylated ester) B->C D Step 2: Intramolecular Cyclization (e.g., with NaH) C->D Reagents E Intermediate B (Lactam) D->E F Step 3: Ester Reduction (e.g., with LiBH₄) E->F Reagents G Final Scaffold (Hydroxy-lactam) F->G

Caption: Hypothetical synthesis of a complex lactam scaffold.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. While this compound is not acutely toxic, appropriate precautions should always be taken.

Safety Aspect Guideline
Hazard Class Combustible Solid, Class 11
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile gloves
Handling Use in a well-ventilated area or chemical fume hood. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[3]

Conclusion

Methyl amino(3-methoxyphenyl)acetate hydrochloride is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis. Its combination of a reactive amine, a versatile ester, and a bio-isosterically relevant methoxyphenyl ring provides an efficient entry point to a vast chemical space. By understanding its properties and mastering the protocols for its use, researchers can significantly accelerate the discovery and development of novel, high-value compounds. This guide has provided the foundational knowledge and practical methodologies to empower scientists in this endeavor, bridging the gap between a simple building block and its ultimate potential in creating next-generation molecules.

References

  • Molbase. methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride 124082-17-3 wiki. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride. [Link]

  • LookChem. Cas 41496-43-9, 2-METHYL-3-TOLYLPROPIONALDEHYDE. [Link]

  • Reddy, et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 449-455. [Link]

  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • PubChem. Methyl 3-((3-methoxyphenyl)amino)propanoate. [Link]

  • PubChem. Methyl 2-(3-amino-2-methoxyphenyl)acetate. [Link]

  • Patel, P. A., et al. (2017). Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy...Phenyl)-6-Arylnicotinonitrile Derivative and Its Biological Activity. International Journal for Research in Applied Science & Engineering Technology, 5(11), 5055-5061. [Link]

  • Legrand, B., et al. (2016). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 12, 1133-1141. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • The Good Scents Company. 4-vinyl pyridine, 100-43-6. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

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Protocols & Analytical Methods

Method

Synthesis and Isolation of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Scientific Rationale & Application Context Unnatural amino acids, specifically phenylglycine derivatives like 3-methoxyphenylglycine, are indispensable building blocks in modern drug discovery. They are heavily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Context

Unnatural amino acids, specifically phenylglycine derivatives like 3-methoxyphenylglycine, are indispensable building blocks in modern drug discovery. They are heavily utilized in the mutasynthesis of glycopeptide antibiotics (e.g., balhimycin and vancomycin analogs) to overcome bacterial resistance [3], and serve as critical core scaffolds in the development of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors [1].

To utilize 2-amino-2-(3-methoxyphenyl)acetic acid in solid-phase or solution-phase peptide synthesis, the alpha-carboxylic acid must be protected to prevent uncontrolled homopolymerization. The conversion of the free amino acid to Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) achieves two goals simultaneously: it masks the carboxylic acid as a methyl ester and protects the alpha-amine as a stable, non-nucleophilic hydrochloride salt.

The most robust methodology for this transformation is the Brenner-Huber esterification, which utilizes thionyl chloride ( SOCl2​ ) in anhydrous methanol [2].

Experimental Design & Causality

A successful synthesis relies on understanding the chemical causality behind the protocol:

  • In-situ Reagent Generation: Rather than using highly corrosive and difficult-to-measure anhydrous HCl gas (traditional Fischer esterification), reacting SOCl2​ with methanol generates anhydrous HCl and methyl chlorosulfite in situ. This provides precise stoichiometric control and drives the reaction forward via the evolution of SO2​ gas [2].

  • Thermodynamic Control (0 °C to Reflux): The initial reaction between SOCl2​ and methanol is violently exothermic. Performing this addition at 0 °C prevents solvent boil-off and reagent degradation. Subsequent heating to 65–70 °C provides the necessary activation energy to overcome the steric hindrance inherent to the bulky phenylglycine side chain.

  • Antisolvent Precipitation: The target methyl ester hydrochloride is highly soluble in methanol but practically insoluble in non-polar solvents. Triturating the crude concentrated syrup with cold diethyl ether selectively crashes out the pure salt while leaving unreacted organic impurities in the supernatant.

Mechanistic Pathway

Mechanism R1 SOCl2 + MeOH I1 Methyl chlorosulfite + HCl R1->I1 0 °C I2 Activated Carboxylic Acid (Acyl Chloride/Sulfite) I1->I2 + Amino Acid P1 Methyl Ester Hydrochloride + SO2(g) + HCl I2->P1 + MeOH / Reflux

Figure 1: Mechanistic progression of the Brenner-Huber esterification.

Self-Validating Experimental Protocol

Materials Required:

  • 2-amino-2-(3-methoxyphenyl)acetic acid (≥98% purity)

  • Thionyl chloride ( SOCl2​ , freshly distilled)

  • Anhydrous Methanol ( MeOH , <50 ppm H2​O )

  • Anhydrous Diethyl Ether

Step 1: Methanolic HCl Generation
  • Equip a thoroughly flame-dried 250 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Add 100 mL of anhydrous methanol to the flask and submerge it in an ice-salt bath.

  • Validation Check: Insert a thermometer. Do not proceed until the internal temperature stabilizes at ≤ 2 °C.

  • Slowly add 2.0 equivalents of SOCl2​ dropwise over 30 minutes.

  • Causality: Dropwise addition ensures the exothermic generation of HCl is safely dissipated, preventing the formation of unwanted alkyl chloride byproducts.

Step 2: Substrate Addition & Reflux
  • Stir the activated methanolic solution for 15 minutes at 0 °C.

  • Add 1.0 equivalent of 2-amino-2-(3-methoxyphenyl)acetic acid portion-wise.

  • Remove the ice bath, allowing the suspension to warm to room temperature (20–25 °C).

  • Attach a reflux condenser and heat the reaction mixture to 65–70 °C for 12–16 hours.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Chloroform/Methanol (9:1). The ninhydrin-positive starting material spot (low Rf​ ) must be completely consumed, replaced by a new, higher Rf​ spot corresponding to the esterified product.

Step 3: Work-up and Antisolvent Isolation
  • Cool the reaction mixture to ambient temperature.

  • Concentrate the solution under reduced pressure (rotary evaporation at 40 °C) to remove excess methanol, HCl , and SO2​ . A viscous, pale-yellow syrup will remain.

  • Causality: Complete removal of methanol is critical. Residual methanol increases the solubility of the product, drastically reducing the yield during precipitation.

  • Submerge the flask in an ice bath and add 50 mL of ice-cold anhydrous diethyl ether.

  • Triturate by vigorously scratching the inside of the flask with a glass stirring rod until the syrup transforms into a fine, off-white crystalline solid.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether.

Step 4: Drying
  • Transfer the solid to a vacuum desiccator containing a desiccant (e.g., P2​O5​ or silica gel).

  • Dry under high vacuum at 40 °C for 4–6 hours to remove trace ether and trapped HCl gas.

  • Validation Check: The final product should be a free-flowing powder. Expected yields are typically quantitative (95–99%) when strictly anhydrous conditions are maintained [1].

Synthesis Workflow Diagram

Workflow A 1. Anhydrous Methanol (Cool to 0 °C) B 2. Dropwise SOCl2 Addition (In-situ HCl generation) A->B C 3. Add 3-Methoxyphenylglycine (Substrate) B->C D 4. Reflux at 65-70 °C (12-16 hours) C->D E 5. Vacuum Concentration (Remove volatiles) D->E F 6. Cold Ether Trituration (Precipitation) E->F G 7. Vacuum Filtration (Pure Hydrochloride Salt) F->G

Figure 2: Step-by-step experimental workflow for esterification and isolation.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the esterification of sterically hindered phenylglycine derivatives, demonstrating the balance between temperature, reaction time, and isolated yield.

Reaction ConditionTemperatureTime (Hours)Conversion (%)Isolated Yield (%)Purity (HPLC)
SOCl2​ / MeOH 25 °C (RT)2465%58%>98%
SOCl2​ / MeOH 40 °C1885%79%>98%
SOCl2​ / MeOH 65 °C (Reflux) 12 >99% 99% >99%
HCl gas / MeOH 65 °C (Reflux)2490%82%95%

Table 1: Optimization of reaction conditions for Methyl amino(3-methoxyphenyl)acetate hydrochloride synthesis.

References

  • Google Patents. Details the specific synthesis and >99% yield isolation of 3-methoxyphenylglycine methyl ester hydrochloride for use in HCV NS5B polymerase inhibitors.
  • PubMed Central (PMC). Outlines the authoritative Brenner-Huber general procedure for the synthesis of amino acid methyl ester hydrochlorides using thionyl chloride in methanol.
  • RSC Publishing. Discusses the structural importance and enzymatic incorporation of 3-methoxyphenylglycine into complex glycopeptide antibiotics.
Application

Application Note: High-Purity Isolation of Methyl amino(3-methoxyphenyl)acetate hydrochloride using Optimized Normal-Phase Flash Chromatography

An Application Note from the Senior Scientist's Desk Abstract Methyl amino(3-methoxyphenyl)acetate hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, where its purity is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust and scalable method for the purification of this polar, basic compound using normal-phase flash chromatography. We address the inherent challenges of purifying amines on silica gel by incorporating a basic modifier into the mobile phase. This protocol provides a detailed, step-by-step guide from method development to execution, complete with troubleshooting advice, ensuring researchers can achieve high purity and yield.

Introduction: The Challenge of Purifying Polar Amines

The purification of polar organic molecules, particularly those containing basic amine functional groups, presents a significant challenge in process chemistry and drug development.[1][2] Methyl amino(3-methoxyphenyl)acetate hydrochloride, being a salt of a primary amine, exhibits high polarity and a tendency to engage in strong ionic interactions. When using standard normal-phase chromatography with a silica gel stationary phase, these characteristics often lead to poor chromatographic performance.

The primary obstacle is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[3] This strong interaction can cause severe peak tailing, streaking, or even irreversible adsorption of the compound onto the column, resulting in low recovery and poor purity.[3] Therefore, a successful purification strategy must effectively mitigate these undesirable secondary interactions. This guide details a proven method that utilizes a basic mobile phase modifier to achieve clean, efficient separation.

Principles of Separation: Causality Behind Experimental Choices

Why Normal-Phase Chromatography?

Normal-phase chromatography, which employs a polar stationary phase (silica gel) and a non-polar mobile phase, is exceptionally well-suited for separating compounds with polar functional groups.[4] For a molecule like Methyl amino(3-methoxyphenyl)acetate hydrochloride, the amino and ester groups provide strong interaction points with the silica surface, allowing for retention and separation from less polar impurities. This mode of chromatography is often preferred in synthetic chemistry as it uses organic solvents, which can simplify post-purification steps like solvent evaporation.[5]

The Critical Role of a Basic Modifier

To overcome the issue of peak tailing, the addition of a small quantity of a basic modifier, such as triethylamine (TEA), to the mobile phase is the most effective strategy.[3][6]

Mechanism of Action:

  • Silanol Deactivation: The TEA, being a stronger base, preferentially interacts with the acidic silanol groups on the silica surface.

  • Competitive Binding: It effectively "shields" or "deactivates" these active sites.[3]

  • Improved Elution: The target amine compound is then free to interact with the silica via weaker, more desirable polar interactions (like hydrogen bonding), leading to a proper chromatographic partition. This results in symmetrical, sharp peaks and significantly improved resolution.

The diagram below illustrates this crucial relationship.

Figure 1: Mechanism of peak shape improvement using a basic modifier.

Experimental Protocol & Workflow

This protocol is designed for a flash chromatography system equipped with a UV detector.

Materials & Reagents
Item Specification
Chromatography System Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
Stationary Phase Pre-packed Silica Gel Column (e.g., 40 g, 60 Å)
Crude Sample ~400 mg of Methyl amino(3-methoxyphenyl)acetate HCl
Solvent A n-Hexane (or Heptane), HPLC Grade
Solvent B Ethyl Acetate, HPLC Grade
Solvent C (Modifier) Dichloromethane (DCM) / Methanol (MeOH), HPLC Grade
Basic Additive Triethylamine (TEA), >99.5% purity
Detection UV Detector set to 254 nm and 280 nm
Detailed Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Scientist's Note: Preparing the mobile phase with the additive ensures consistency throughout the run.

  • Prepare the "strong" eluent by creating a stock solution of 90:10 (v/v) Ethyl Acetate / Hexane .

  • To this stock solution, add Triethylamine (TEA) to a final concentration of 1% (v/v) . For example, to 990 mL of the solvent mixture, add 10 mL of TEA. Mix thoroughly. This is your Solvent B .

  • Your Solvent A will be pure n-Hexane .

Step 2: Sample Preparation

  • Scientist's Note: The goal is to pre-adsorb the sample onto a small amount of silica. This "dry loading" technique typically results in better peak resolution compared to liquid injection, especially for compounds that are not highly soluble in the initial mobile phase.[3]

  • Weigh approximately 400 mg of the crude Methyl amino(3-methoxyphenyl)acetate hydrochloride into a round-bottom flask.

  • Add a minimal amount of a polar solvent in which the compound is soluble (e.g., 2-3 mL of Dichloromethane/Methanol).

  • Add ~2 g of silica gel to the flask.

  • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

Step 3: System and Column Setup

  • Install a 40 g pre-packed silica column onto the flash system.

  • Load the prepared sample (from Step 2) into an empty solid load cartridge.

  • Equilibrate the column with the initial mobile phase conditions (5% Solvent B ) for at least 3-4 column volumes. This ensures the silica surface is fully neutralized by the TEA before the sample is introduced.

Step 4: Chromatographic Run

  • Scientist's Note: A gradient elution is used to first elute non-polar impurities, then gradually increase the solvent strength to elute the target compound, and finally wash off any highly polar impurities.

  • Flow Rate: 35-40 mL/min.

  • Gradient Program:

    • 0-2 CV: Isocratic at 5% Solvent B (Hexane with 1% TEA in EtOAc).

    • 2-15 CV: Linear gradient from 5% to 60% Solvent B.

    • 15-20 CV: Isocratic hold at 60% Solvent B to elute the product.

    • 20-22 CV: Linear gradient from 60% to 100% Solvent B (column wash).

  • Fraction Collection: Set the UV detector to trigger fraction collection based on peak detection at 254 nm.

Step 5: Post-Run Analysis

  • Combine the fractions corresponding to the main product peak.

  • Analyze a small aliquot of the combined fractions by HPLC or TLC to confirm purity.

  • Evaporate the solvent from the combined, pure fractions under reduced pressure to yield the purified product.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A Step 1: Prepare Mobile Phase (Hexane/EtOAc + 1% TEA) C Step 3: Equilibrate Column (3-4 Column Volumes) A->C B Step 2: Prepare Sample (Dry Load onto Silica) D Step 4: Load Sample & Initiate Gradient Run B->D C->D E Monitor Elution (UV 254nm) & Collect Fractions D->E F Step 5: Analyze Fractions (TLC / HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Figure 2: Step-by-step experimental workflow for purification.

Expected Results & Discussion

The described method is expected to yield Methyl amino(3-methoxyphenyl)acetate hydrochloride with high purity, effectively separating it from common synthesis byproducts.

Parameter Crude Material Purified Product
Appearance Off-white solidWhite crystalline solid
Purity (by HPLC) ~85%>99.0%
Typical Yield N/A85-95%
Peak Shape Tailing (on silica)Symmetrical

The chromatogram should show baseline separation between the main product peak and any significant impurities. The use of 1% TEA is crucial; lower concentrations may not fully suppress silanol interactions, while significantly higher concentrations could alter selectivity or complicate solvent removal.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems.[7][8][9]

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Persists 1. Insufficient TEA concentration.[3]2. Column overloading.[7]3. Column degradation.1. Increase TEA concentration to 1.5-2.0% (v/v).2. Reduce the sample load to <1% of the column's silica mass.3. Use a new silica column.
Poor Resolution / Co-elution 1. Inappropriate solvent gradient.2. Sample dissolved in too strong a solvent for liquid injection.1. Make the gradient shallower (e.g., 5-40% over 20 CV) to increase separation.2. Ensure use of the dry loading technique as described.
Low Product Recovery 1. Irreversible adsorption on the column.2. Product is highly retained and did not elute.1. Ensure the column is well-equilibrated with the TEA-containing mobile phase before loading.2. Extend the column wash step at 100% Solvent B or add a small percentage of methanol to the strong eluent (e.g., 95:5 EtOAc/MeOH + TEA) to flush the column.
Baseline Noise / Drift 1. Impure solvents or TEA.2. Inadequate mobile phase mixing or degassing.[7]1. Use high-purity, HPLC-grade solvents and fresh TEA.2. Ensure solvents are well-mixed and degassed before use.

Conclusion

This application note provides an optimized and reliable normal-phase flash chromatography protocol for the purification of Methyl amino(3-methoxyphenyl)acetate hydrochloride. By understanding the underlying chemical interactions and employing a basic mobile phase modifier to deactivate the acidic silica surface, this method successfully overcomes the common challenges associated with purifying basic amines. The result is a scalable and efficient process that delivers the target compound with excellent purity and yield, suitable for the stringent requirements of pharmaceutical research and development.

References

  • Dr. Maisch GmbH. (n.d.). Normal Phase Chromatography. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • YMC America. (n.d.). Normal Phase Chromatography Solutions. [Link]

  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • LCGC International. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Abstract This comprehensive application note details the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note details the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. We present two distinct, validated protocols: a reversed-phase HPLC (RP-HPLC) method for the accurate determination of purity and assay, and a chiral HPLC method for the precise quantification of enantiomeric purity. The methodologies are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides researchers, scientists, and drug development professionals with the necessary protocols and the scientific rationale behind the experimental choices to ensure reliable and reproducible results.

Introduction and Scientific Background

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a chiral compound often utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Due to its role in drug manufacturing, ensuring its chemical and enantiomeric purity is critical for the safety and efficacy of the final drug product.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6]

The development of an analytical method requires a thorough understanding of the analyte's physicochemical properties.[7] The target molecule possesses a secondary amine, an ester group, and a methoxyphenyl chromophore. The amine group's basicity (pKa) and the overall polarity of the molecule are primary considerations for developing a separation method. Furthermore, the presence of a chiral center necessitates a dedicated method to separate and quantify the enantiomers, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[8][9]

This guide explains the causality behind the selection of columns, mobile phases, and detection parameters, providing a self-validating system for immediate implementation in a quality control or research environment.[10][11]

Analyte Properties

A foundational understanding of the analyte is the first step in any method development process.[7]

  • Compound Name: Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • CAS Number: 327051-33-2 (for hydrochloride salt)[12]

  • Molecular Formula: C₁₀H₁₄ClNO₃[13]

  • Molecular Weight: 231.68 g/mol [13]

  • Chemical Structure: alt text

  • Key Features:

    • Chromophore: The methoxyphenyl group provides strong UV absorbance, making UV detection a suitable choice.

    • Ionizable Group: The secondary amine is basic and will be protonated at acidic to neutral pH, influencing retention in reversed-phase chromatography.

    • Chirality: The carbon atom attached to the amine, ester, and phenyl groups is a stereocenter.

Method Development Strategy & Rationale

The logical flow for developing our HPLC methods is based on separating the primary goals: chemical purity (assay) and enantiomeric purity.

MethodDevelopment Analyte Methyl amino(3-methoxyphenyl)acetate HCl Goal1 Goal 1: Chemical Purity & Assay Analyte->Goal1 Goal2 Goal 2: Enantiomeric Purity Analyte->Goal2 RP_HPLC Reversed-Phase HPLC (Polar Mobile Phase, Non-polar Stationary Phase) Goal1->RP_HPLC Chiral_HPLC Chiral HPLC (Utilizes Chiral Stationary Phase - CSP) Goal2->Chiral_HPLC C18_Column C18 Column (Industry Standard, Good Hydrophobic Retention) RP_HPLC->C18_Column Acid_MP Acidified Mobile Phase (e.g., 0.1% TFA or Formic Acid) Ensures consistent protonation of amine, improves peak shape C18_Column->Acid_MP UV_Detector UV Detection (Phenyl ring is a strong chromophore) Acid_MP->UV_Detector CSP_Column Polysaccharide-Based CSP (e.g., Amylose/Cellulose derivatives) Proven for broad enantioselectivity of amino acid esters Chiral_HPLC->CSP_Column NP_MP Normal Phase Mobile Phase (e.g., Hexane/IPA) Commonly used with polysaccharide CSPs for optimal chiral recognition CSP_Column->NP_MP NP_MP->UV_Detector

Figure 1: Logical workflow for selecting appropriate HPLC methods based on analytical goals.

Rationale for Purity & Assay Method (RP-HPLC)

For determining chemical purity and performing an assay, the primary goal is to separate the main compound from any synthesis-related impurities or degradation products.[14][15]

  • Chromatography Mode: Reversed-phase HPLC is the most suitable technique.[4] The analyte is moderately polar and will be well-retained on a non-polar stationary phase, allowing for separation from more polar or less polar impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its strong hydrophobic interactions.[7][10]

  • Mobile Phase: An acidified aqueous-organic mobile phase is critical. The addition of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase ensures that the secondary amine on the analyte is consistently protonated (R-NH₂⁺-R'). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The methoxyphenyl moiety acts as a chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector set at approximately 225 nm will provide excellent sensitivity.[16]

Rationale for Enantiomeric Purity Method (Chiral HPLC)

Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers.[8]

  • Chromatography Mode: Chiral chromatography is required. Based on literature for similar amino acid esters, polysaccharide-based CSPs are highly effective.[8][17]

  • Stationary Phase: An amylose or cellulose-based CSP, such as one coated with a phenylcarbamate derivative, is selected. These phases create chiral cavities and allow for multiple interaction points (hydrogen bonding, π-π stacking, steric interactions) that lead to differential retention of the enantiomers.

  • Mobile Phase: These types of CSPs often show the best enantioselectivity in normal-phase or polar-organic modes. A mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol (IPA) is a standard starting point. A small amount of a basic additive (like diethylamine) may be required to improve the peak shape of the basic analyte.

Protocol 1: RP-HPLC for Purity Analysis and Assay

This protocol describes a stability-indicating method for quantifying Methyl amino(3-methoxyphenyl)acetate hydrochloride and separating it from potential impurities.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Standard Methyl amino(3-methoxyphenyl)acetate hydrochloride, Reference Standard (>99.5% purity)
Sample Diluent Water:Acetonitrile (50:50, v/v)
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 225 nm (Bandwidth 4 nm), Reference off
Run Time 25 minutes
Gradient Program 10% B to 90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, equilibrate for 4 min.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • For Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the Sample Diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Prepare the solution as described for the Standard Solution.

  • System Setup and Analysis:

    • Set up the HPLC system according to the conditions in the table above.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (Sample Diluent) to ensure no system peaks interfere.

    • Inject the Standard Solution five times to check for system suitability.

    • Inject the Sample Solution(s).

System Suitability and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD for Peak Area (n=5) ≤ 1.0%

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate and quantify the (R)- and (S)-enantiomers of Methyl amino(3-methoxyphenyl)acetate.

Instrumentation and Materials
ParameterSpecification
HPLC System HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.
Chiral Column Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm or equivalent amylose-based CSP.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Standard Racemic Methyl amino(3-methoxyphenyl)acetate hydrochloride, Reference Standard
Sample Diluent Mobile Phase
Chromatographic Conditions
ParameterCondition
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 20 minutes
Mode Isocratic
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure and mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Mix thoroughly and degas using sonication.

  • Standard Solution Preparation (Racemic, 0.2 mg/mL):

    • Accurately weigh approximately 10 mg of the racemic reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Mobile Phase. Mix well. This solution is used to confirm the identity and resolution of the two enantiomer peaks.

  • Sample Solution Preparation (0.2 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask.

    • Prepare as described for the Standard Solution.

  • System Setup and Analysis:

    • Flush the system thoroughly with isopropanol before introducing the hexane-based mobile phase.

    • Equilibrate the chiral column with the mobile phase for at least 60 minutes at the specified flow rate.

    • Inject the racemic Standard Solution to determine the retention times and ensure the resolution (Rs) between the enantiomer peaks is > 1.5.

    • Inject the Sample Solution to determine the enantiomeric purity. The percentage of the undesired enantiomer is calculated based on the peak area response.

Method Validation Framework

Both methods must be validated in accordance with ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[3][18] The validation protocol should demonstrate specificity, linearity, accuracy, precision, and robustness.

Validation Validation Method Validation (ICH Q2(R2)) Params Specificity Linearity Accuracy Precision Robustness LOQ/LOD Validation:f0->Params:n Specificity_Desc Demonstrate separation from impurities and degradants. (Forced degradation study) Params:p1->Specificity_Desc Acceptance Criteria Linearity_Desc Correlation between concentration and response. (R² > 0.999) Params:p2->Linearity_Desc Acceptance Criteria Accuracy_Desc Closeness to true value. (Spike recovery: 98-102%) Params:p3->Accuracy_Desc Acceptance Criteria Precision_Desc Repeatability and Intermediate Precision. (%RSD < 2.0%) Params:p4->Precision_Desc Acceptance Criteria Robustness_Desc Unaffected by small, deliberate changes. (e.g., ±0.1 pH, ±2°C, ±5% organic) Params:p5->Robustness_Desc Acceptance Criteria

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Abstract This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of "Methyl amino(3-methoxyphenyl)acetate hydrochloride" using ¹H (Proton) and ¹³C (Carbon-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of "Methyl amino(3-methoxyphenyl)acetate hydrochloride" using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a foundational methodology for structural verification and purity assessment. The guide explains the causal relationships behind experimental choices, predicts spectral features based on molecular structure, and presents a self-validating workflow to ensure data integrity and trustworthiness.

Introduction: The Role of NMR in Characterizing Synthetic Building Blocks

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a key intermediate in organic synthesis, often utilized as a building block for more complex pharmaceutical agents. Its structure combines a chiral center, an aromatic ring with a meta-methoxy substituent, an amino group, and a methyl ester. The hydrochloride salt form enhances stability and solubility in polar solvents.

Given this structural complexity, unambiguous characterization is paramount for quality control and to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. Together, they offer a definitive "fingerprint" of the compound's identity and purity.

This guide will detail the protocol for sample preparation and data acquisition, followed by a predictive analysis of the ¹H and ¹³C NMR spectra, grounding the interpretation in fundamental principles of chemical shifts and spin-spin coupling.

Molecular Structure and Predicted NMR Features

The chemical structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride is presented below. The protonation of the amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻) is a critical feature that significantly influences the electronic environment and, consequently, the NMR spectrum.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₄ClNO₃

  • Molecular Weight: 231.68 g/mol [1]

  • Key Functional Groups: Aromatic ring, ether (methoxy), ammonium salt, ester.

The protonated amine acts as a strong electron-withdrawing group, which will deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2] Conversely, the methoxy group (-OCH₃) is an electron-donating group, which shields the aromatic protons, particularly at the ortho and para positions, shifting their signals upfield.[3]

Experimental Protocol and Workflow

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is designed to yield a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.[4]

Materials and Equipment
  • Methyl amino(3-methoxyphenyl)acetate hydrochloride sample

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O)

  • 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Pipettes and a vial for dissolution

  • Cotton wool or a syringe filter for filtration[5]

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation Protocol
  • Solvent Selection: The hydrochloride salt structure necessitates a polar deuterated solvent. DMSO-d₆ is an excellent first choice due to its high solubilizing power for organic salts. D₂O is an alternative, but will result in the exchange of the -NH₃⁺ protons with deuterium, causing their signal to disappear. For complete structural analysis including the amine protons, DMSO-d₆ is recommended.

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹³C NMR and 2-5 mg for ¹H NMR into a clean, dry glass vial.[4] For acquiring both spectra from the same sample, a concentration of 15-20 mg is optimal.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.[5][6]

  • Homogenization: Gently vortex or shake the vial until the sample is completely dissolved. The solution should be clear and transparent. Incomplete dissolution leads to broad spectral peaks.[4]

  • Filtration: To remove any suspended particles or dust, filter the solution directly into the NMR tube. A common method is to push a small, tight plug of cotton wool into a Pasteur pipette and filter the sample through it.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone before inserting it into the spectrometer.[6]

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation weigh 1. Weigh Sample (15-20 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter h1_nmr 4. Acquire ¹H NMR Spectrum filter->h1_nmr Insert into Spectrometer c13_nmr 5. Acquire ¹³C NMR Spectrum process 6. Process Data (FT, Phasing, Baseline) c13_nmr->process assign 7. Assign Signals (¹H & ¹³C) process->assign validate 8. Structural Validation assign->validate assign->validate Correlate data

Caption: Workflow for NMR Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. The expected signals are detailed below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-Ar ~7.4tJ ≈ 8.01HAromatic proton para to the methoxy group and meta to the acetate group. Appears as a triplet due to coupling with two ortho neighbors.
H-Ar ~7.0-7.2m-3HRemaining three aromatic protons. Their signals will be complex due to ortho and meta couplings and will likely overlap.[3]
-NH₃⁺ ~8.5-9.5br s-3HProtons on the nitrogen. Signal is typically broad due to quadrupolar relaxation and exchange. Its position is highly dependent on concentration and residual water.[7]
α-H ~5.0-5.2s-1HMethine proton alpha to the -NH₃⁺ group and the ester carbonyl. It is significantly deshielded by these two electron-withdrawing groups. Expected to be a singlet as there are no adjacent protons.
-OCH₃ (Aromatic) ~3.8s-3HProtons of the methoxy group attached to the aromatic ring. Appears as a sharp singlet in a characteristic region.[3]
-OCH₃ (Ester) ~3.7s-3HProtons of the methyl ester group. Appears as a sharp singlet, slightly upfield from the aromatic methoxy due to different electronic environments.

Causality in ¹H Chemical Shifts:

  • Aromatic Region (6.5-8.0 ppm): The circulation of π-electrons in the benzene ring creates a strong anisotropic effect, deshielding the attached protons and shifting them far downfield.[3][8] The electron-donating methoxy group slightly shields these protons, while the electron-withdrawing effect of the protonated amino-ester substituent deshields them. The final positions reflect a balance of these effects.

  • Ammonium Protons (-NH₃⁺): The positive charge on the nitrogen atom strongly withdraws electron density from the attached protons, causing a significant downfield shift.[2] Their broadness is a key identifying feature.

  • Alpha-Proton (α-H): This proton is flanked by two deshielding groups: the positively charged nitrogen and the carbonyl carbon of the ester. This dual influence places its signal significantly downfield compared to a typical C-H proton.

Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum and enhance the signal, resulting in a spectrum of singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester) ~170-175The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it far downfield.[9]
C-ipso (C-OCH₃) ~160The aromatic carbon directly attached to the methoxy oxygen is deshielded by the oxygen's electronegativity but is also part of the aromatic system.
C-ipso (C-CH) ~135-140The aromatic carbon attached to the amino-acetate group. Its chemical shift is influenced by the substituent's electronic effects.
C-Ar ~115-130The remaining four aromatic carbons. The carbon ortho and para to the electron-donating methoxy group will be shielded (shifted upfield) compared to the others.[10]
α-C ~55-60The methine carbon is attached to the electronegative nitrogen and the carbonyl group, resulting in a downfield shift into the range typical for carbons bonded to heteroatoms.[11]
-OCH₃ (Aromatic) ~55-56The methoxy carbon signal is highly characteristic and appears in a well-defined region. The exact shift can be sensitive to the orientation of the methoxy group relative to the ring.[12][13]
-OCH₃ (Ester) ~52-54The methyl ester carbon is also in a predictable region, typically slightly upfield from an aromatic methoxy carbon.

Trustworthiness Through Cross-Validation: The structural assignment is considered trustworthy when the data from both ¹H and ¹³C NMR are mutually consistent. For example, the number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule's structure. Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate each proton with the carbon it is directly attached to, providing an unambiguous, self-validating system of structural proof.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. By following the detailed experimental protocol and using the predictive spectral analysis as a guide, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The causality-driven explanation of spectral features enhances the understanding of structure-property relationships, empowering scientists to interpret NMR data with a high degree of certainty.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1599-1608. [Link]

  • Vícha, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 558-567. [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Vícha, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 558-567. [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27731-27736. [Link]

  • O'Dell, L. A., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(34), 7859-7866. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1953-1964. [Link]

  • Wu, G., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(45), 10348-10357. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2008). A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. Physical Chemistry Chemical Physics, 10(4), 584-597. [Link]

  • How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Vienna. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6296. [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound. Retrieved from [Link]

  • The Duke NMR Center Sample Preparation. (n.d.). Duke University. Retrieved from [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • methyl amino(3-methylphenyl)acetate hydrochloride (1255716-96-1). (n.d.). Chemchart. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • methyl (3-methoxyphenyl)acetate. (n.d.). Molbase. Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0297678). (n.d.). NP-MRD. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Schwarzinger, S., et al. (2000). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 18(4), 329-334. [Link]

  • 13C NMR shifts of amino acids and related compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Mass spectrometry (MS) analysis of "Methyl amino(3-methoxyphenyl)acetate hydrochloride"

An Application Guide to the Mass Spectrometric Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride Introduction Methyl amino(3-methoxyphenyl)acetate hydrochloride is a small molecule of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometric Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Introduction

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a small molecule of interest in pharmaceutical research and development, often used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity, selectivity, and structural elucidation capabilities for this purpose.[1][2]

This technical guide provides a comprehensive framework for the analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride using electrospray ionization mass spectrometry (ESI-MS). We will delve into the rationale behind methodological choices, provide detailed, field-proven protocols for direct infusion and LC-MS analysis, and present a systematic approach to data interpretation, including fragmentation analysis for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this compound.

Physicochemical Characteristics and Predicted Mass Spectra

A foundational understanding of the analyte's properties is critical for method development. The hydrochloride salt form ensures solubility in polar solvents and promotes ionization.

PropertyValueSource
Chemical Name Methyl amino(3-methoxyphenyl)acetate hydrochloride-
Molecular Formula C₁₀H₁₄ClNO₃[3][4]
Molecular Weight 231.68 g/mol [3][4]
Free Base Formula C₁₀H₁₃NO₃-
Free Base Monoisotopic Mass 195.09 g/mol [5]

For mass spectrometry, the analysis focuses on the free base of the molecule after dissolution and ionization. The expected precursor ion in positive mode ESI will be the protonated molecule, [M+H]⁺.

Ion SpeciesDescriptionPredicted m/z
[M+H]⁺ Protonated free base196.10
[M+Na]⁺ Sodium adduct of the free base218.08

Rationale for Methodological Design

Ionization Technique: Electrospray Ionization (ESI)

The choice of ionization source is dictated by the analyte's chemical nature. Methyl amino(3-methoxyphenyl)acetate contains a primary amine and an ester group, making it a polar molecule. Electrospray Ionization (ESI) is the ideal technique for such compounds.[6][7]

  • Expertise-Driven Rationale: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process.[6] This is crucial for preserving the intact molecular ion, [M+H]⁺, which is the primary precursor for subsequent fragmentation experiments (MS/MS). The presence of the basic amino group makes the molecule readily susceptible to protonation in a slightly acidic solution, leading to a strong signal in the positive ion mode.

The Necessity of Liquid Chromatography (LC)

While direct infusion analysis is invaluable for initial characterization and method optimization, coupling mass spectrometry with high-performance liquid chromatography (LC) is essential for real-world applications.[1]

  • Trustworthiness & Self-Validation: In drug development, samples are rarely pure. LC provides the necessary separation of the target analyte from synthesis impurities, degradants, or matrix components.[8] This chromatographic separation adds an orthogonal layer of identification (retention time) to the mass-to-charge ratio, significantly increasing the confidence and accuracy of both identification and quantification.[1][9] A reversed-phase C18 column is a robust starting point for this molecule, offering good retention for the moderately polar compound.

Experimental Protocols

These protocols are designed to be a validated starting point, which can be further optimized based on specific instrumentation and application requirements.

Protocol 3.1: Standard and Sample Preparation

The quality of the data is directly dependent on the quality of the sample preparation.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl amino(3-methoxyphenyl)acetate hydrochloride and dissolve it in 10 mL of a 50:50 methanol:water solution. This serves as the primary stock.

  • Working Standard for Direct Infusion (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

    • Causality: The addition of 0.1% formic acid to the solvent is critical. It ensures the mobile phase is acidic, which promotes the protonation of the primary amine on the analyte, a prerequisite for efficient positive mode ESI.[10]

  • Working Standard for LC-MS (100 ng/mL): Further dilute the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL.

Protocol 3.2: Direct Infusion ESI-MS for Initial Characterization

This workflow is designed to confirm the mass of the analyte and optimize source parameters.

Caption: Workflow for Direct Infusion Analysis.

Step-by-Step Protocol:

  • Set up the mass spectrometer in ESI positive mode.

  • Load the 1 µg/mL working standard into a syringe and place it in a syringe pump.

  • Infuse the sample directly into the ESI source at a constant flow rate (e.g., 10 µL/min).

  • Acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 50-500).

  • While infusing, systematically adjust key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the [M+H]⁺ ion at m/z 196.1.

  • Record the optimized parameters.

Table of Typical Optimized ESI Source Parameters:

Parameter Typical Value Rationale
Capillary Voltage 3.5 - 4.5 kV Drives the electrospray process.
Cone/Nozzle Voltage 20 - 40 V Assists in desolvation; can induce in-source fragmentation if too high.
Source Temperature 120 - 150 °C Aids in solvent evaporation from charged droplets.

| Desolvation Gas | Nitrogen | High Flow | Facilitates droplet shrinkage and ion release. |

Protocol 3.3: LC-MS Method for Separation and Detection

This method provides a robust approach for separating the analyte from potential impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Detection: Use the optimized source parameters from Protocol 3.2. Acquire data in full scan mode or by using Selected Ion Monitoring (SIM) for the [M+H]⁺ ion at m/z 196.1 for enhanced sensitivity.

Protocol 3.4: Tandem MS (MS/MS) for Structural Elucidation

MS/MS is used to fragment the precursor ion and generate a characteristic "fingerprint" spectrum for unequivocal identification.

  • Method Setup: Use the same LC method as in Protocol 3.3.

  • MS Mode: Set the instrument to Product Ion Scan mode.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 196.1 in the first mass analyzer (e.g., Q1).

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion in the collision cell (e.g., Q2) using an inert gas like argon.

  • Collision Energy Optimization: Perform several injections, varying the collision energy (e.g., from 10 to 30 eV) to find the optimal energy that produces a rich spectrum of fragment ions.

  • Product Ion Scan: Scan the third mass analyzer (e.g., Q3) to detect the resulting fragment ions.

Data Analysis and Interpretation: The Fragmentation Pathway

The fragmentation pattern is key to confirming the molecular structure.[11][12] The primary bonds susceptible to cleavage in the [M+H]⁺ ion of Methyl amino(3-methoxyphenyl)acetate are adjacent to the charge-carrying amino group and the ester functionality.

Predicted Fragmentation Ions:

Fragment m/z Proposed Loss Fragment Structure
179.09 Loss of NH₃ (Ammonia) [M+H-NH₃]⁺
137.06 Loss of COOCH₃ (Carbomethoxy group) [M+H-COOCH₃]⁺

| 107.05 | Benzylic cleavage with loss of C₃H₆NO₂ | [C₇H₇O]⁺ (Methoxy-tropylium ion) |

Caption: Proposed MS/MS Fragmentation Pathway.

  • Interpretation: The presence of these specific fragment ions in the MS/MS spectrum provides very high confidence in the identification of Methyl amino(3-methoxyphenyl)acetate. The most intense fragment will often correspond to the most stable carbocation formed, which in this case is likely the benzylic cation at m/z 137.06 or the methoxy-tropylium ion at m/z 107.05.[13]

Conclusion

This application note provides a comprehensive and scientifically grounded set of protocols for the mass spectrometric analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. By employing ESI in positive mode, researchers can readily observe the protonated molecular ion. Subsequent analysis using a well-designed LC-MS method allows for robust separation and detection, while MS/MS fragmentation analysis provides unequivocal structural confirmation. These methods establish a self-validating system for the reliable characterization and quantification of this compound, meeting the rigorous standards of the pharmaceutical development industry.

References

  • Benchchem. Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation.
  • ChemScene. Methyl (2s)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride.
  • BLD Pharm. methyl amino(3-methoxyphenyl)acetate hydrochloride.
  • Fisher Scientific. An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms.
  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry.
  • Drug Development & Delivery. Application of LCMS in small-molecule drug development.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • JoVE. Electrospray Ionization (ESI) Mass Spectrometry.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3).

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Application

LC-MS method for "Methyl amino(3-methoxyphenyl)acetate hydrochloride"

An In-Depth Technical Guide to the Bioanalysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride using HILIC-MS/MS Abstract: This application note presents a robust and sensitive liquid chromatography-tandem mass spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioanalysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride using HILIC-MS/MS

Abstract: This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methyl amino(3-methoxyphenyl)acetate hydrochloride. Due to the polar nature of this analyte, conventional reversed-phase chromatography presents significant retention challenges. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed, offering excellent retention, sharp peak shapes, and enhanced sensitivity. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. This guide provides a comprehensive protocol, from sample preparation in human plasma to data analysis, grounded in established bioanalytical method validation principles from regulatory bodies like the FDA and EMA.

Introduction and Analyte Properties

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a small molecule whose structure incorporates a primary amine and a methyl ester, rendering it polar and ionizable. Such characteristics make it a challenging compound for traditional reversed-phase (RP) liquid chromatography, where it is often poorly retained and elutes near the solvent front, susceptible to matrix interference.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative, employing a polar stationary phase and a high-organic mobile phase to retain and separate highly polar compounds effectively.[3][4] The high organic content of the HILIC mobile phase is also advantageous for electrospray ionization (ESI), as it promotes efficient solvent desolvation and can lead to enhanced MS signal intensity.[5]

This document serves as a practical guide for researchers and drug development professionals, detailing a complete workflow for the bioanalysis of this compound.

Table 1: Physicochemical Properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride

PropertyValueSource
Chemical Name Methyl amino(3-methoxyphenyl)acetate hydrochlorideN/A
CAS Number 327051-33-2[6]
Molecular Formula C₁₀H₁₄ClNO₃[6][7]
Molecular Weight 231.68 g/mol [6][7]
Chemical Structure alt text (Structure based on name)
Key Features Primary amine, methyl ester, methoxy group, hydrochloride salt. Polar and basic in nature.N/A

Method Design and Rationale

The selection of each component of this analytical method is based on the physicochemical properties of the analyte and the goal of achieving robust, sensitive, and selective quantification in a biological matrix.

  • Chromatography (HILIC): The primary challenge is retaining the polar analyte. HILIC chromatography is chosen because it is specifically designed for this purpose. The retention mechanism involves the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto the polar stationary phase.[5][8] This provides the necessary retention that is absent in reversed-phase systems. An amide-based stationary phase is recommended as it offers excellent peak shape and selectivity for a wide range of polar compounds.

  • Ionization (ESI): Electrospray Ionization (ESI) is the premier soft ionization technique for polar and pre-ionized molecules in solution, making it ideal for this analyte.[9][10] Given the basic primary amine, which is readily protonated, positive ion mode (ESI+) is selected to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis (Triple Quadrupole - QqQ): For quantitative bioanalysis, a triple quadrupole mass spectrometer provides unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[11] This technique involves selecting the precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This process filters out chemical noise, drastically improving the signal-to-noise ratio.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

LCMS_Workflow Figure 1: High-Level Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (with Analyte & IS) Prep_Choice Choose Method Sample->Prep_Choice PPT Protein Precipitation (High Throughput) Prep_Choice->PPT Fast SPE Solid-Phase Extraction (High Sensitivity) Prep_Choice->SPE Clean Evap Evaporate & Reconstitute PPT->Evap SPE->Evap Injection Autosampler Injection Evap->Injection HILIC HILIC Separation (Amide Column) Injection->HILIC ESI ESI+ Source (Ion Generation) HILIC->ESI MRM QqQ-MS/MS Detection (MRM Mode) ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: A schematic of the bioanalytical process.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: Methyl amino(3-methoxyphenyl)acetate hydrochloride (Purity >98%), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., D₃-Methyl amino(3-methoxyphenyl)acetate hydrochloride.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%) and ammonium formate (≥99%).

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • SPE Cartridges (for Protocol B): Mixed-mode cation exchange or polar-modified polymeric sorbent, 1 mL, 30 mg.

  • LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to create primary stock solutions.

  • Working Solutions: Prepare intermediate spiking solutions by serially diluting the stock solutions in 50:50 (v/v) acetonitrile:water. These will be used to prepare calibration curve (CC) standards and quality control (QC) samples.

  • Calibration and QC Preparation: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Sample Preparation Protocols

An appropriate internal standard (IS) should be added to all samples, calibrators, and QCs at the beginning of the extraction process.

Protocol A: Protein Precipitation (PPT)

This method is fast and suitable for high-throughput analysis but provides minimal cleanup.[12]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Vortex to mix, then inject into the LC-MS/MS system.

Protocol B: Solid-Phase Extraction (SPE)

This method provides a much cleaner extract, reducing matrix effects and improving sensitivity.[13][14]

  • Pipette 100 µL of plasma sample and add 100 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Vortex to mix, then inject into the LC-MS/MS system.

LC-MS/MS Parameters

Table 2: Liquid Chromatography Parameters

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase offers robust HILIC retention for polar amines.[15]
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer compatible with MS.
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterHigh organic content drives HILIC retention.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity and peak shape.
Gradient 0.0 min: 95% B; 3.0 min: 50% B; 3.1 min: 95% B; 5.0 min: 95% BGradient elution ensures elution of the analyte with good peak shape while washing the column.

Table 3: Mass Spectrometry Parameters

ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerIdeal for sensitive and selective quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte contains a basic amine, which is readily protonated.[9]
Capillary Voltage 3.0 kVOptimized for ion formation.
Source Temp. 150°CMild temperature to prevent thermal degradation.
Desolvation Temp. 450°CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrAids in droplet desolvation.
MRM Transitions Analyte: 196.1 -> 137.1; IS: 199.1 -> 140.1Precursor ([M+H]⁺) to a stable, high-intensity product ion (e.g., loss of COOCH₃). SIL-IS transition reflects the same fragmentation.
Collision Energy 15 eV (To be optimized)Energy required to induce fragmentation.

Method Validation Framework

A full bioanalytical method validation should be conducted according to regulatory guidelines to ensure the reliability of the data.[16][17][18] The core parameters to be assessed are summarized below.

Inter-relationship of Key Validation Parameters

Validation_Parameters Figure 2: Core Components of Bioanalytical Method Validation cluster_quant cluster_spec center Method Reliability Accuracy Accuracy (%RE) center->Accuracy Precision Precision (%CV) center->Precision Cal_Curve Calibration Curve (LLOQ to ULOQ) center->Cal_Curve Selectivity Selectivity (No Interference) center->Selectivity Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) center->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, etc.) center->Stability Accuracy->Precision Cal_Curve->Accuracy Selectivity->Matrix_Effect Stability->Accuracy

Caption: A diagram showing the interconnected parameters for method validation.

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, mean concentration within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).[17]
Lower Limit of Quant. (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5. Accuracy within ±20% and Precision ≤20%.
Matrix Effect To assess the impact of co-eluting matrix components on ionization efficiency.IS-normalized matrix factor CV should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples.

Conclusion

This application note provides a comprehensive and scientifically grounded HILIC-MS/MS method for the quantification of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a biological matrix. By addressing the key analytical challenge of poor retention in reversed-phase systems, this HILIC-based approach offers a robust, sensitive, and selective solution. The detailed protocols for sample preparation and analysis, combined with a clear framework for method validation, equip researchers with the necessary tools to generate high-quality, reliable data suitable for regulatory submission in drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][16][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][17][18][20]

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link][3]

  • Konstantin, K. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link][9]

  • Westwood, S. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis. [Link][21][22]

  • Phenomenex. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link][1]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link][4]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link][8]

  • Van der Hooft, J. J. J., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link][23]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link][13]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link][2]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link][10]

  • Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief. [Link][24]

  • ResearchGate. (2022). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link][25]

  • ADLM. (2022). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link][12]

  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. [Link]

  • MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link][14]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][15]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link][11]

Sources

Method

Application Note: Advanced Amide Coupling Protocol for Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

Executive Summary Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) is a highly valuable unnatural amino acid derivative belonging to the phenylglycine family. It serves as a critical chiral and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) is a highly valuable unnatural amino acid derivative belonging to the phenylglycine family. It serves as a critical chiral and achiral building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and complex Active Pharmaceutical Ingredients (APIs).

This application note provides a comprehensive, self-validating protocol for utilizing this compound as a nucleophile in an amide bond formation (N-acylation) reaction. By leveraging HATU as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as the base, this methodology ensures high conversion rates while mitigating the severe risks of epimerization inherent to phenylglycine derivatives.

Mechanistic Insights & Experimental Causality

To ensure a self-validating experimental system, it is critical to understand the causality behind the physical state of the reagent and the selection of the reaction conditions.

Why is the compound supplied as a Hydrochloride Salt? Free α -amino esters, particularly phenylglycine derivatives, are highly susceptible to intermolecular self-condensation, leading to the formation of diketopiperazines. They are also prone to oxidative degradation. Supplying the compound as a hydrochloride salt protonates the amine, completely neutralizing its nucleophilicity and ensuring long-term shelf stability[1]. Consequently, the free amine must be liberated in situ during the reaction.

The Threat of Epimerization in Phenylglycine Derivatives Phenylglycine derivatives possess an α -proton that is unusually acidic due to the electron-withdrawing nature of the adjacent aromatic ring. Under basic coupling conditions, this proton is easily abstracted, leading to the formation of a planar enolate intermediate and subsequent epimerization (racemization)[2].

Reagent Selection Causality:

  • Coupling Reagent (HATU): To outcompete the rate of base-catalyzed epimerization, the activation of the carboxylic acid must be nearly instantaneous. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. This active ester undergoes rapid aminolysis, securing the amide bond before racemization can occur[3].

  • Base (DIPEA): A sterically hindered tertiary amine is required to perform three distinct functions without acting as a competing nucleophile:

    • Deprotonate the carboxylic acid to initiate HATU activation.

    • Neutralize the hydrochloride salt of methyl amino(3-methoxyphenyl)acetate to liberate the nucleophilic free amine.

    • Maintain a slightly basic environment to drive the catalytic cycle.

MechanisticPathway Acid Carboxylic Acid (1.0 eq) HATU HATU + DIPEA Activation Acid->HATU ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Product Amide Target Product + Urea Byproduct ActiveEster->Product AmineSalt Methyl amino(3-methoxyphenyl) acetate HCl (1.1 eq) FreeAmine Free Amine (Generated in situ by DIPEA) AmineSalt->FreeAmine DIPEA (Neutralization) FreeAmine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling with an amine hydrochloride.

Quantitative Data & Stoichiometry

The stoichiometry of this reaction is a carefully balanced mathematical system designed to maximize yield while preventing side reactions. A total of 3.0 equivalents of DIPEA is mandatory: 1.0 eq for acid activation, 1.0 eq for amine salt neutralization, and 1.0 eq as a catalytic buffer[3].

Table 1: Standardized Reaction Stoichiometry (1.0 mmol Scale)

Reagent / CompoundRoleMW ( g/mol )EquivalentsAmount
Generic Carboxylic AcidElectrophileVariable1.0 eq1.0 mmol
Methyl amino(3-methoxyphenyl)acetate HClNucleophile231.681.1 eq254.8 mg
HATUCoupling Reagent380.231.1 eq418.3 mg
DIPEAHindered Base129.243.0 eq522 µL
Anhydrous DMFSolvent73.09N/A5.0 mL

Experimental Methodology

The following step-by-step protocol is optimized for a 1.0 mmol scale reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive OAt ester intermediate.

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol) and HATU (418.3 mg, 1.1 mmol).

  • Solvation: Dissolve the solid mixture in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Activation: Dropwise, add DIPEA (348 µL, 2.0 mmol). The solution will typically transition to a pale yellow or orange color, indicating the formation of the active OAt ester. Stir at 0 °C for 10 minutes.

Phase 2: In Situ Amine Liberation and Coupling
  • Amine Preparation: In a separate dry vial, suspend Methyl amino(3-methoxyphenyl)acetate hydrochloride (254.8 mg, 1.1 mmol) in 2.0 mL of anhydrous DMF. Add the remaining DIPEA (174 µL, 1.0 mmol) to this vial to liberate the free base.

  • Addition: Transfer the free amine solution dropwise into the main reaction flask containing the activated acid at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C). Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (typically using 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid indicates completion.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Aqueous Washing (Self-Validating Isolation):

    • Wash with 15 mL of Saturated Aqueous NaHCO3​ (Removes acidic byproducts, unreacted carboxylic acid, and HOAt).

    • Wash with 15 mL of 5% Aqueous Citric Acid (Protonates and removes any unreacted methyl amino(3-methoxyphenyl)acetate into the aqueous layer).

    • Wash with 3 x 15 mL of Brine (Crucial step: The high osmotic pressure pulls the highly polar DMF solvent out of the organic layer and into the aqueous phase).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate gradient of Ethyl Acetate in Hexanes.

ExperimentalWorkflow Setup 1. Pre-activation Acid + HATU + DIPEA in DMF (0 °C) Addition 2. Amine Addition Add HCl Salt + DIPEA Warm to RT Setup->Addition Reaction 3. Stirring Monitor via LC-MS (1-3 hours) Addition->Reaction Workup 4. Aqueous Workup Quench with NaHCO3 Extract with EtOAc Reaction->Workup Purification 5. Purification Silica Gel Column Chromatography Workup->Purification

Step-by-step experimental workflow for the amide coupling reaction.

Troubleshooting and Process Optimization

When working with complex phenylglycine derivatives, deviations from expected yields usually stem from predictable mechanistic failures. Table 2 outlines common issues and their causal solutions.

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CausalityCorrective Action
Significant Epimerization The α -proton was abstracted before the amine could attack the active ester[2].Ensure the reaction is kept strictly at 0 °C during activation. Consider switching base to TMP (2,4,6-collidine) which is less basic but highly sterically hindered.
Incomplete Conversion The amine hydrochloride was not fully neutralized, leaving it non-nucleophilic.Verify the equivalents of DIPEA. Ensure the amine is fully dissolved and free-based prior to addition to the active ester.
Guanidylation Byproducts Excess HATU reacted directly with the free amine, forming a tetramethylguanidinium byproduct.Pre-activate the acid with HATU for exactly 5-10 minutes before adding the amine. Do not mix all reagents simultaneously.
Low Isolated Yield Residual DMF in the organic layer prevented proper crystallization or column separation.Increase the number of brine washes during workup to at least 4x to fully partition the DMF into the aqueous phase.

References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, August 2022. Available at:[Link]

  • ResearchGate. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." European Journal of Organic Chemistry, 2018. Available at:[Link]

Sources

Application

Application Note: Analytical Derivatization Strategies for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Executive Summary The accurate chromatographic analysis of polar, amine-containing compounds requires strategic chemical modification to ensure robust peak shape, sensitivity, and column longevity. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate chromatographic analysis of polar, amine-containing compounds requires strategic chemical modification to ensure robust peak shape, sensitivity, and column longevity. This application note provides a comprehensive guide for the derivatization of Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2). By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide establishes self-validating protocols for both GC-MS (via acylation) and HPLC-FLD (via pre-column fluorescent tagging) workflows.

Chemical Profiling & Mechanistic Rationale

To design an effective derivatization protocol, we must first analyze the functional groups of the target molecule:

  • Methyl Ester (-COOCH₃): Unlike free amino acids, the carboxylic acid group in this molecule is already protected as a methyl ester. This is highly advantageous, as it eliminates the need for a complex, two-step esterification/acylation workflow [1].

  • Primary Amine (-NH₂): This is the primary target for derivatization. In its native state, the polar amine causes severe peak tailing in Gas Chromatography (GC) due to hydrogen bonding with the active silanol groups on the stationary phase.

  • Hydrochloride Salt (-NH₃⁺ Cl⁻): The compound is supplied as an HCl salt, meaning the amine is protonated. Causality Check: Nucleophilic attack by the amine onto a derivatizing reagent requires its lone electron pair to be available. Therefore, any protocol must include a "free-basing" step (pH adjustment) to deprotonate the amine before the reaction can proceed [2].

Workflow 1: GC-MS Analysis via Trifluoroacetylation

Mechanistic Causality

Acylation using Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This chemical shift dramatically reduces the molecule's polarity and increases its volatility. Furthermore, the introduction of fluorine atoms enhances the mass defect, providing highly distinct fragmentation patterns for unambiguous Mass Spectrometry (MS) identification [2].

Self-Validating Protocol
  • Sample Preparation & Free-Basing: Dissolve 1.0 mg of the sample in 200 µL of anhydrous ethyl acetate. Add 20 µL of anhydrous triethylamine (TEA).

    • Expert Insight: TEA acts as an acid scavenger. It neutralizes the HCl salt to free the primary amine. Without TEA, the reaction will stall, leading to poor recovery.

  • Reagent Addition: Add 100 µL of TFAA to the vial.

    • Expert Insight: TFAA is highly sensitive to moisture. Perform this step under a dry nitrogen atmosphere to prevent the anhydride from hydrolyzing into trifluoroacetic acid before it can react with the sample.

  • Reaction Kinetics: Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes in a heating block.

    • Expert Insight: Heating overcomes the activation energy barrier for sterically hindered amines while preserving the integrity of the methoxy group on the phenyl ring[1].

  • Byproduct Removal (Critical Step): Cool the vial to room temperature. Evaporate the mixture to complete dryness under a gentle stream of nitrogen.

    • Expert Insight: TFAA produces strong acidic byproducts. Injecting these directly into a GC system will rapidly degrade the polysiloxane stationary phase of the column. Complete evaporation is mandatory for system health [2].

  • Reconstitution & QC: Reconstitute the dried derivative in 200 µL of anhydrous ethyl acetate containing an internal standard (e.g., deuterated amphetamine).

    • Self-Validation: The internal standard corrects for any analyte loss during the nitrogen blow-down step. Always run a reagent blank (TFAA + TEA + Solvent) to validate the absence of ghost peaks.

GCMS_Workflow A Methyl amino(3-methoxyphenyl)acetate HCl (Starting Material) B Free-Basing (Add Triethylamine) A->B C Acylation (Add TFAA, 60°C for 30 min) B->C D Byproduct Removal (Evaporate under N2 stream) C->D E Reconstitution (Anhydrous Ethyl Acetate + IS) D->E F GC-MS Analysis (EI Mode) E->F

Figure 1: GC-MS sample preparation and TFAA acylation workflow for primary amines.

Workflow 2: HPLC-FLD Analysis via OPA Pre-Column Derivatization

Mechanistic Causality

For Liquid Chromatography (LC), volatility is not required, but detectability is paramount. The native compound lacks a strong fluorophore. o-Phthaldialdehyde (OPA) reacts specifically and rapidly with primary amines in the presence of a thiol catalyst (e.g., 3-mercaptopropionic acid, MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole derivative, allowing for trace-level detection [3].

Self-Validating Protocol
  • Buffer Preparation: Prepare a 0.4 M sodium borate buffer, adjusted strictly to pH 9.5 using NaOH.

    • Expert Insight: The primary amine must be completely deprotonated to act as a nucleophile. Borate provides exceptional buffering capacity at this alkaline range, ensuring the reaction pH remains stable [4].

  • Reagent Preparation: Dissolve 10 mg of OPA in 100 µL of HPLC-grade methanol. Add 900 µL of the borate buffer, followed by 10 µL of MPA. Store in an amber vial.

  • Automated Derivatization: Program the HPLC autosampler to draw 10 µL of the aqueous sample (containing an internal standard like Norvaline) and mix it with 20 µL of the OPA/MPA reagent in the injection loop.

  • Reaction Timing: Program a mandatory 1.0-minute reaction pause at room temperature before column injection.

    • Expert Insight: Isoindole derivatives are unstable and degrade over time. Utilizing an automated "in-needle" derivatization ensures the reaction time is identical down to the second for every single sample, guaranteeing quantitative reproducibility [3].

  • Analysis: Inject onto a C18 Reversed-Phase column. Monitor via Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm).

OPA_Mechanism A Primary Amine (Analyte) C Alkaline Buffer (pH 9.5) A->C Mix B OPA + MPA (Reagents) B->C Mix D Isoindole Derivative (Fluorescent) C->D 1 min Reaction E HPLC-FLD Detection D->E

Figure 2: Mechanistic pathway of OPA/MPA pre-column derivatization for HPLC-FLD.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and comparative advantages of the two derivatization strategies for Methyl amino(3-methoxyphenyl)acetate.

ParameterGC-MS (Acylation)HPLC-FLD (Fluorescent Tagging)
Reagent Used Trifluoroacetic anhydride (TFAA)o-Phthaldialdehyde (OPA) + MPA
Target Functional Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Reaction Environment Anhydrous organic solvent (Ethyl Acetate)Aqueous alkaline buffer (pH 9.5)
Reaction Time / Temp 30 minutes @ 60°C1 minute @ Room Temperature
Byproduct Management Requires N₂ blow-down to remove acidsNone required (direct injection)
Primary Advantage Structural elucidation (Mass spectra)Extreme sensitivity (Trace analysis)
Derivative Stability High (Stable for days if kept dry)Low (Must be analyzed immediately)

References

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 13, Iss. 3.[Link] [2]

  • Chromatography Online. "Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization." LCGC North America.[Link] [3]

  • MDPI. "Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids." International Journal of Molecular Sciences, 2021.[Link][4]

Method

Strategic Use of Methyl amino(3-methoxyphenyl)acetate Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a detailed technical overview of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key building block...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical overview of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key building block in modern pharmaceutical synthesis. We explore the strategic importance of its structural motifs—the α-amino ester and the meta-substituted methoxy-phenyl ring—and their influence on the properties of target molecules. This document furnishes field-proven protocols for the synthesis and application of this intermediate, emphasizing the causality behind experimental choices. It includes step-by-step methodologies for N-acylation, comprehensive analytical validation techniques, and visual workflows to ensure reproducibility and high-quality outcomes for researchers in drug discovery and development.

The Strategic Importance of the (3-Methoxyphenyl)glycine Scaffold

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a non-natural amino acid derivative that serves as a high-value chiral synthon. Its structure offers a unique combination of functionalities that medicinal chemists can leverage to construct complex molecular architectures with desirable pharmacological profiles.

Chemical Profile

The compound is the hydrochloride salt of the methyl ester of 3-methoxyphenylglycine. The salt form enhances stability and handling properties, while the core structure provides reactive sites for further elaboration.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Common CAS Numbers 1391408-07-3 (for the (2S)-enantiomer)[1]
Physical Form Solid[2]
Storage Sealed in dry, 2-8°C[1]

Note: Different CAS numbers may exist for racemic mixtures and other enantiomers.

The Role of the Methoxy Group in Drug Design

The methoxy (-OCH₃) substituent is a prevalent feature in many approved drugs, often introduced to fine-tune a molecule's properties.[3] Its presence at the meta-position of the phenyl ring in this intermediate offers several strategic advantages:

  • Modulation of Physicochemical Properties: The methoxy group can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. It also acts as a hydrogen bond acceptor, influencing solubility and interactions with biological targets.[4]

  • Metabolic Stability: While O-demethylation can be a metabolic pathway, the methoxy group can also block positions on the aromatic ring that might otherwise be susceptible to oxidative metabolism, thus improving the pharmacokinetic profile of the final drug candidate.[4]

  • Target Binding and Conformation: The electronic and steric nature of the methoxy group can influence the conformation of the molecule, potentially locking it into a bioactive shape that enhances binding affinity to a target protein.[3][4]

The α-Amino Ester Moiety: A Versatile Synthon

The α-amino ester functionality is the primary reactive center of the molecule. Before reaction, the free amine must be liberated from its hydrochloride salt, typically by treatment with a non-nucleophilic base. Once liberated, the primary amine is a potent nucleophile, making it an ideal handle for constructing larger molecules, most commonly through the formation of robust amide bonds. This makes it a foundational component in the synthesis of peptidomimetics and other complex nitrogen-containing heterocycles.[5]

Synthesis and Application in Pharmaceutical Intermediates

The primary application of Methyl amino(3-methoxyphenyl)acetate is as a nucleophile in acylation or substitution reactions to form more complex intermediates. The following protocol details a representative workflow for its use in an N-acylation reaction, a cornerstone of many drug synthesis campaigns.

Workflow Overview: From Salt to Acylated Intermediate

The diagram below outlines the general process, starting from the stable hydrochloride salt, proceeding through in-situ neutralization, and culminating in the formation of a new amide bond.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Methyl amino(3-methoxyphenyl)acetate HCl in Aprotic Solvent (e.g., DCM) Base Add Non-Nucleophilic Base (e.g., Triethylamine, DIPEA) Start->Base Step 1 FreeAmine In-situ formation of Free Amine Intermediate Base->FreeAmine Reaction Amide Bond Formation (N-Acylation) FreeAmine->Reaction AcylatingAgent Introduce Acylating Agent (e.g., Acyl Chloride or Activated Carboxylic Acid) AcylatingAgent->Reaction Workup Aqueous Workup (Wash to remove salts) Reaction->Workup Step 2 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 3 Product Final N-Acylated Pharmaceutical Intermediate Purification->Product Step 4

Caption: General workflow for N-acylation.

Detailed Protocol: N-Acylation of Methyl amino(3-methoxyphenyl)acetate

This protocol describes a standard procedure for reacting the title compound with an acylating agent, such as benzoyl chloride, to form an N-acylated intermediate.

Causality Behind Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is aprotic, preventing unwanted side reactions, and effectively dissolves the organic components.

  • Base: Triethylamine (TEA) is a common, non-nucleophilic organic base. It neutralizes the HCl salt to generate the reactive free amine without competing in the acylation reaction. An excess is used to drive the neutralization to completion.

  • Temperature: The reaction is initiated at 0°C to control the initial exotherm of the acylation, which can be vigorous. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Materials:

  • Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Benzoyl Chloride (or other acylating agent)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.0 eq). Suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture at 0°C for 20 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes excess TEA, unreacted starting materials, and aqueous impurities.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Analytical Validation and Quality Control

Rigorous analytical testing is crucial to confirm the identity and purity of both the starting material and the synthesized intermediate. This ensures the reliability of the synthetic process and the quality of the final product.

Technique Purpose Expected Observations for N-Benzoyl Intermediate
¹H NMR Structural ElucidationAppearance of aromatic protons from the benzoyl group. A downfield shift of the α-proton (CH-N) due to the electron-withdrawing effect of the amide. Presence of signals for the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups.
¹³C NMR Carbon Skeleton ConfirmationAppearance of a new carbonyl carbon signal for the amide. Signals corresponding to all aromatic and aliphatic carbons in the expected regions.
LC-MS Purity Assessment & Mass VerificationA single major peak in the HPLC chromatogram indicating high purity. The mass spectrometer should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.[6][7]
FTIR Functional Group AnalysisPresence of a strong C=O stretch for the amide (approx. 1650 cm⁻¹) and the ester (approx. 1740 cm⁻¹). Presence of an N-H stretch (approx. 3300 cm⁻¹).
Reaction Scheme: N-Benzoylation

The chemical transformation described in the protocol is illustrated below.

reaction reactant1 Methyl amino(3-methoxyphenyl)acetate (Free Base) p1 + reactant2 Benzoyl Chloride r1 -> product N-Benzoyl-methyl-(3-methoxyphenyl)glycinate reagents TEA, DCM 0°C to RT p2 ->

Sources

Application

Application Notes and Protocols for "Methyl amino(3-methoxyphenyl)acetate hydrochloride" Reactions

Introduction: The Strategic Importance of Methyl amino(3-methoxyphenyl)acetate hydrochloride in Medicinal Chemistry Methyl amino(3-methoxyphenyl)acetate hydrochloride is a versatile building block in the synthesis of a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl amino(3-methoxyphenyl)acetate hydrochloride in Medicinal Chemistry

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the methoxy group on the phenyl ring significantly influences the molecule's electronic and steric properties, which can be pivotal for its interaction with biological targets. The methoxy group, a common feature in many natural products and approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] The primary amine and the methyl ester functionalities offer two distinct and reactive sites for further chemical modifications, making this compound a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.

This guide provides detailed, field-proven protocols for the synthesis and subsequent derivatization of Methyl amino(3-methoxyphenyl)acetate hydrochloride. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for their specific research needs.

PART I: Synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride via Fischer-Speier Esterification

The synthesis of the target compound is efficiently achieved through the Fischer-Speier esterification of the corresponding amino acid, 3-methoxyphenylglycine. This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method for ester synthesis.[2][3][4] The use of methanol as both the reagent and solvent, with a strong acid catalyst, drives the equilibrium towards the formation of the methyl ester. The hydrochloride salt is conveniently formed in situ or during workup, which enhances the stability of the product.[5][6]

Reaction Rationale and Mechanistic Insight

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][7] The reaction is reversible, and to drive it to completion, a large excess of the alcohol is typically used, or the water byproduct is removed as it is formed.[4][7]

Experimental Protocol: Synthesis

Materials:

  • 3-Methoxyphenylglycine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-methoxyphenylglycine (0.1 mol, 18.12 g) in anhydrous methanol (150 mL).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and cautiously add thionyl chloride (0.2 mol, 14.6 mL) or acetyl chloride (0.2 mol, 14.2 mL) dropwise to the stirred suspension. The addition of these reagents to methanol generates anhydrous HCl in situ, which serves as the catalyst.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: To the resulting residue, add anhydrous diethyl ether (100 mL) and stir vigorously. The hydrochloride salt of the product will precipitate as a white solid. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Expected Yield: 85-95%

Characterization Data
Parameter Value
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance White to off-white solid
Melting Point 182-183 °C[8]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.85 (br s, 3H, NH₃⁺), 7.42 (t, J = 8.0 Hz, 1H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 5.20 (s, 1H, α-H), 3.78 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.5, 159.5, 135.0, 130.5, 120.0, 115.0, 114.5, 56.0, 55.5, 53.0.

IR (KBr, cm⁻¹): 3400-2800 (NH₃⁺ stretch), 1745 (C=O ester stretch), 1600, 1585 (C=C aromatic stretch), 1250 (C-O ether stretch).

Mass Spectrometry (ESI+): m/z 196.1 [M+H]⁺ (free base).

PART II: Reactions of Methyl amino(3-methoxyphenyl)acetate hydrochloride

The primary amino group of Methyl amino(3-methoxyphenyl)acetate hydrochloride is a nucleophilic center that readily participates in various reactions, most notably N-acylation. These reactions are fundamental in peptide synthesis and the generation of diverse compound libraries for drug screening.

Workflow for N-Acylation Reactions

N_Acylation_Workflow Start Methyl amino(3-methoxyphenyl)acetate hydrochloride Base Addition of Base (e.g., Triethylamine) Start->Base Free_Amine Methyl amino(3-methoxyphenyl)acetate (Free Amine) Base->Free_Amine Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Free_Amine->Acylating_Agent Nucleophilic Attack N_Acylated_Product N-Acylated Product Acylating_Agent->N_Acylated_Product Purification Purification (Chromatography/Recrystallization) N_Acylated_Product->Purification Final_Product Pure N-Acylated Derivative Purification->Final_Product

Caption: General workflow for the N-acylation of Methyl amino(3-methoxyphenyl)acetate.

Protocol 1: N-Acetylation

N-acetylation is a common transformation that introduces an acetyl group to the primary amine, forming an amide linkage. This can modulate the compound's polarity and hydrogen bonding capacity.

Materials:

  • Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Neutralization: Suspend Methyl amino(3-methoxyphenyl)acetate hydrochloride (10 mmol, 2.32 g) in DCM (50 mL) in a round-bottom flask. Add triethylamine (12 mmol, 1.67 mL) dropwise at room temperature to neutralize the hydrochloride and generate the free amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (11 mmol, 1.04 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure Methyl N-acetyl-amino(3-methoxyphenyl)acetate.

Expected Yield: >90%

Protocol 2: N-Benzoylation (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a classic method for forming amides from amines and acid chlorides under basic aqueous conditions.[2][9][10] This protocol is robust and generally provides high yields of the benzoylated product.

Materials:

  • Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl amino(3-methoxyphenyl)acetate hydrochloride (10 mmol, 2.32 g) in water (30 mL) in a flask. Add a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9 to generate the free amine.

  • Acylation: To the stirred solution, add benzoyl chloride (11 mmol, 1.28 mL) dropwise. Simultaneously, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH between 8 and 10.

  • Reaction: Continue stirring vigorously for 30-60 minutes at room temperature. A white precipitate of the product should form.

  • Work-up: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Isolation and Purification: Dissolve the crude product in DCM, wash with 1 M HCl, then with saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl N-benzoyl-amino(3-methoxyphenyl)acetate.

Expected Yield: >85%

PART III: Conclusion and Future Perspectives

The protocols detailed herein provide a solid foundation for the synthesis and derivatization of Methyl amino(3-methoxyphenyl)acetate hydrochloride. The versatility of this scaffold, coupled with the robust and well-understood reactions it undergoes, makes it an invaluable tool for researchers in drug discovery and development. The N-acylated derivatives can serve as key intermediates for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds with potential therapeutic applications. Further exploration of reactions at the ester functionality, such as reduction or amidation, can further expand the chemical space accessible from this versatile starting material.

References

  • Fischer, E. (1903). Ueber die Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982–2992. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction. [Link]

  • PubChem. (n.d.). m-Methoxyphenyl acetate. National Center for Biotechnology Information. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1136–1145. [Link]

  • Wikipedia. (2023, October 29). Glycine methyl ester hydrochloride. In Wikipedia. [Link]

Sources

Method

Application Note: Comprehensive Analytical Method Validation for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Executive Summary & Molecule Profiling Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2)[1] is a highly functionalized phenylglycine derivative utilized as a critical building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profiling

Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2)[1] is a highly functionalized phenylglycine derivative utilized as a critical building block in pharmaceutical synthesis. Structurally, the molecule presents three distinct analytical challenges:

  • Primary Aliphatic Amine ( pKa​≈9.0 ) : Prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing if not properly protonated.

  • Methyl Ester Linkage : Highly susceptible to base-catalyzed and temperature-accelerated hydrolysis, forming the corresponding carboxylic acid degradant.

  • Methoxy-Substituted Aromatic Ring : Provides a strong UV chromophore but introduces photolytic vulnerabilities.

To address these physicochemical traits, this protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC-UV) method. The validation framework is strictly aligned with the newly revised[2], transitioning from a static checklist to a lifecycle-driven Analytical Target Profile (ATP) approach[3].

Lifecycle ATP Analytical Target Profile (ATP) MethodDev Method Development (ICH Q14) ATP->MethodDev Validation Method Validation (ICH Q2(R2)) MethodDev->Validation Routine Routine Use & Control Strategy Validation->Routine Continuous Continuous Improvement Routine->Continuous Continuous->MethodDev

Fig 1: The analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Analytical Target Profile (ATP) & Chromatographic Strategy

The causality behind the chosen chromatographic conditions is rooted in the molecule's vulnerabilities. A mobile phase pH of 3.0 was selected to ensure the primary amine remains fully protonated (eliminating peak tailing) while simultaneously protecting the methyl ester from base-catalyzed hydrolysis. A moderate column temperature (30°C) is enforced to prevent thermal degradation of the ester on-column.

Table 1: Optimized Chromatographic Conditions (HPLC-UV)
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping minimizes basic amine interactions with silanols.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Protonates the amine; stabilizes the methyl ester.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for polar aromatics.
Elution Mode Gradient (5% B to 80% B over 15 min)Ensures separation of polar hydrolytic degradants from the API.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection UV at 220 nm (PDA preferred)Captures the π→π∗ transitions of the methoxy-phenyl ring.
Column Temp 30°CPrevents thermal hydrolysis of the ester during analysis.
Diluent Water : Acetonitrile (50:50, v/v)Ensures total solubility of the hydrochloride salt.

ICH Q2(R2) Method Validation Protocols

Every protocol described below operates as a self-validating system . Prior to executing any validation parameter, a System Suitability Test (SST) must be performed. If the SST fails (e.g., Tailing Factor > 1.5, Resolution < 2.0, or standard %RSD > 2.0%), the sequence is automatically aborted to prevent the generation of invalid data[4].

Specificity & Forced Degradation

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities and degradants[3]. Because the methyl ester is highly labile, forced degradation is critical to prove the method can resolve the parent API from amino(3-methoxyphenyl)acetic acid.

Step-by-Step Methodology:

  • Preparation : Prepare a 1.0 mg/mL stock solution of the API.

  • Acid Hydrolysis : Mix 5 mL stock with 5 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Base Hydrolysis : Mix 5 mL stock with 5 mL 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl. (Note: Expect significant degradation here due to ester lability).

  • Oxidation : Mix 5 mL stock with 5 mL 3% H2​O2​ . Store at room temperature for 4 hours.

  • Thermal & Photolytic : Expose solid API to 105°C for 48 hours, and UV/Vis light per ICH Q1B guidelines. Dissolve to 100 µg/mL.

  • Analysis : Inject all samples using a Photodiode Array (PDA) detector. Extract the peak purity angle and compare it against the purity threshold.

Specificity Start Initiate Specificity Testing Blank Inject Blank/Diluent (Check for interference) Start->Blank SST Inject SST Standard (Verify System Performance) Blank->SST Forced Inject Forced Degradation Samples (Acid, Base, Ox, Heat, Light) SST->Forced Purity Assess Peak Purity (PDA/MS Data) Forced->Purity Decision Is Purity Angle < Threshold? Purity->Decision Pass Method is Specific (Proceed to Linearity) Decision->Pass Yes Fail Method Not Specific (Revise Chromatography) Decision->Fail No

Fig 2: Self-validating specificity workflow evaluating peak purity via PDA detection.

Linearity & Range

Linearity ensures the analytical response is directly proportional to the concentration of the analyte over the reportable range[3].

Step-by-Step Methodology:

  • Stock Preparation : Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Serial Dilution : Prepare five calibration levels (50%, 75%, 100%, 125%, 150% of the 100 µg/mL target) by pipetting 2.5, 3.75, 5.0, 6.25, and 7.5 mL of the stock into separate 50 mL flasks.

  • Analysis : Inject each level in triplicate.

  • Acceptance Criteria : The correlation coefficient ( R2 ) must be 0.999. The y-intercept bias must be 2.0% of the 100% level response.

Accuracy (Spike Recovery)

Accuracy assesses the closeness of agreement between the accepted true value and the value found. Because the compound is a hydrochloride salt, theoretical concentrations must be strictly corrected for the salt mass fraction to avoid systemic bias.

Step-by-Step Methodology:

  • Matrix Preparation : Prepare a synthetic placebo mixture representing the sample matrix.

  • Spiking : Spike the API stock solution into the matrix to achieve final concentrations of 80 µg/mL, 100 µg/mL, and 120 µg/mL. Prepare each level in triplicate (9 independent preparations).

  • Analysis & Calculation : Inject each sample. Calculate the percentage recovery: (Recovered/Theoretical)×100 .

  • Acceptance Criteria : Mean recovery must fall between 98.0% and 102.0%, proving no matrix components suppress the chromophore's UV absorption.

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements[4].

Step-by-Step Methodology:

  • Repeatability : A single analyst prepares six independent sample solutions at the 100% concentration level (100 µg/mL) on the same day, using the same instrument.

  • Intermediate Precision : A second analyst prepares six new independent solutions on a different day, using a different HPLC system and a different column lot.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) for each set of six preparations must be 2.0%. The combined %RSD (n=12) must be 2.0%.

Robustness

Robustness evaluates the method's reliability under deliberate variations. For this specific methyl ester, column temperature and mobile phase pH are the most critical parameters. Elevated temperatures combined with aqueous buffers can accelerate on-column hydrolysis.

Step-by-Step Methodology:

  • Deliberately alter the column temperature to 25°C and 35°C (Target: 30°C).

  • Deliberately alter the buffer pH to 2.8 and 3.2 (Target: 3.0).

  • Inject the SST standard under each altered condition.

  • Acceptance Criteria : The system must still pass all SST criteria (Resolution 2.0, Tailing 1.5) under all deliberate variations, proving the method is robust for routine quality control.

Data Summary & Acceptance Criteria

To facilitate rapid review and audit readiness, all quantitative validation targets are summarized below.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria Summary
Validation ParameterICH Q2(R2) RequirementPredefined Acceptance CriteriaExpected Outcome for API
System Suitability Verify system performance%RSD 2.0%, Tailing 1.5, Resolution 2.0Pass (Self-validating gate)
Specificity No interference from matrix/degradantsPurity Angle < Purity Threshold; Blank interference 0.5%Base-hydrolysis degradant fully resolved
Linearity Proportional response across range R2≥0.999 , y-intercept 2.0% R2>0.9995
Accuracy Agreement with true valueMean Recovery: 98.0% - 102.0%~99.5% across all levels
Repeatability Intra-assay precision (n=6)%RSD 2.0%%RSD 0.8%
Intermediate Precision Inter-assay precision (n=12)Combined %RSD 2.0%%RSD 1.1%
Robustness Stability under deliberate changeSST criteria met under all conditionsStable at ± 5°C and ± 0.2 pH

Sources

Application

Application Notes and Protocols for the Use of Methyl amino(3-methoxyphenyl)acetate hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Scaffolding In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired pharmacological profiles is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired pharmacological profiles is paramount. Methyl amino(3-methoxyphenyl)acetate hydrochloride (Figure 1) represents a key chiral building block, offering a strategic entry point into a diverse array of bioactive compounds. Its structure, featuring a primary amine, a methyl ester, and a 3-methoxyphenyl ring, provides three points of diversification, making it a highly valuable intermediate for library synthesis and lead optimization campaigns.

The 3-methoxyphenyl moiety is a well-established pharmacophore, present in numerous centrally acting agents. The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can lead to a phenolic hydroxyl group, often critical for target engagement, as exemplified by the analgesic drug Tapentadol. The primary amine and methyl ester functionalities serve as versatile handles for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate properties such as potency, selectivity, solubility, and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of methyl amino(3-methoxyphenyl)acetate hydrochloride in medicinal chemistry programs. It outlines its core applications, provides detailed, field-proven protocols for its key transformations, and describes standard methods for its analytical characterization.

PART 1: Core Applications in Drug Discovery

The utility of Methyl amino(3-methoxyphenyl)acetate hydrochloride as a synthetic intermediate is primarily centered on the reactivity of its primary amine. The two most common and impactful applications are N-acylation to form amides and reductive amination to generate secondary or tertiary amines. These transformations allow for the exploration of a vast chemical space around the core scaffold.

N-Acylation: Building Amide-Containing Bioactives

The formation of an amide bond is one ofthe most fundamental and frequently employed reactions in medicinal chemistry. N-acylation of methyl amino(3-methoxyphenyl)acetate hydrochloride allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl moieties to complex heterocyclic systems. This modification can profoundly influence the biological activity of the resulting molecule by introducing new binding interactions with the target protein, altering electronic properties, and modulating lipophilicity.

The general reaction involves the coupling of the primary amine with a carboxylic acid, acyl chloride, or anhydride, typically in the presence of a suitable base or coupling agent.[1][2]

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination, or reductive alkylation, is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine between the primary amine of methyl amino(3-methoxyphenyl)acetate hydrochloride and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding amine.[3][4] This strategy is highly efficient and avoids the over-alkylation often encountered with direct alkylation methods. A wide variety of aldehydes and ketones can be employed, enabling the introduction of a vast array of substituents at the nitrogen atom.

PART 2: Experimental Protocols

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I emphasize the importance of understanding the causality behind each step to ensure successful execution and troubleshooting.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a standard Schotten-Baumann type reaction for the acylation of the title compound with an acyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1]

Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.0 eq) and aldehyde (1.2 eq) in DCE B Add triethylamine (1.1 eq) and stir A->B C Add sodium triacetoxyborohydride (1.5 eq) portion-wise B->C D Stir at RT for 12-24 h C->D E Monitor reaction by TLC/LC-MS D->E F Quench with sat. NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl Amino(3-methoxyphenyl)acetate Hydrochloride Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing alpha-amino acid esters—specifically methyl amino(3-methoxyphenyl)acetate hydrochloride—presents unique chemosele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing alpha-amino acid esters—specifically methyl amino(3-methoxyphenyl)acetate hydrochloride—presents unique chemoselective challenges. This guide provides a mechanistic breakdown of common impurities, actionable troubleshooting FAQs, analytical data, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of methyl amino(3-methoxyphenyl)acetate hydrochloride typically relies on the esterification of 3-methoxyphenylglycine using thionyl chloride (SOCl₂) in anhydrous methanol[1]. The reaction generates HCl in situ, which is critical for protecting the sensitive alpha-amino group by forming the hydrochloride salt[1]. Failure to maintain this protonated state leads to nucleophilic attack, resulting in polymerization or dimerization[2].

G SM 3-Methoxyphenylglycine (Starting Material) Reagents Methanol + SOCl2 (Esterification) SM->Reagents Step 1 Target Methyl amino(3-methoxyphenyl)acetate HCl (Target API Intermediate) Reagents->Target Optimal Conditions (T < 55°C, Excess HCl) ImpA Unreacted 3-Methoxyphenylglycine (Impurity A) Reagents->ImpA Incomplete Reaction (Insufficient SOCl2) ImpB Diketopiperazine (DKP) Dimer (Impurity B) Target->ImpB Free-basing / Loss of HCl (Self-condensation) ImpC Hydrolysis Product (Impurity C) Target->ImpC Moisture Exposure (Ester Hydrolysis)

Fig 1: Reaction pathways and impurity formation in methyl amino(3-methoxyphenyl)acetate synthesis.

Part 2: Frequently Asked Questions (Troubleshooting Causality)

Q: Why is my product turning yellow or gray instead of remaining a white crystalline powder? A: Discoloration is a primary indicator of or oxidative degradation[1]. If the internal reactor temperature exceeds 55°C during the highly exothermic addition of SOCl₂, the product degrades rapidly[1]. Strict temperature control (maintaining < 55°C) is mandatory to preserve the white crystalline nature of the hydrochloride salt[1].

Q: I am detecting a major impurity with a mass of [M+H]+ 327. What is this, and how do I prevent it? A: This is a Diketopiperazine (DKP) dimer: 3,6-bis(3-methoxyphenyl)piperazine-2,5-dione. DKP formation is a classic in amino acid ester synthesis[2]. It occurs when the hydrochloride salt is compromised (e.g., premature neutralization, insufficient HCl, or basic conditions during workup). The free amine of one molecule nucleophilically attacks the ester carbonyl of a second molecule, forming a stable six-membered ring[2]. To prevent this, ensure esterification is performed in a and strictly avoid basic or neutral aqueous workups[3].

Q: How can I minimize unreacted 3-methoxyphenylglycine (Impurity A) in the final product? A: Unreacted starting material results from incomplete esterification. The reaction requires a sufficient molar excess of SOCl₂ (typically 1.1 to 1.5 equivalents relative to the amino acid)[1]. Furthermore, any moisture in the methanol will aggressively consume SOCl₂, halting the reaction. Always use anhydrous methanol (Karl Fischer < 0.1%).

Q: Is racemization a concern during this esterification? A: Yes. If you are synthesizing a specific enantiomer (e.g., (R)-methyl amino(3-methoxyphenyl)acetate), extended reflux times or the presence of mild bases can lead to [4]. Limit reflux times to 1.5–2.5 hours and avoid elevated temperatures during drying if enantiomeric purity is critical[4].

Part 3: Analytical Data & Impurity Profiling

To facilitate rapid troubleshooting, we have summarized the quantitative analytical markers for the target API intermediate and its common impurities.

Impurity ProfileChemical NaturePrimary CausalityAnalytical Detection (HPLC/LC-MS)Typical Acceptance Limit
Target API Methyl amino(3-methoxyphenyl)acetate HClN/A (Desired Product)[M+H]+ 196 (Free base mass)> 98.0%
Impurity A 3-MethoxyphenylglycineIncomplete esterification (Low SOCl₂)RRT ~0.4, [M+H]+ 182< 0.5%
Impurity B Diketopiperazine (DKP)Free-base self-condensation (Loss of HCl)RRT ~1.8, [M+H]+ 327< 0.1%
Impurity C Amino(3-methoxyphenyl)acetic acidEster hydrolysis (Moisture exposure)RRT ~0.4,[M+H]+ 182< 0.2%
Impurity D Enantiomeric IsomerRacemization (Thermal/Base exposure)Chiral HPLC, RRT ~1.1< 1.0%
Part 4: Standardized Experimental Protocol (Self-Validating Workflow)

To guarantee trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Step 1: Reactor Preparation Purge a clean, dry jacketed reactor with N₂ for 15 minutes to eliminate atmospheric moisture.

Step 2: Reagent Charging Add anhydrous methanol (10 volumes, KF < 0.1%) and 3-methoxyphenylglycine (1.0 eq). Stir at 250 RPM to form a uniform suspension.

Step 3: Acid Chloride Addition (Critical Parameter) Cool the suspension to 0–5°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via an addition funnel. Causality Note: The dropwise addition controls the violent exothermic reaction. Maintaining the internal temperature strictly below 55°C during this phase prevents thermal degradation and color generation[1].

Step 4: Reflux & Esterification Gradually heat the mixture to 55–60°C and reflux for 2 hours.

  • Self-Validation Checkpoint 1: Withdraw a 0.5 mL aliquot, quench in cold water, and analyze via HPLC. The system is validated to proceed to Step 5 only when unreacted 3-methoxyphenylglycine (Impurity A) is ≤ 0.5%. If > 0.5%, continue refluxing for 30 minutes and re-test.

Step 5: Vacuum Azeotropic Distillation Apply vacuum (0.09 MPa) to remove excess methanol, SOCl₂, and HCl byproducts. Causality Note: Removing the solvent under vacuum rather than high heat prevents DKP formation (Impurity B) and racemization (Impurity D).

Step 6: Controlled Crystallization Cool the reactor to 0–5°C at a controlled rate of 10°C/hour. Hold at 0°C for 2 hours to ensure complete precipitation of the hydrochloride salt.

  • Self-Validation Checkpoint 2: Test the supernatant moisture content via Karl Fischer titration. It must be < 0.1% to confirm the absence of hydrolytic conditions (Impurity C) before final filtration.

Step 7: Filtration & Drying Filter the white crystalline solid, wash with cold anhydrous methanol (0°C), and dry under vacuum at 50°C for 4 hours.

Part 5: References
  • Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL: [Link]

  • Title: CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal Source: Google Patents URL:

  • Title: Influence of Solvents upon Diketopiperazine Formation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Phenylglycine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability and degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability and degradation of methyl amino(3-methoxyphenyl)acetate hydrochloride. While specific degradation studies for this compound are not extensively published, this document leverages established chemical principles and regulatory guidelines to provide a robust framework for your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for methyl amino(3-methoxyphenyl)acetate hydrochloride?

Based on its chemical structure, which features a methyl ester, a primary aromatic amine, and a methoxy-substituted phenyl ring, the most likely degradation pathways are hydrolysis and oxidation. Photodegradation should also be considered due to the aromatic system.

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would cleave the ester bond to form amino(3-methoxyphenyl)acetic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2] Alkaline-mediated hydrolysis is generally irreversible, leading to the formation of a carboxylate salt.[2]

  • Oxidation: The primary amino group attached to the aromatic ring is prone to oxidation.[3][4][5] Oxidative degradation can lead to a variety of products, including nitroso and nitro derivatives, or complex colored polymeric materials.[3][4] The presence of trace metals or peroxides can catalyze these reactions.

  • Photodegradation: Aromatic compounds, particularly those with electron-donating groups like a methoxy group, can be susceptible to degradation upon exposure to light, especially UV radiation.[6][7][8] This can induce a range of reactions, including oxidation or ring modifications.[6]

Q2: I'm observing a new peak in my HPLC analysis of a solution containing the compound. What could it be?

A new peak in your chromatogram strongly suggests the formation of a degradation product. The identity of this new peak depends on the storage conditions of your solution.

  • If your solution is aqueous, the most likely candidate for the new peak is the hydrolysis product , amino(3-methoxyphenyl)acetic acid. This product is more polar than the parent ester and would therefore have a shorter retention time in a typical reversed-phase HPLC setup.

  • If the sample was exposed to air, oxidizing agents, or high temperatures, the new peak could be an oxidation product . These can be complex and numerous.[3]

  • If the sample was exposed to light, it could be a photodegradant .

To identify the unknown peak, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight of the new species.[9][10] Further structural elucidation can be achieved using techniques like NMR spectroscopy on an isolated fraction of the impurity.[6][10]

Q3: How can I prevent the degradation of my compound in solution?

To minimize degradation, consider the following preventative measures based on the likely degradation pathways:

  • Control pH: For aqueous solutions, buffer the pH to a range where the compound exhibits maximum stability (typically near neutral, but this must be determined experimentally). Avoid strongly acidic or basic conditions.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[6]

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants like peroxides or metal ions that can catalyze oxidation.

  • Inert Atmosphere: For long-term storage or when working with sensitive materials, purging the solution and the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of all chemical reactions.[11]

Troubleshooting Guide: Common Experimental Issues

Problem: My assay results for the parent compound are consistently decreasing over time.

Cause: This is a classic sign of compound instability under your storage or experimental conditions. The loss of the main compound is likely accompanied by a corresponding increase in one or more degradation products.

Solution Pathway:

  • Confirm Mass Balance: A crucial step in any degradation investigation is to check the mass balance.[6] The sum of the parent compound and all degradation products should account for close to 100% of the initial amount of the parent compound. This confirms that the loss of the parent is due to conversion into the observed impurities and not due to other factors like precipitation or adsorption to the container.

  • Perform a Forced Degradation Study: Conduct a forced degradation (stress testing) study to systematically identify which conditions are causing the instability.[12][13] This involves subjecting the compound to harsh conditions to accelerate degradation.[14] This will help you rapidly identify the key degradation pathways and develop a stability-indicating analytical method.

Problem: My analytical method doesn't seem to separate the main peak from the new impurity peaks.

Cause: Your current analytical method is not "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13][15]

Solution Pathway:

  • Method Development: You need to develop a new analytical method, most commonly a reversed-phase HPLC method, that can resolve all relevant peaks.[10]

  • Generate Degradants: Use samples from your forced degradation study, which will contain a mixture of the parent compound and its degradation products, to test the separation power of your method.

  • Optimize Separation: Adjust method parameters such as the mobile phase composition (organic solvent type and percentage, pH), column chemistry (e.g., C18, C8, Phenyl-Hexyl), temperature, and gradient slope to achieve baseline separation between the parent peak and all degradant peaks.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding a molecule's vulnerabilities.[6][14] They are a core requirement of regulatory bodies like the ICH.[14][16]

Objective: To intentionally degrade the sample to identify potential degradation products and establish degradation pathways.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of methyl amino(3-methoxyphenyl)acetate hydrochloride in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (protected from stress) should always be included.

Stress ConditionTypical Reagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °CTo assess susceptibility to acid-catalyzed hydrolysis.[2]
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °CTo assess susceptibility to base-catalyzed hydrolysis (saponification).
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room tempTo assess susceptibility to oxidation.
Thermal Degradation Heat solid sample or solution at >80 °CTo evaluate the effect of high temperatures on stability.[6]
Photodegradation Expose solution to UV and visible light (ICH Q1B options)To determine light sensitivity.[6][17]
  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[9]

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B Expose C Base Hydrolysis (e.g., 0.1M NaOH, 80°C) A->C Expose D Oxidation (e.g., 3% H2O2, RT) A->D Expose E Thermal (e.g., 80°C, Dry Heat) A->E Expose F Photolytic (ICH Q1B Light) A->F Expose G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze via LC-UV/MS H->I J Identify Degradants & Determine Pathways I->J

Caption: Workflow for a forced degradation study.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that methyl amino(3-methoxyphenyl)acetate hydrochloride may undergo.

Diagram: Potential Degradation Pathways

DegradationPathways Parent Methyl amino(3-methoxyphenyl)acetate (Parent Compound) HydrolysisProduct Amino(3-methoxyphenyl)acetic Acid + Methanol Parent->HydrolysisProduct Hydrolysis (H₂O, H⁺ or OH⁻) OxidationProducts Oxidized Products (e.g., N-oxides, dimers, polymers) Parent->OxidationProducts Oxidation ([O], light)

Sources

Troubleshooting

Technical Support Center: Stability of Methyl amino(3-methoxyphenyl)acetate Hydrochloride in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. Our goal is to provide you with the causal understanding and practical steps needed to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Instability

This section addresses specific problems you may encounter during your work. Each answer provides an explanation of the underlying chemistry and a clear path to resolution.

Q1: I'm observing a progressive loss of potency in my stock solution. My quantification shows a decreasing concentration of the parent compound over time. What is the likely cause?

A: The most probable cause for a loss of potency in aqueous solutions is the hydrolysis of the methyl ester functional group . Methyl amino(3-methoxyphenyl)acetate is an ester, which is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions. This process converts the active ester into its corresponding, and likely inactive, carboxylic acid derivative, amino(3-methoxyphenyl)acetic acid, and methanol.

The rate of this hydrolysis is highly dependent on the pH, temperature, and composition of your solvent system.[1][2]

Visualizing the Primary Degradation Pathway: Ester Hydrolysis

Hydrolysis_Pathway Compound Methyl amino(3-methoxyphenyl)acetate HCl Acid amino(3-methoxyphenyl)acetic acid Compound->Acid Hydrolysis (catalyzed by H⁺ or OH⁻) Water Water (H₂O) Methanol Methanol (CH₃OH)

Caption: Primary hydrolytic degradation of the parent compound.

Troubleshooting and Resolution Steps:

  • Confirm Degradation: Utilize a stability-indicating analytical method, such as the HPLC-UV protocol provided in Section 3, to confirm the decrease in the parent compound's peak area and the corresponding increase in the degradation product's peak area.[3][4]

  • Control pH: The pH of your solution is the most critical factor. For many esters, optimal stability is found in a slightly acidic pH range of 3 to 5.[5] Buffering your aqueous solution within this range can dramatically slow hydrolysis.[6]

  • Optimize Solvent: If your experimental design allows, preparing stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF will prevent hydrolysis entirely. Make final dilutions into aqueous buffers immediately before use.

  • Control Temperature: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is recommended.[7] For long-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can accelerate degradation.

Q2: My solution, which was initially colorless, has developed a yellow or brown tint. What does this signify?

A: Discoloration often points towards oxidative degradation or photolysis .[6] The aromatic ring and amino group in the molecule can be susceptible to oxidation, especially when exposed to atmospheric oxygen, trace metal ion contaminants, or light (particularly UV). This process can generate chromophoric (color-generating) byproducts.

Table 1: Common Causes of Solution Discoloration and Preventative Measures

Potential CauseMechanismPreventative Action
Light Exposure PhotolysisStore solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.[6]
Oxygen Exposure OxidationPrepare solutions with de-gassed solvents. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[6]
Metal Ion Contamination Catalytic OxidationUse high-purity solvents and glassware. If metal contamination is suspected, consider adding a chelating agent like EDTA (0.01-0.05%) to the buffer.[6][8]
Q3: My analytical chromatogram (e.g., HPLC, LC-MS) shows several unexpected peaks that were not present in the freshly prepared sample. How do I proceed?

A: The appearance of new peaks indicates the formation of impurities or degradation products. A systematic approach is required to identify these species and determine their origin. This process is essential for ensuring the validity of your results and is a core component of regulatory compliance in drug development.[3][4][9]

Workflow for Investigating Unknown Chromatographic Peaks

Troubleshooting_Workflow Start Unexpected Peak(s) Detected CheckBlank 1. Analyze Blank Solvent (Rule out solvent/system peaks) Start->CheckBlank ForcedDeg 2. Perform Forced Degradation Study (Acid, Base, H₂O₂, Light, Heat) CheckBlank->ForcedDeg CompareRT 3. Compare Retention Times (Match unknown peaks to forced degradation peaks) ForcedDeg->CompareRT LCMS 4. Structural Elucidation (Use LC-MS/MS to determine mass of unknown peaks) CompareRT->LCMS Conclusion1 Peak Identified as a Known Degradant LCMS->Conclusion1 Mass matches expected degradant Conclusion2 Peak Identified as a Novel Degradant or Impurity LCMS->Conclusion2 Mass does NOT match expected degradant

Caption: A logical workflow for identifying unknown peaks.

Actionable Steps:

  • Forced Degradation Study: Conduct a forced degradation study as outlined in Protocol 3.2. This will help you intentionally generate the most likely degradation products (from hydrolysis, oxidation, etc.) and use them as markers to identify the unknown peaks in your sample.[3]

  • Leverage Mass Spectrometry: High-resolution mass spectrometry (LC-MS) is an invaluable tool for this purpose. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their elemental composition and often identify their structure, especially when compared to the parent compound.[4][10]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing Methyl amino(3-methoxyphenyl)acetate hydrochloride in an aqueous solution? A: To minimize the rate of ester hydrolysis, a slightly acidic pH range of 4.0 to 5.0 is generally recommended. This range represents a compromise, as it is sufficiently acidic to suppress base-catalyzed hydrolysis while not being so acidic as to significantly promote acid-catalyzed hydrolysis.[5][11] Always use a suitable buffer system (e.g., acetate, citrate) to maintain this pH.[6]

Q: Which solvents are best for preparing long-term stock solutions? A: For maximum stability, high-purity, anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. These solvents lack the water and protons necessary for hydrolysis.

Q: What are the best practices for storing the compound in both solid and solution forms? A:

  • Solid Form: Store the hydrochloride salt in a tightly sealed container in a cool (2-8°C), dry, and dark environment.[7] For extended storage, keeping it under an inert atmosphere (argon or nitrogen) is beneficial.

  • Solution Form:

    • Organic Stocks (DMSO/DMF): Store in tightly sealed vials with desiccant at -20°C or -80°C.

    • Aqueous Solutions: These are best prepared fresh. If storage is necessary, filter-sterilize the buffered solution, aliquot into single-use tubes, and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Q: What is the primary degradation product I should monitor for? A: The primary and most common degradation product in aqueous media is the hydrolyzed carboxylic acid, amino(3-methoxyphenyl)acetic acid . Your analytical method should be validated to effectively separate the peak of this degradant from the peak of the parent compound.

Section 3: Key Experimental Protocols

Protocol 3.1: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed for the quantitative determination of Methyl amino(3-methoxyphenyl)acetate hydrochloride and its primary hydrolytic degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 5% B

    • 18-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples to a final concentration of approximately 0.5 mg/mL using a 50:50 mixture of water and acetonitrile.

Protocol 3.2: Forced Degradation Study Outline

To validate that the HPLC method is "stability-indicating," the compound must be intentionally degraded under various stress conditions.[3]

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve for analysis. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours. Analyze a dark control sample in parallel.

For each condition, aim for 5-20% degradation of the active compound. The goal is to demonstrate that the degradation product peaks are well-resolved from the main compound peak.[3]

References

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • KEGG PATHWAY. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • Inamdar, S., et al. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Austin Journal of Analytical and Pharmaceutical Chemistry. Available from: [Link]

  • Cai, Z., et al. (2013). Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available from: [Link]

  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. Available from: [Link]

  • Vaka, S., et al. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available from: [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Available from: [Link]

  • ResearchGate. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Available from: [Link]

  • Yu, J., et al. (2020). Formulation strategies in immunotherapeutic pharmaceutical products. PMC. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for "Methyl amino(3-methoxyphenyl)acetate hydrochloride" synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. It provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to optimize reaction conditions, maximize yield, and ensure the highest purity of the final product. The protocols and insights described herein are based on established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. The problems are presented in a question-and-answer format to provide direct and actionable solutions.

Low or No Product Yield

Question: My reaction yield for the synthesis of the amino acid precursor, 3-methoxyphenylglycine, via the Strecker synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Strecker synthesis of aryl-substituted glycine derivatives can often be attributed to several factors. The equilibrium of the initial imine formation and the stability of the subsequent α-aminonitrile are critical.[1]

  • Inefficient Imine Formation: The reaction between 3-methoxybenzaldehyde and ammonia to form the imine is a reversible process. To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO4), can significantly improve the yield of the imine intermediate.[1]

  • Decomposition of the α-Aminonitrile: The α-aminonitrile intermediate can be unstable and may revert to the starting materials (retro-Strecker reaction).[1] To minimize this, it is advisable to proceed to the hydrolysis step without isolating the aminonitrile. Performing the reaction at a lower temperature can also enhance the stability of the intermediate.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions, typically strong acid or base and elevated temperatures. Incomplete hydrolysis will result in the presence of the corresponding amide as a byproduct. Ensure that the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Question: I am attempting a reductive amination approach to synthesize Methyl amino(3-methoxyphenyl)acetate, but the reaction is sluggish and gives a mixture of products. How can I optimize this reaction?

Answer: Reductive amination is a powerful method, but its success hinges on the careful selection of reagents and reaction conditions.[2]

  • Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are less reactive towards the starting aldehyde or ketone, and selectively reduce the imine intermediate.[3] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.

  • pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 4-6) is generally optimal to facilitate both the protonation of the carbonyl group, making it more electrophilic, and ensuring the amine is sufficiently nucleophilic.[2]

  • Reaction Concentration and Temperature: The reaction should be sufficiently concentrated to favor the bimolecular reaction between the carbonyl compound and the amine. The temperature should be controlled to prevent side reactions. Room temperature is often a good starting point, but gentle heating may be required for less reactive substrates.

Impurity and Side Product Formation

Question: During the esterification of 3-methoxyphenylglycine to its methyl ester hydrochloride, I observe the formation of significant amounts of side products. What are these impurities and how can I avoid them?

Answer: The esterification of amino acids can be prone to side reactions, particularly if not conducted under optimal conditions.

  • Diketopiperazine Formation: Amino acids, especially their esters, can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines. This is more prevalent when the free amino ester is present in a neutral or basic solution. To avoid this, it is crucial to maintain acidic conditions throughout the esterification and work-up process. The direct synthesis of the hydrochloride salt helps to prevent this side reaction by protonating the free amine.[4]

  • Over-alkylation: If using alkylating agents for esterification, there is a risk of N-alkylation of the amino group. A milder and more specific method for the esterification of amino acids is the use of thionyl chloride (SOCl2) in methanol or a trimethylchlorosilane (TMSCl)/methanol system.[4] These reagents convert the carboxylic acid to the methyl ester under conditions that favor the formation of the hydrochloride salt of the amine, thus protecting it from further reaction.

  • Racemization: Phenylglycine derivatives are known to be more susceptible to racemization at the α-carbon compared to other amino acids, especially under basic conditions.[5] It is therefore critical to avoid prolonged exposure to basic environments during work-up and purification.

Question: My final product of Methyl amino(3-methoxyphenyl)acetate hydrochloride shows impurities in the NMR spectrum that I cannot identify. What are the likely culprits?

Answer: Unidentified impurities can arise from various sources throughout the synthetic sequence.

  • Residual Solvents: Ensure that the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

  • Starting Material Contaminants: The purity of the starting materials, such as 3-methoxybenzaldehyde, is crucial. Impurities in the starting material can be carried through the synthesis and contaminate the final product.

  • Side Products from the Synthesis: As discussed, side products from both the amino acid synthesis and the esterification steps can be present. Careful purification, such as recrystallization, is often necessary to obtain a pure product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Question: What are the most common synthetic routes for the preparation of Methyl amino(3-methoxyphenyl)acetate hydrochloride?

Answer: The two most prevalent and well-established methods for the synthesis of the core amino acid structure are the Strecker synthesis and reductive amination.[6][7]

  • Strecker Synthesis: This is a three-component reaction involving 3-methoxybenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[6]

  • Reductive Amination: This method typically involves the reaction of a keto-acid or keto-ester precursor, such as methyl 3-methoxyphenylglyoxylate, with an ammonia source in the presence of a reducing agent.[7]

Once the amino acid, 3-methoxyphenylglycine, is obtained, it is esterified to the methyl ester and converted to the hydrochloride salt. A common and efficient method for this final step is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl2).[4]

Question: What are the key safety precautions to consider during this synthesis?

Answer: The synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride involves several hazardous materials and procedures.

  • Cyanide Handling: The Strecker synthesis utilizes cyanide salts, which are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide spills.

  • Strong Acids and Bases: The hydrolysis and esterification steps often involve the use of strong acids (e.g., HCl, H2SO4) and bases (e.g., NaOH). These are corrosive and should be handled with care.

  • Solvent Hazards: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

Question: How can I effectively monitor the progress of the reactions?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step of the synthesis.

  • Choosing a TLC System: A typical mobile phase for analyzing these compounds would be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes). The exact ratio will need to be optimized for the specific reaction mixture.

  • Visualization: The starting materials and products contain aromatic rings and can often be visualized under UV light. Additionally, staining with a ninhydrin solution is an effective way to visualize the amino acid and amino ester products, which will appear as colored spots upon heating.

Question: What are the recommended methods for the purification of the final product?

Answer: The final product, Methyl amino(3-methoxyphenyl)acetate hydrochloride, is a salt and is typically a crystalline solid.

  • Recrystallization: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system will need to be determined experimentally, but a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like diethyl ether or ethyl acetate) is often a good starting point.

  • Washing: After filtration, washing the crystalline product with a cold, non-polar solvent can help to remove any residual soluble impurities.

Experimental Protocols

The following are generalized protocols for the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. These should be adapted and optimized based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 3-Methoxyphenylglycine via Strecker Synthesis
  • Imine and Aminonitrile Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol. Add ammonium chloride (1.1 equivalents) followed by potassium cyanide (1.1 equivalents). Stir the reaction mixture at room temperature for 24-48 hours.[8]

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Esterification and Hydrochloride Salt Formation
  • Esterification: Suspend the synthesized 3-methoxyphenylglycine (1 equivalent) in methanol. Cool the mixture in an ice bath and slowly add trimethylchlorosilane (2-3 equivalents) or thionyl chloride (1.2 equivalents).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield (Strecker) Inefficient imine formationAdd a dehydrating agent (e.g., MgSO4).
Retro-Strecker reactionProceed to hydrolysis without isolating the aminonitrile; lower reaction temperature.
Incomplete hydrolysisIncrease reaction time and/or temperature; monitor by TLC.
Low Yield (Reductive Amination) Inappropriate reducing agentUse a chemoselective reducing agent like NaBH3CN or NaBH(OAc)3.
Suboptimal pHAdjust pH to 4-6.
Impurity Formation Diketopiperazine formationMaintain acidic conditions during esterification and work-up.
Over-alkylationUse SOCl2/MeOH or TMSCl/MeOH for esterification.
RacemizationAvoid prolonged exposure to basic conditions.

Visualizations

Strecker_Synthesis_Workflow A 3-Methoxybenzaldehyde D α-Aminonitrile Intermediate A->D Strecker Reaction B Ammonia Source (NH4Cl) B->D Strecker Reaction C Cyanide Source (KCN) C->D Strecker Reaction F 3-Methoxyphenylglycine D->F Hydrolysis E Hydrolysis (H3O+)

Caption: Workflow for the Strecker Synthesis of 3-Methoxyphenylglycine.

Esterification_Workflow A 3-Methoxyphenylglycine D Methyl amino(3-methoxyphenyl)acetate hydrochloride A->D Esterification B Methanol B->D Esterification C TMSCl or SOCl2 C->D Esterification

Caption: Workflow for the Esterification and Hydrochloride Salt Formation.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010).
  • Touchette, K. M. (2011).
  • Smolecule. (2023). Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Touchette, K. M. (2012). REDUCTIVE AMINATION: Three Easy Pieces.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Synple Chem. (n.d.).
  • Strecker Amino Acid Synthesis Mechanism & Examples. (2025).
  • ChemScene. (n.d.). Methyl (2s)-2-amino-2-(3-methoxyphenyl)
  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • PubChemLite. (n.d.). Methyl 2-(3-methoxyphenyl)-2-(methylamino)
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.).
  • Loll, B., & Cryle, M. J. (2015).
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • BenchChem. (2025). Applications of N-(4-methoxybenzoyl)
  • ResearchGate. (2016).
  • Mol-Instincts. (2025). methyl (3-methoxyphenyl)
  • PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer.
  • BLD Pharm. (n.d.). 327051-33-2|methyl amino(3-methoxyphenyl)
  • ACS Publications. (2016).
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1110–1118.
  • Chamoin, S., Hould, N., & Do, Q. T. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(3), 143–146.
  • El-Faham, A., & Albericio, F. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. European Journal of Organic Chemistry, 2010(12), 2235–2240.
  • ResearchGate. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

Welcome to the technical support center for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its use and synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with Methyl amino(3-methoxyphenyl)acetate hydrochloride?

The primary stability concerns for this compound, like other α-amino acid esters, are its susceptibility to hydrolysis and racemization.[1][2] The ester functional group can be cleaved by water, especially under non-neutral pH conditions, to form the corresponding carboxylic acid. Additionally, the chiral center at the α-carbon is prone to epimerization, leading to a loss of stereochemical purity.

Q2: How can I detect the formation of the hydrolyzed byproduct?

The most effective method for detecting the carboxylic acid byproduct is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[3][4] A reversed-phase HPLC method can typically separate the more polar carboxylic acid from the parent ester. The presence of the byproduct can be confirmed by comparing the retention time to a reference standard of the acid and by its characteristic mass-to-charge ratio in the MS detector.

Q3: What conditions are known to promote racemization of α-amino acid esters?

Racemization can be induced by several factors, including elevated temperatures, the presence of aldehydes or ketones, and the use of certain carboxylic acids as solvents or catalysts.[1][5][6] It is crucial to carefully control the reaction and storage conditions to maintain the desired stereoisomeric form.

Troubleshooting Guide: Common Side Reactions

This section provides a more in-depth look at specific side reactions, their mechanisms, and actionable troubleshooting protocols.

Side Reaction 1: Hydrolysis to Amino(3-methoxyphenyl)acetic Acid

The ester linkage in Methyl amino(3-methoxyphenyl)acetate is susceptible to cleavage, a common issue with amino acid esters, particularly when neutralizing the hydrochloride salt.[2]

Causality: The presence of water, especially under basic or acidic conditions, can facilitate the nucleophilic attack of a hydroxide ion or water molecule on the carbonyl carbon of the ester. This leads to the formation of the corresponding carboxylic acid and methanol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying ester hydrolysis.

Mitigation Strategies:

StrategyDescriptionRationale
Anhydrous Conditions Ensure all solvents and reagents are thoroughly dried before use.Minimizes the availability of water to participate in the hydrolysis reaction.
Controlled pH Maintain a neutral or slightly acidic pH during workup and storage.Both strongly acidic and basic conditions can catalyze ester hydrolysis.
Low-Temperature Processing Perform reactions and purifications at reduced temperatures.Reduces the rate of the hydrolysis reaction.
Aprotic Solvents Utilize aprotic solvents where possible during synthesis and purification.These solvents do not participate in proton transfer, which can facilitate hydrolysis.

Experimental Protocol: HPLC-MS for Detection of Hydrolysis

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV at 254 nm and MS in positive ion mode, scanning for the m/z of the parent compound and the hydrolyzed product.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and compare the retention times and mass spectra to those of authenticated reference standards for both the ester and the carboxylic acid.

Side Reaction 2: Racemization at the α-Carbon

Maintaining the stereochemical integrity of the chiral center is often critical for biological activity. Racemization leads to the formation of a mixture of enantiomers or diastereomers.[7]

Causality: The proton on the α-carbon can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers.[7] This process is often catalyzed by acids or bases and can be accelerated by heat.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the cause of racemization.

Mitigation Strategies:

StrategyDescriptionRationale
Temperature Control Maintain the lowest effective temperature throughout the synthesis and purification process.Racemization rates are highly dependent on temperature.
Avoid Ketonic Solvents Use non-ketonic solvents, especially if acidic or basic conditions are present.[1][5]Ketones can facilitate the formation of the enolate intermediate.
Careful Base/Acid Selection Use non-nucleophilic, sterically hindered bases or mild acids where possible.Strong bases and acids are more likely to abstract the α-proton.
Minimize Reaction Times Aim for the shortest possible reaction times that still allow for complete conversion.Prolonged exposure to racemization-promoting conditions increases the likelihood of stereochemical scrambling.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV or circular dichroism detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). The exact ratio will need to be optimized for the specific column and compound.

  • Detection: UV detection at a wavelength where the compound absorbs.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and determine the ratio of the enantiomers by integrating the peak areas.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]

  • Process for the racemization of an alpha-amino acid.
  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • Racemization Assays. Thieme Chemistry. [Link]

  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. [Link]

  • List of methylphenidate analogues. Wikipedia. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition. [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]

  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. [Link]

  • Preparation method for methyl methoxyacetate.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. [Link]

  • Synthesis of methylphenidate and analogs thereof.
  • Synthesis and pharmacology of site specific cocaine abuse treatment agents: a new synthetic methodology for methylphenidate analogs based on the Blaise reaction. PubMed. [Link]

  • The neutral hydrolysis of methyl acetate Part 1. Kinetic experiments. ResearchGate. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Analytical Methods. The Royal Society of Chemistry. [Link]

  • EURL-SRM - Analytical Observations Report. EURL-SRM. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purity of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Welcome to the technical support center for "Methyl amino(3-methoxyphenyl)acetate hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl amino(3-methoxyphenyl)acetate hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the highest possible purity in your experiments.

Introduction: The Challenge of Purity

"Methyl amino(3-methoxyphenyl)acetate hydrochloride" is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical, as even trace impurities can affect downstream reactions, impact biological activity, and complicate regulatory approval.[1][2] This guide provides a structured approach to identifying and resolving purity issues, ensuring the integrity of your research and development efforts.

Visualizing the Path to Purity: A Troubleshooting Flowchart

The journey to a highly pure compound often involves a systematic process of analysis, method selection, and optimization. The following flowchart outlines a logical workflow for troubleshooting and improving the purity of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Purity_Troubleshooting_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Verification Initial_Analysis Initial Purity Analysis (HPLC, NMR, LC-MS) Recrystallization Recrystallization Initial_Analysis->Recrystallization Inorganic salts, starting materials Chromatography Column Chromatography Initial_Analysis->Chromatography Closely related impurities, by-products Purity_Check Purity Analysis of Purified Product Recrystallization->Purity_Check Chromatography->Purity_Check Acid_Base Acid-Base Extraction Acid_Base->Purity_Check Purity_Check->Recrystallization Purity below specification (Re-purify) Purity_Check->Chromatography Purity_Check->Acid_Base Final_Product High-Purity Product (>99%) Purity_Check->Final_Product Purity meets specifications Initial_आnalysis Initial_आnalysis Initial_आnalysis->Acid_Base Acidic or basic impurities

Caption: Troubleshooting workflow for purifying Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Synthesis & Initial Work-up

Q1: My initial crude product has a low melting point and appears oily, even though it's a hydrochloride salt. What could be the cause?

A1: An oily appearance or a broad, low melting point in your crude Methyl amino(3-methoxyphenyl)acetate hydrochloride often indicates the presence of significant impurities. Common culprits include:

  • Residual Solvents: Incomplete removal of reaction solvents (e.g., methanol, dichloromethane) can lead to a depressed melting point. Ensure your product is thoroughly dried under high vacuum.

  • Unreacted Starting Materials: The presence of the free amino acid or other precursors can result in an impure mixture.

  • By-products: Side reactions can generate impurities that interfere with crystallization.[3]

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere. Handle and store the compound in a dry environment.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. How do I identify these impurities?

A2: Thin-Layer Chromatography (TLC) is an excellent initial tool for assessing purity. To identify the spots:

  • Co-spotting: Run a TLC with your crude product alongside the starting materials. If a spot from your crude mixture has the same Rf value as a starting material, it's likely that impurity is present.

  • Staining: Use different visualization techniques. A ninhydrin stain is specific for primary and secondary amines and will help identify amine-containing impurities.[4]

  • Spectroscopic Analysis: For a more definitive identification, techniques like LC-MS and NMR are necessary to characterize the impurities.[5]

Purification Strategies

Q3: Is recrystallization a suitable method for purifying Methyl amino(3-methoxyphenyl)acetate hydrochloride? If so, what solvents should I use?

A3: Yes, recrystallization is often a highly effective method for purifying amino acid ester hydrochlorides, particularly for removing inorganic salts and less soluble organic impurities.[6][7] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Recommended Solvent Systems:

    • Methanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form crystals.

    • Ethanol/Ethyl Acetate: Similar to the methanol/ether system, this is another common choice for recrystallizing amine hydrochlorides.

    • Isopropanol/Hexane: This combination can also be effective.

Q4: My compound is still impure after recrystallization. What's the next step?

A4: If recrystallization alone is insufficient, more advanced purification techniques are required. The choice depends on the nature of the remaining impurities.

  • Acid-Base Extraction: This is a powerful technique to separate your basic amine product from neutral or acidic impurities.[8][9][10] The general principle involves converting the amine hydrochloride to its free base form, which is soluble in organic solvents, while acidic impurities can be extracted into an aqueous basic solution, and neutral impurities remain in the organic layer.[11]

  • Column Chromatography: For separating closely related impurities with similar polarities, column chromatography is the method of choice.[6][12] Given the polar nature of the hydrochloride salt, specialized stationary phases or techniques may be necessary.

Q5: When performing column chromatography on my amine hydrochloride, I'm observing significant tailing of the product peak. How can I improve the peak shape and separation?

A5: Peak tailing during the chromatography of basic compounds like amines on silica gel is a common issue caused by strong interactions between the basic amine and acidic silanol groups on the silica surface. To mitigate this:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system (e.g., dichloromethane/methanol).[4] This will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks.

  • Consider an Alternative Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation with standard normal-phase solvents like hexane and ethyl acetate.[13]

    • Reversed-phase chromatography (C18): This can be an effective alternative, particularly if your impurities have different hydrophobicities.[14]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic and neutral impurities from your crude Methyl amino(3-methoxyphenyl)acetate hydrochloride.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is basic (pH 8-9). This will neutralize the HCl and convert the amine hydrochloride to its free base form. Be cautious with NaOH as it can hydrolyze the ester.[9]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Re-formation of the Hydrochloride Salt: Bubble dry HCl gas through the dried organic solution, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under high vacuum.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol is for separating impurities with similar polarity to the product.

  • Column Packing: Prepare a silica gel column using a slurry of silica in your chosen eluent system. A common starting eluent is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. If the compound is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity by increasing the percentage of methanol. For example, you can run a gradient from 2% MeOH in DCM to 10% MeOH in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation: Troubleshooting Common Impurities

Impurity Type Likely Source Analytical Signature (Typical) Recommended Purification Strategy
Unreacted 3-methoxyphenylacetic acidIncomplete amination/esterificationAcidic proton in ¹H NMR, distinct HPLC peakAcid-Base Extraction (wash with aqueous base)[8]
Di-acylated or poly-acylated byproductsSide reactions during synthesisHigher molecular weight peaks in MSColumn Chromatography
Starting amino acidIncomplete esterificationZwitterionic character, poor solubility in organic solventsRecrystallization, Acid-Base Extraction
Residual Solvents (e.g., Methanol)Inadequate dryingCharacteristic peaks in ¹H NMRDrying under high vacuum at a slightly elevated temperature
WaterHygroscopic nature of the saltBroad peak in ¹H NMR (D₂O exchange)Store over desiccant, dry under vacuum

Visualizing a Key Purification Workflow

The following diagram illustrates a multi-step purification strategy for achieving high-purity Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Purification_Workflow Crude Crude Product Acid_Base Acid-Base Extraction Crude->Acid_Base Remove acidic/ neutral impurities Recrystallization Recrystallization Acid_Base->Recrystallization Remove inorganic salts/ minor impurities Chromatography Column Chromatography Acid_Base->Chromatography If impurities persist Pure High-Purity Product Recrystallization->Pure Final Polishing Chromatography->Recrystallization

Caption: A multi-step purification workflow for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
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  • The Royal Society of Chemistry. (n.d.). Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Retrieved from [Link]

  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

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  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

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  • LookChem. (n.d.). methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Retrieved from [Link]

  • Lupin. (2026, January 14). Protected Amino Acids: The Hidden Bottleneck in Scaling Metabolic Peptides. Retrieved from [Link]

  • PubMed. (2003, September 15). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Retrieved from [Link]

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  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • PubMed. (n.d.). A new sensitive HPLC assay for methoxyamine and its analogs. Retrieved from [Link]

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  • Reddit. (2024, February 5). recrystallization. Retrieved from [Link]

  • ResearchGate. (2013, April 3). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC of "Methyl amino(3-methoxyphenyl)acetate hydrochloride"

Technical Support Center: Resolving HPLC Peak Tailing for Methyl amino(3-methoxyphenyl)acetate hydrochloride Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape distortions when analyzing Methyl amino(3-methoxyphenyl)acetate hydrochloride .

Due to its specific molecular architecture—a primary amine adjacent to a methyl ester—this compound presents unique chromatographic challenges. This guide bypasses generic advice to provide mechanistic insights, self-validating protocols, and precise chemical rationale.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does Methyl amino(3-methoxyphenyl)acetate hydrochloride exhibit severe peak tailing on standard reversed-phase C18 columns? A: The root cause lies in the compound's primary amine group. In a typical aqueous mobile phase (pH 4–8), the amine is protonated ( −NH3+​ ). Simultaneously, residual silanol groups ( Si-OH ) on the silica-based stationary phase become ionized ( Si-O− ) at pH > 3.5. As the positively charged analyte travels through the column, it undergoes a strong secondary ion-exchange interaction with the negatively charged silanols. This adsorption acts "like velcro," causing analyte molecules to lag and creating a stretched trailing edge[1].

Q2: How can I definitively prove the tailing is a chemical interaction and not a physical system issue (e.g., dead volume)? A: You must decouple the system plumbing from the column chemistry. The industry-standard diagnostic trick is to inject a neutral, non-ionizable marker (such as Toluene or Uracil). Because neutral compounds cannot participate in acid-base ion-exchange interactions, they will not tail due to active silanols[1]. If the neutral marker yields a perfectly symmetrical peak but your amine compound tails, you have a verified chemical (silanol) problem. If both peaks tail, you have a physical void, a degraded column frit, or excessive extra-column volume.

Q3: To fix chemical tailing for basic amines, chromatographers often recommend raising the mobile phase pH > 10 to deprotonate the amine. Should I do this? A: Absolutely not. While raising the pH > 10 (using ammonium hydroxide, for example) successfully deprotonates the primary amine ( −NH2​ ) and eliminates the positive charge, doing so ignores the rest of the molecule. This compound contains a methyl ester . Exposing an ester to a high-pH aqueous environment will trigger rapid base-catalyzed hydrolysis (saponification), degrading your analyte into the corresponding carboxylic acid during the run. Therefore, low pH suppression is the only scientifically sound approach for this specific molecule.

Q4: What is the mechanistic difference between using Trifluoroacetic Acid (TFA) versus Triethylamine (TEA) as a mobile phase additive? A: Both resolve tailing, but via entirely different mechanisms:

  • TFA (0.1% v/v): Lowers the mobile phase pH to ~2.0. This forces the residual silanols back into their neutral, protonated state ( Si-OH ), effectively shutting off the ion-exchange mechanism[2]. Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent with the protonated amine, shielding its charge.

  • TEA (0.1% v/v): Acts as a competing base. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, acting as a "sacrificial mask." It occupies the active sites so your analyte cannot interact with them[3].

Part 2: Troubleshooting Workflows & Interaction Mechanisms

The following logical workflow isolates the root cause of peak tailing, ensuring you do not waste time replacing expensive columns when the issue is systemic.

Workflow Start Observe Peak Tailing (As > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does Neutral Marker Tail? InjectNeutral->Decision Physical Physical Issue: Check Dead Volume, Tubing, or Column Void Decision->Physical  YES   Chemical Chemical Issue: Silanol Interaction with Primary Amine Decision->Chemical  NO   Fix1 Lower pH < 3.0 (e.g., 0.1% TFA) Chemical->Fix1 Suppress Silanols Fix2 Add Competing Base (e.g., 0.1% TEA) Chemical->Fix2 Mask Silanols Fix3 Use End-Capped or Base-Deactivated Column Chemical->Fix3 Eliminate Silanols

Caption: Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Mechanism Analyte Methyl amino(3-methoxyphenyl) acetate (Amine) Protonated Protonated Amine (-NH3+) at pH 4-8 Analyte->Protonated Interaction Ion-Exchange Adsorption Protonated->Interaction Silanol Ionized Silanol (Si-O-) on Silica Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Resolution Acidic Mobile Phase (pH < 3.0) Tailing->Resolution Optimization Neutralized Neutralized Silanol (Si-OH) Resolution->Neutralized Symmetry Symmetrical Peak (As ~ 1.0) Neutralized->Symmetry

Caption: Mechanism of secondary silanol interactions causing tailing and resolution via pH control.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to quantitatively measure improvements.

Protocol A: System Integrity vs. Column Chemistry Validation

Objective: Determine if extra-column volume or failing hardware is contributing to peak dispersion.

  • Preparation: Prepare a mixed standard containing of Methyl amino(3-methoxyphenyl)acetate hydrochloride and of Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject onto your current C18 column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks using the formula As​=B/A (measured at 10% peak height)[4].

  • Self-Validation Check:

    • If Toluene As​≤1.1 but Analyte As​>1.5→ Proceed to Protocol B (Chemical Fix).

    • If Toluene As​>1.2→ Inspect PEEK tubing connections, replace the guard column, or check for a column bed void[4].

Protocol B: Low-pH Silanol Suppression & Ion-Pairing

Objective: Suppress silanol ionization and ion-pair the primary amine without degrading the methyl ester[2].

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly. The pH should read ~2.0.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Equilibration: Flush the column with the new mobile phase for at least 20 column volumes. Crucial: Silica columns take longer to equilibrate with ion-pairing agents; ensure the baseline is completely flat.

  • Execution: Inject the analyte standard.

  • Self-Validation Check: Recalculate As​ . A successful suppression will yield an As​ between 0.95 and 1.15, accompanied by a significant increase in theoretical plates ( N ).

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative impact of various mobile phase modifications on the chromatography of Methyl amino(3-methoxyphenyl)acetate.

Mobile Phase ConditionpHAnalyte StateSilanol StateAsymmetry Factor ( As​ )Theoretical Plates ( N )
Water / ACN (No additive) ~6.5Protonated ( −NH3+​ )Ionized ( Si-O− )2.85 (Severe Tailing)3,500
20mM Phosphate Buffer 7.0Protonated ( −NH3+​ )Ionized ( Si-O− )2.40 (Tailing)4,200
0.1% Triethylamine (TEA) ~10.5Deprotonated ( −NH2​ )*Masked by TEAN/A (Ester Hydrolysis)N/A
0.1% Formic Acid ~2.7Protonated ( −NH3+​ )Neutralized ( Si-OH )1.35 (Acceptable)9,800
0.1% Trifluoroacetic Acid ~2.0Ion-PairedNeutralized ( Si-OH )1.05 (Excellent)12,500

*Warning: While high pH successfully masks silanols and deprotonates the amine, it causes rapid saponification of the methyl ester moiety, rendering it unsuitable for this specific compound.

Part 5: References

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs,[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education,[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles, [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions,[Link]

Sources

Optimization

"Methyl amino(3-methoxyphenyl)acetate hydrochloride" solubility problems and solutions

Welcome to the advanced troubleshooting and handling guide for Methyl amino(3-methoxyphenyl)acetate hydrochloride . As a derivative of phenylglycine containing both a methyl ester and a methoxy-substituted aromatic ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for Methyl amino(3-methoxyphenyl)acetate hydrochloride . As a derivative of phenylglycine containing both a methyl ester and a methoxy-substituted aromatic ring, this compound presents unique physicochemical behaviors. While its hydrochloride salt form ensures shelf stability and prevents premature degradation[1], it fundamentally alters the molecule's solubility profile, often leading to challenges during peptide coupling, amidation, or biological assays.

This guide provides field-proven diagnostics, root-cause analyses, and self-validating protocols to resolve the most common solubility and handling bottlenecks encountered by researchers.

Part 1: Physicochemical Profiling & Solubility Matrix

Understanding the dual nature of this compound—an ionic lattice (HCl salt) surrounding a lipophilic organic core (3-methoxyphenyl group)—is critical. The salt form is highly polar, whereas the free base is lipophilic.

Table 1: Solubility Matrix and Phase Behavior

Solvent SystemDielectric Constant (ε)Solubility (HCl Salt)Solubility (Free Base)Experimental Application & Notes
Water / Buffers 80.1High (>50 mg/mL)Very LowIdeal for salt dissolution; monitor strictly for ester hydrolysis[2].
Methanol (MeOH) 32.7High HighBest for stock solutions and recrystallization[3].
DMF / DMSO 36.7 / 46.7Moderate to HighHigh Primary solvents for in situ peptide coupling reactions.
Dichloromethane (DCM) 8.9Very Low (<1 mg/mL)High Used for biphasic extractions of the free base[4].
Hexane / Heptane 1.9InsolubleModerateUsed as an anti-solvent to precipitate the pure salt.

Part 2: Troubleshooting FAQs & Diagnostics

Q1: Why is my compound forming a cloudy suspension in Dichloromethane (DCM) or Tetrahydrofuran (THF) during coupling reactions?

Causality: You are attempting to dissolve an ionic lattice (the hydrochloride salt) in a low-dielectric organic solvent. The high lattice energy of the salt prevents solvation by non-polar molecules. Solution: You must generate the free base in situ. Add 1.2 to 1.5 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the HCl, forming soluble DIPEA·HCl and liberating the highly soluble free amine[4]. The suspension will rapidly clear, visually validating the success of the free-basing step.

Q2: I neutralized the salt to isolate the free base, but after concentrating it on the rotovap, a white, highly insoluble powder formed. Is this my product?

Causality: No, this is a degradation byproduct. You have fallen into the Diketopiperazine (DKP) Trap . When amino acid methyl esters are liberated from their protective HCl salt form, they become highly reactive. The primary amine of one molecule will nucleophilically attack the methyl ester of another, leading to self-condensation and the formation of a stable, 6-membered diketopiperazine ring (oligomerization)[3]. The electron-donating 3-methoxy group slightly enhances the nucleophilicity of the amine, accelerating this side reaction. Solution: Never store the free base. If isolation is strictly necessary, keep it dissolved in an organic solvent at 0 °C and use it within 1-2 hours. Preferably, use the in situ neutralization protocol described below.

Q3: My HPLC/LC-MS analysis shows peak splitting or a new, more polar peak when the compound is left in an aqueous buffer (pH > 7.5). What is happening?

Causality: Base-catalyzed ester hydrolysis (saponification). The methyl ester is chemically labile in aqueous environments at elevated pH. The hydroxide ions attack the ester carbonyl, cleaving the methoxy group and yielding the free carboxylic acid (3-methoxyphenylglycine)[2]. Solution: If aqueous assays are required, prepare solutions immediately before use, maintain the pH strictly between 4.0 and 6.5, and store them on ice.

Q4: The powder has clumped into a hard, gummy mass and takes significantly longer to dissolve, even in methanol.

Causality: Hygroscopicity. Hydrochloride salts of amino esters readily absorb atmospheric moisture. This creates a localized aqueous microenvironment that causes crystal bridging and apparent insolubility. Solution: Store the solid compound (melting point 182-183 °C[5]) in a tightly sealed container backfilled with Argon or Nitrogen, kept inside a desiccator. To salvage clumped material, use a sonication bath in anhydrous methanol for 5-10 minutes.

Part 3: Mechanistic Workflows & Visualizations

Workflow 1: Safe Handling and Free-Basing

The following diagram illustrates the logical flow of handling the salt, emphasizing the critical divergence between safe in situ usage and the hazardous isolation of the free base.

Caption: Workflow for in situ free-basing vs. isolation, highlighting the diketopiperazine (DKP) trap.

Workflow 2: Degradation Pathways

Understanding the chemical vulnerabilities of the molecule ensures better experimental design.

Caption: Primary degradation pathways: ester hydrolysis in aqueous media and self-condensation (DKP).

Part 4: Standard Operating Procedures (SOPs)

Protocol A: In Situ Free-Basing for Amide/Peptide Coupling

This is the gold-standard method to avoid solubility issues and prevent DKP formation during synthesis[1].

  • Preparation: Weigh 1.0 equivalent of Methyl amino(3-methoxyphenyl)acetate hydrochloride and transfer it to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a 0.1 M concentration. The mixture will appear as a cloudy suspension. Purge the flask with Nitrogen gas.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The cloudy suspension will transition into a clear, homogeneous solution within 2–5 minutes, confirming successful free-basing.

  • Coupling: Immediately add your pre-activated carboxylic acid (e.g., activated with HATU/EDC). Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ), extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Aqueous Isolation of the Free Base

Use this protocol ONLY if your downstream reaction is strictly incompatible with tertiary amine salts (like DIPEA·HCl). Proceed immediately to the next step[4].

  • Dissolution: Dissolve the HCl salt in a minimal volume of chilled, distilled water (approx. 10 mL per gram of salt).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of cold ethyl acetate (EtOAc) or DCM. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8.0.

    • Causality: NaHCO3​ is a mild base. It is strong enough to deprotonate the ammonium salt but weak enough to minimize the rate of methyl ester saponification[2],[4].

  • Extraction: Immediately shake and vent the funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh cold EtOAc/DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure at a low temperature (<30 °C).

    • Critical Warning: Do not leave the resulting free-base oil sitting at room temperature. Resuspend in your reaction solvent immediately to prevent oligomerization[3].

Part 5: References

  • Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment. ACS Omega. Available at:[Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at:[Link]

  • Protection Reactions. Wiley-VCH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with solvent impurities in "Methyl amino(3-methoxyphenyl)acetate hydrochloride". As an a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with solvent impurities in "Methyl amino(3-methoxyphenyl)acetate hydrochloride". As an amino acid ester salt, this compound's purification requires a nuanced understanding of its physicochemical properties. We will explore the causality behind purification choices and provide validated protocols to ensure your material meets the stringent purity requirements for downstream applications, aligning with regulatory standards such as the ICH Q3C guidelines for residual solvents.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities in my "Methyl amino(3-methoxyphenyl)acetate hydrochloride" and why are they there?

The presence of specific solvent impurities is directly linked to the synthetic and purification route used. For hydrochloride salts, the final step often involves reacting the freebase form of the compound with hydrochloric acid in a suitable organic solvent to induce precipitation.[5][6][7]

Commonly used solvents for this purpose, and therefore the most likely impurities, include:

  • Alcohols (Isopropanol, Ethanol): These are frequently used as the reaction or crystallization medium. Hydrochloride salts often have good solubility in hot alcohols but lower solubility upon cooling, making them ideal for recrystallization.[8]

  • Ethers (Diethyl ether, MTBE): Often used as "anti-solvents." They are added to a solution of the product in another solvent (like an alcohol) to decrease its solubility and force crystallization.

  • Other Synthesis Solvents (Toluene, Acetone, Ethyl Acetate): These may be carried over from previous synthetic steps if not completely removed before the final salt formation.[9][10][11]

These solvents remain in the final product due to incomplete removal during filtration and drying or, more problematically, by becoming trapped within the crystal lattice of the active pharmaceutical ingredient (API), a phenomenon known as occlusion.[12]

Q2: My Gas Chromatography (GC) analysis shows significant levels of isopropanol. What is the most effective, scalable method to remove it?

Isopropanol is a common Class 3 solvent with low toxic potential, but its levels must still be controlled.[2] The choice of removal method depends on the impurity level and the thermal stability of your compound.

Method 1: Recrystallization (For High Impurity Levels >1-2%)

Recrystallization is the gold standard for purifying crystalline solids. It leverages differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[5]

  • Scientific Rationale: The objective is to select a solvent system where Methyl amino(3-methoxyphenyl)acetate hydrochloride is highly soluble at an elevated temperature but poorly soluble at a low temperature. The isopropanol impurity should ideally remain in solution (in the "mother liquor") upon cooling. For hydrochloride salts, an alcohol/ether system is often effective.[8]

  • Step-by-Step Protocol:

    • Solvent Selection: Begin by testing solubility in various solvents. A good starting point is 2-Propanol or Ethanol as the primary solvent and Methyl tert-butyl ether (MTBE) or Diethyl Ether as the anti-solvent.[8]

    • Dissolution: In a reaction vessel, dissolve the impure compound in a minimal amount of the primary solvent (e.g., Ethanol) heated to approximately 50-60°C.

    • Charcoal Treatment (Optional): If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution.

    • Crystallization: Slowly add the anti-solvent (e.g., MTBE) to the warm solution until persistent turbidity is observed.

    • Cooling: Allow the flask to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals.[5] Subsequently, place the flask in an ice bath for at least one hour to maximize yield.

    • Isolation: Collect the purified crystals via vacuum filtration.

    • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor.

    • Drying: Dry the crystals under high vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Slurry Washing (For Lower Impurity Levels <1-2%)

A slurry wash is a faster, more efficient method for removing surface-level impurities without the material loss associated with a full recrystallization.

  • Scientific Rationale: This technique involves suspending the solid compound in a solvent in which it is practically insoluble, but the impurity (isopropanol) is readily soluble. The impurity partitions from the solid surface into the wash solvent.

  • Step-by-Step Protocol:

    • Solvent Selection: Choose a non-polar solvent in which your hydrochloride salt has negligible solubility. Heptane or MTBE are excellent candidates.

    • Suspension: Place the impure solid in a flask and add enough wash solvent to create a stirrable slurry.

    • Agitation: Stir the slurry vigorously at room temperature for 1-2 hours.

    • Isolation: Collect the solid by vacuum filtration.

    • Drying: Dry the purified solid under high vacuum.

Decision Workflow for Solvent Removal

Caption: Decision workflow for selecting a solvent removal method.

Troubleshooting Guide

Problem: My product still contains unacceptable solvent levels even after extended vacuum drying.
  • Probable Cause 1: Inefficient Drying Conditions. The temperature may be too low, or the vacuum may not be strong enough to effectively lower the solvent's boiling point.[13]

  • Solution 1: Optimize Drying.

    • Increase Temperature: If the compound is thermally stable, increase the oven temperature to be closer to (but still safely below) its melting or decomposition point.

    • Improve Vacuum: Ensure your vacuum pump is operating correctly and achieving a pressure below 1 mbar.

    • Increase Surface Area: Gently grind the material into a finer powder before drying to break up aggregates.

    • Use a Nitrogen Bleed: A slow sweep of dry nitrogen gas can help carry solvent vapors away from the product and towards the vacuum pump, accelerating the process.[14]

  • Probable Cause 2: Solvent Occlusion. The solvent molecules are physically trapped deep within the crystal lattice, making them inaccessible to surface evaporation. This is common when crystals form too rapidly.[12]

  • Solution 2: Recrystallize. This is the most robust solution for occlusion. The process of completely dissolving the solid and allowing it to re-form new crystals releases the trapped solvent molecules.[12] Pay close attention to a slow cooling rate to prevent re-occlusion.

Problem: During recrystallization, my product "oiled out" instead of forming crystals.
  • Probable Cause: The solution became supersaturated too quickly, or impurities are inhibiting the ordered process of crystallization, leading to the formation of a liquid, supercooled phase (an oil).

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional primary solvent to reduce the level of supersaturation.

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If available, add a single, tiny crystal of pure product to the cooled solution to act as a template for crystallization.

Troubleshooting Workflow for Purification Issues

Sources

Optimization

Technical Support Center: Reaction Monitoring for Methyl amino(3-methoxyphenyl)acetate hydrochloride by TLC

Welcome to the technical support hub for monitoring reactions involving Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for monitoring reactions involving Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, indispensable tool for reaction analysis. Here, we move beyond mere procedural steps to explain the underlying chemical principles, helping you not only to execute the technique but to intelligently troubleshoot it.

Part 1: Foundational FAQs

This section addresses the most common high-level questions to establish a strong foundation for your experimental work.

Q1: What are the key structural features of Methyl amino(3-methoxyphenyl)acetate hydrochloride, and how do they influence its TLC behavior?

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a salt containing a primary amine, a methyl ester, and a methoxy-substituted aromatic ring. Its hydrochloride form makes it highly polar and often water-soluble. On a standard silica gel TLC plate (a polar stationary phase), its high polarity means it will have a strong affinity for the plate.[1][2] Consequently, it will exhibit a low Retention Factor (Rf) value and requires a relatively polar mobile phase (solvent system) to achieve significant migration from the baseline.[3]

Q2: I'm planning an N-acylation (e.g., Boc-protection) of this compound. How will the product's TLC behavior differ from the starting material?

N-acylation converts the highly polar primary amine into a less polar amide or carbamate. This significant reduction in polarity will cause the product to have a much weaker interaction with the polar silica gel. As a result, the product will travel much further up the TLC plate in the same solvent system, exhibiting a significantly higher Rf value than the starting material. This large difference in Rf is ideal for monitoring the reaction's progress.[3][4]

Q3: What is the single most important practice for reliable reaction monitoring with TLC?

The consistent use of a three-lane spotting pattern on a single TLC plate is paramount for unambiguous results. This practice eliminates variability between different plates and solvent runs.[5]

  • Lane 1 (Reference): Spot a dilute solution of your starting material (SM).

  • Lane 2 (Co-spot): Apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction Mixture): Spot a dilute sample of your crude reaction mixture (RM).

This setup allows you to definitively track the consumption of the starting material and the appearance of the product relative to a known standard.

Part 2: Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for monitoring a typical reaction.

Core Protocol: Monitoring N-Acylation

This protocol is optimized for a reaction where the primary amine of Methyl amino(3-methoxyphenyl)acetate hydrochloride is being converted to a less polar derivative.

Materials:

  • Silica Gel 60 F254 TLC plates[5]

  • TLC developing chamber with a lid

  • Capillary spotters (drawn from glass pipettes)[5]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Visualization Stain: Ninhydrin solution or Potassium Permanganate solution[6][7]

  • Heat gun or hot plate

Methodology:

  • Prepare the Eluent (Mobile Phase): Start with a moderately polar solvent system. A 95:5 mixture of Dichloromethane:Methanol (DCM:MeOH) is a good starting point for this class of compounds. Pour approximately 0.5 cm of this eluent into the TLC chamber, add a piece of filter paper to saturate the chamber atmosphere, and cover with the lid.[1]

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a tiny amount (~1 mg) of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a few drops of methanol.

    • Reaction Mixture (RM): Take a small aliquot (1-2 drops) from your reaction vessel and dilute it with a suitable solvent like ethyl acetate or DCM.

  • Spot the TLC Plate:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[8]

    • Mark three lanes: "SM," "Co," and "RM."

    • Using a capillary spotter, apply a small spot of the SM solution to the "SM" and "Co" lanes. Keep spots small and concentrated.[1]

    • Apply a small spot of the RM solution to the "Co" and "RM" lanes.

    • Ensure the solvent from the spots has fully evaporated before development.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the eluent level.[9] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.[10]

    • Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • Submerge the plate quickly and evenly in a jar containing your chosen stain (Ninhydrin is excellent for detecting the primary amine of the starting material).[7]

    • Carefully blot excess stain from the edge of the plate and gently warm it with a heat gun until colored spots appear.[11] The starting material should produce a distinct colored spot with ninhydrin.[12]

  • Analyze the Results:

    • Calculate the Rf Value: The Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, both measured from the baseline.[10][13]

      • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

    • Interpret the Chromatogram: In a successful reaction, you will observe the disappearance of the low-Rf starting material spot in the "RM" lane and the appearance of a new, higher-Rf product spot. The "Co" lane will show both spots, confirming their relative positions.

Visualization Agent Recipes
Stain NameRecipeUse & Expected ResultCitation
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.Excellent for detecting the primary amine of the starting material. Upon heating, it produces a characteristic purple or pink spot.[7]
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.A general-purpose stain for most organic compounds. It reacts with oxidizable groups, appearing as yellow-brown spots on a purple background.[6]

Part 3: Troubleshooting Guide

Even with a solid protocol, challenges arise. This section addresses specific problems in a Q&A format.

Diagram: Standard TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Eluent & Saturate Chamber B Prepare & Dilute SM and RM Samples C Draw Baseline & Mark Lanes on Plate D Spot Plate: SM | Co-spot | RM C->D E Develop Plate in Chamber D->E F Mark Solvent Front & Dry Plate E->F G Visualize: 1. UV Light 2. Chemical Stain F->G H Calculate Rf Values G->H I Interpret Results: Reaction Complete? H->I

Caption: A standard workflow for TLC reaction monitoring.

Problem: Spotting & Separation Issues

Q: My spots are streaking badly down the plate. What's happening? A: Streaking is a common issue, especially with highly polar or ionic compounds like amine hydrochlorides.

  • Causality: The primary amine is basic, and the silica gel stationary phase is weakly acidic.[14] This strong acid-base interaction can cause the spot to "drag" or streak rather than move as a compact circle. The hydrochloride salt form exacerbates this.

  • Solution 1 (Modify Mobile Phase): The most effective solution is to neutralize this interaction. Add a small amount of a basic modifier to your eluent. For a DCM/MeOH system, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide can dramatically improve spot shape.[15][16]

  • Solution 2 (Check Concentration): You may have spotted a solution that is too concentrated, overloading the stationary phase.[9] Try diluting your sample significantly and re-spotting.

Q: My starting material spot won't move off the baseline (Rf ≈ 0), and my product spot is at the solvent front (Rf ≈ 1). How do I fix this? A: This indicates your chosen eluent is not suitable for the polarity range of your compounds. The solvent is too non-polar to move the starting material but too polar for the product.

  • Causality: The large polarity difference between the amine salt (very polar) and the acylated product (much less polar) makes a single eluent challenging.

  • Solution (Systematic Polarity Adjustment): You need to find a "sweet spot." An ideal Rf value for analysis is between 0.3 and 0.7.[3]

    • To increase the Rf of the starting material: Increase the polarity of the eluent. For a DCM/MeOH system, change the ratio from 95:5 to 90:10 or even 85:15.

    • To decrease the Rf of the product: Decrease the polarity of the eluent. Try a less polar system like 100% Ethyl Acetate or a Hexane/Ethyl Acetate mixture (e.g., 70:30).

    • You may need to run two different TLCs with two different solvent systems to properly visualize both the start and end of the reaction.

Q: I can't see my starting material spot after staining with ninhydrin, but I know the reaction isn't complete. Why? A: This can be frustrating and points to a few possibilities.

  • Causality 1 (Insufficient Concentration): The concentration of the remaining starting material may be below the detection limit of the stain.

  • Solution 1: Try spotting the reaction mixture multiple times in the same lane (allowing it to dry between applications) to concentrate the sample on the plate.[9]

  • Causality 2 (Sample Preparation): If your reaction is in a solvent like DMF or DMSO, it may interfere with spotting or migration.

  • Solution 2: Perform a "micro-workup." Take a larger aliquot of the reaction mixture, dilute it with ethyl acetate, wash with a little water or brine in a small vial, and then spot the organic layer.[17]

Diagram: Principle of TLC Separation

TLC_Principle cluster_plate TLC Plate (Silica Gel - Polar) cluster_legend Legend A Product (Less Polar) Higher Rf Solv Solvent Front B Starting Material (More Polar) Lower Rf Base Baseline StartNode Starting Material (e.g., Amine HCl) ProdNode Product (e.g., N-Acylated) Mobile Mobile Phase (Eluent) Travels up plate via capillary action Mobile->A Strong Interaction (Moves Quickly) Mobile->B Weak Interaction (Moves Slowly)

Caption: Separation based on polarity on a normal-phase TLC plate.

Problem: Visualization & Interpretation

Q: My ninhydrin stain colored the entire plate, not just the spots. What went wrong? A: This usually points to contamination in the mobile phase.

  • Causality: If you used triethylamine or another amine as a modifier in your eluent, it will react with the ninhydrin stain, causing the entire plate to develop color.[11]

  • Solution 1 (Use a Different Stain): If you must use an amine-modified eluent, you cannot use ninhydrin for visualization. Switch to a stain that does not react with amines, such as Potassium Permanganate or p-Anisaldehyde.[6]

  • Solution 2 (Evaporate the Amine): Before staining, ensure all the eluent, including the volatile amine base, has completely evaporated from the plate. You can place the plate under high vacuum for a few minutes to aid this process.[17]

Q: The Rf values for my reaction are different from the last time I ran it. Is this a problem? A: Not necessarily, but it highlights the importance of internal controls.

  • Causality: Rf values are highly sensitive to experimental conditions: the exact solvent composition, temperature, chamber saturation, and even the specific batch of TLC plates can cause variations.[13]

  • Solution: This is precisely why the three-lane spotting method (SM, Co-spot, RM) is critical. Rf values are not absolute constants.[10] Their primary utility is for relative comparison on the same plate. As long as you run your starting material reference on every plate, you can reliably track the reaction's progress regardless of minor day-to-day variations in Rf.

References

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. Retrieved from [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemical Analysis (Warsaw), 54, 807.
  • Myers, A. (n.d.). TLC Tips. Harvard University. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ResearchGate. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 14). Monitoring amino acid esterification. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chromatography Forum. (2005, August 31). Analysis of amino esters by TLC. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl amino(3-methoxyphenyl)acetate hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl amino(3-methoxyphenyl)acetate hydrochloride .

While this compound is a highly valuable phenylglycine derivative used in pharmaceutical synthesis, its unique structural features—an ester linkage, a protonated primary amine, and a highly activated benzylic alpha-proton—make it susceptible to rapid degradation if improperly stored. This guide will explain the causality behind its instability, provide troubleshooting solutions for common experimental failures, and outline field-proven, self-validating protocols for long-term storage.

Part 1: Core Mechanisms of Degradation (The "Why")

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule's instability. The compound is supplied as a hydrochloride (HCl) salt. This is a deliberate design choice: the protonation of the amine suppresses its nucleophilicity, creating a self-stabilizing system[1].

However, environmental factors can break this stability through three primary pathways:

  • Ester Hydrolysis: The methyl ester is vulnerable to nucleophilic attack by ambient water. The hygroscopic nature of the HCl salt can draw moisture into the powder, creating an acidic microenvironment that catalyzes hydrolysis into the free carboxylic acid and methanol.

  • Diketopiperazine (DKP) Formation: If the HCl salt is neutralized by ambient bases or improper solvent conditions, the resulting free amine becomes highly nucleophilic. It will attack the methyl ester of a neighboring molecule, forming a linear dipeptide that rapidly cyclizes into a highly stable, insoluble diketopiperazine (DKP) ring[2].

  • Racemization: For enantiomerically pure batches, the alpha-proton is situated between an electron-withdrawing ester, an amine, and a 3-methoxyphenyl ring. This benzylic position is highly acidic. Exposure to mild bases leads to the formation of a planar enolate intermediate, resulting in rapid racemization upon reprotonation[3].

Degradation A Methyl amino(3-methoxyphenyl) acetate HCl B1 Moisture / H2O A->B1 Hygroscopic absorption B2 Base / pH > 7 A->B2 HCl neutralization C1 Ester Hydrolysis (Free Acid Formation) B1->C1 Nucleophilic attack at carbonyl C2 Free Base Amine (Nucleophilic) B2->C2 Deprotonation D1 Diketopiperazine (DKP) (Self-Condensation) C2->D1 Intermolecular aminolysis D2 Racemization (alpha-proton exchange) C2->D2 Enolization via base

Mechanistic pathways of degradation for amino acid ester hydrochlorides under suboptimal storage.

Part 2: Troubleshooting Guide & FAQs

Q: My stored batch has turned into an insoluble white powder. LC-MS shows a mass corresponding to [2M - 2MeOH]. What happened? A: Your compound has undergone free-basing and subsequent self-condensation to form a Diketopiperazine (DKP). Mineral acid salts of amino acid esters have excellent storage stability because the amine is protonated and non-nucleophilic[1]. If the compound is exposed to basic vapors (e.g., ammonia in the lab) or dissolved in a solvent that acts as a proton acceptor, the free base is liberated. The free amine of one molecule attacks the ester of another, forming a stable, insoluble DKP ring. Solution: Always store the compound away from volatile bases and ensure all spatulas and glassware are strictly neutral or slightly acidic.

Q: The enantiomeric excess (ee) of my chiral batch dropped from 99% to 85% after storage and formulation. Why? A: You are observing base-catalyzed racemization. Phenylglycine derivatives are significantly more prone to racemization than standard aliphatic amino acids[3]. The 3-methoxyphenyl group stabilizes the carbanion (enolate) formed when the alpha-proton is abstracted. Even trace amounts of weak bases can catalyze this alpha-proton exchange[4]. Solution: Avoid storing the compound in protic solvents or buffers with a pH > 6. Maintain the integrity of the HCl salt at all times prior to the intended coupling reaction.

Q: I see a new peak on HPLC with a lower retention time and an [M+H]+ corresponding to the free carboxylic acid. How do I stop this? A: This is ester hydrolysis caused by ambient moisture. Because the hydrochloride salt is slightly hygroscopic, it can absorb water from the atmosphere. Once water is absorbed, the acidic microenvironment catalyzes the hydrolysis of the methyl ester back to the free 3-methoxyphenylglycine. Solution: Store the compound in a tightly sealed container with a desiccant and handle it only in a low-humidity environment.

Q: Can I store this as a stock solution in water or DMSO to save time? A: Absolutely not. DMSO is highly hygroscopic and will absorb water from the air, inevitably leading to hydrolysis. Furthermore, DMSO can act as a mild proton acceptor, potentially initiating DKP formation or racemization over time. Always store the compound as a dry powder.

Part 3: Quantitative Data & Degradation Thresholds

To ensure experimental reproducibility, adhere to the following quantitative thresholds for storage and handling:

Degradation PathwayPrimary TriggerCritical ThresholdPreventive Action
Ester Hydrolysis Moisture (H2O)> 30% Relative HumidityStore with active desiccant; use anhydrous solvents.
DKP Self-Condensation High pH / Free-basingpH > 7.0Maintain HCl salt integrity; avoid basic vapors.
Racemization Base exposure / HeatpH > 7.0 / Temp > 25°CStore at -20°C; avoid tertiary amines during handling.
Oxidation Oxygen / LightProlonged ambient exposureStore under Argon/Nitrogen; use amber vials.

Part 4: Optimized Storage & Handling Protocols

To create a self-validating system that guarantees the integrity of Methyl amino(3-methoxyphenyl)acetate hydrochloride, follow this step-by-step methodology upon receiving a new batch:

Step 1: Thermal Equilibration (Crucial First Step) Causality: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Upon receipt, do not open the vial immediately.

  • Place the sealed vial in a desiccator at room temperature for at least 2 hours to equilibrate.

Step 2: Aliquoting and Desiccation Causality: Repeatedly opening a main stock vial exposes the bulk material to cumulative moisture and oxygen.

  • In a low-humidity environment (preferably a dry glovebox), aliquot the powder into single-use, amber glass vials.

  • Ensure all spatulas used are rigorously dried and free of any basic residue.

Step 3: Inert Atmosphere Packaging Causality: Displacing oxygen and ambient humidity prevents oxidative degradation of the electron-rich methoxyphenyl ring and halts hydrolysis.

  • Purge each aliquot vial with a gentle stream of dry Argon or Nitrogen gas for 10–15 seconds.

  • Cap the vials tightly with PTFE-lined caps to ensure an impermeable seal.

Step 4: Long-Term Temperature Control Causality: Low temperatures exponentially decrease the kinetic rate of hydrolysis and racemization.

  • Place the purged vials inside a secondary container (e.g., a sealed foil pouch or a vacuum desiccator jar) containing active indicating silica gel.

  • Store the secondary container at -20°C .

Step 5: Pre-Experiment Verification (Self-Validating Step)

  • Before use, allow the specific aliquot to reach room temperature inside a desiccator.

  • If the aliquot was previously opened or stored under suboptimal conditions, validate its integrity by running a rapid chiral LC-MS to confirm the absence of the[2M - 2MeOH] DKP mass and to verify the enantiomeric excess (ee) before committing it to a scale-up reaction.

References

  • Title: Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A)
  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing (Natural Product Reports) URL: [Link]

  • Title: Method for extracting amino acid ester (EP0474096B2)
  • Title: Metal ion catalyzed racemization and alpha-proton exchange of N,N-dicarboxymethyl-D-phenylglycine Source: ACS Publications (Inorganic Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Methyl amino(3-methoxyphenyl)acetate hydrochloride

Welcome to the technical support center for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl amino(3-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this key chemical intermediate. Drawing from established chemical principles and extensive field experience, we provide practical, in-depth solutions to help you achieve optimal purity, yield, and consistency in your work.

Introduction: Understanding the Molecule

Methyl amino(3-methoxyphenyl)acetate hydrochloride is an amino acid ester salt. Its structure presents a unique set of purification challenges stemming from four key features: a chiral center at the alpha-carbon, an ester group susceptible to hydrolysis, a reactive primary amine (protected as a hydrochloride salt), and an aromatic methoxy group. A successful purification strategy must carefully balance these properties to prevent degradation, racemization, and the co-purification of process-related impurities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Q1: What are the primary stability concerns for this compound during purification? A1: The two most significant stability concerns are hydrolysis and racemization.

  • Hydrolysis: The methyl ester group is susceptible to cleavage, particularly in the presence of water and either strong acid or base, which would yield methanol and the parent amino acid, amino(3-methoxyphenyl)acetic acid. This is a common degradation pathway, especially at elevated temperatures.[1]

  • Racemization: The proton on the alpha-carbon is labile. Exposure to basic conditions or even prolonged heating in certain protic solvents can lead to its abstraction and subsequent loss of stereochemical integrity. Maintaining a slightly acidic pH and using the lowest effective temperatures are crucial for preserving enantiomeric purity.

Q2: What are the most common impurities I should expect to find in my crude material? A2: Impurities typically arise from the synthetic route and potential degradation.[2] Common classes include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Hydrolysis Product: Amino(3-methoxyphenyl)acetic acid, as discussed above.

  • Over-methylated Species: Impurities where other reactive sites on the molecule have been methylated.

  • Enantiomeric Impurity: If the synthesis is stereospecific, the undesired enantiomer will be the primary chiral impurity.

Q3: How should I properly store the compound before and after purification? A3: As a hydrochloride salt, the compound is relatively stable. However, for long-term storage and to maintain high purity, it should be kept in a tightly sealed container in a dry environment, preferably at reduced temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture and oxidative degradation.[3]

Q4: Is it always necessary to use chiral purification methods? A4: This depends entirely on the application. If the final product requires a specific stereoisomer (which is common in pharmaceuticals), then chiral purification is mandatory.[4] Methods like chiral HPLC or diastereomeric salt resolution are employed. If the compound is used as a racemic mixture, then standard achiral purification techniques like recrystallization are sufficient.

Troubleshooting Guide: From Problem to Solution

This guide provides solutions to specific experimental issues in a direct question-and-answer format.

Problem 1: Low Yield or Complete Product Loss After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. Sometimes it doesn't precipitate at all. What's going wrong?

A: This is a classic purification issue that almost always points to an inappropriate solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but have very low solubility at room temperature or below.

Causality: If the compound is too soluble in the chosen solvent even when cold, the recovery will be poor. Conversely, if it is not soluble enough when hot, you may mistake the undissolved solid for impurities and filter it away, or you may use an excessively large volume of solvent, which also prevents precipitation upon cooling.

Solutions:

  • Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform a small-scale solvent screen using test tubes. This will save valuable material and time.

  • Employ an Anti-Solvent System: This is often the most effective technique. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Gently heat to redissolve, and then allow to cool slowly. This method provides fine control over the saturation point.

  • Ensure Proper Cooling: Slow, undisturbed cooling is critical for forming large, pure crystals. Rapid cooling (e.g., an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities.

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ParameterRecommended Solvent Systems (Starting Points)
Single Solvent Isopropanol (IPA), Acetonitrile (MeCN), Methanol (MeOH)
Dual Solvent (Good/Poor) IPA / Heptane, Ethyl Acetate / Hexane, Methanol / Diethyl Ether
Problem 2: Product Fails Purity Analysis (e.g., by HPLC/NMR)

Q: My recrystallized material looks clean, but HPLC shows multiple impurity peaks. How can I improve the purity?

A: This indicates that the impurities have similar solubility profiles to your product and are co-crystallizing. While recrystallization is excellent for removing bulk or very different impurities, it may not be sufficient for closely related analogues.[5]

Causality: Impurities that are structurally similar to the target compound can easily be incorporated into the growing crystal lattice. This is a common issue when impurities and the product share the same functional groups and overall polarity.

Solutions:

  • Iterative Recrystallization: A second or even third recrystallization using a different solvent system can sometimes remove stubborn impurities.

  • Activated Carbon Treatment: If the impurities are colored or are large, non-polar molecules, adding a small amount of activated carbon to the hot solution before filtration can adsorb them. Use with caution, as it can also adsorb your product and reduce yield.

  • pH Adjustment Wash: Before recrystallization, dissolve the crude product in a suitable solvent and perform an aqueous wash. A slightly acidic wash (e.g., dilute HCl) can remove basic impurities, while a slightly basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like the hydrolysis product. Be extremely cautious with basic washes to avoid hydrolyzing the ester or causing racemization.

  • Chromatography: If high levels of purity are required and recrystallization fails, preparative column chromatography is the next logical step. Normal or reversed-phase silica gel chromatography can effectively separate most impurities.

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// Connections start -> identify; identify -> is_hydrolysis; is_hydrolysis -> sol_wash [label="Yes"]; is_hydrolysis -> is_sm [label="No"]; is_sm -> sol_re_rx [label="Yes"]; is_sm -> is_chiral [label="No"]; is_chiral -> sol_chiral [label="Yes"]; is_chiral -> sol_chrom [label="No\n(Unknown Impurity)"]; sol_re_rx -> sol_chrom; } Caption: Diagnostic Flowchart for Purity Issues.

Problem 3: Product Fails Enantiomeric Purity Analysis (by Chiral HPLC)

Q: My material is chemically pure, but a chiral HPLC analysis shows a high percentage of the undesired enantiomer.

A: This indicates either an incomplete resolution in the synthetic process or racemization has occurred during workup or purification.

Causality: The alpha-proton is susceptible to removal under basic conditions. Even mildly basic conditions, if combined with heat, can be sufficient to cause epimerization at the chiral center, leading to a racemic mixture.

Solutions:

  • Strict pH Control: Throughout the entire process, from reaction workup to final isolation, ensure the pH remains neutral or slightly acidic. Avoid all basic washes if enantiomeric purity is critical.

  • Minimize Heat Exposure: Perform all purifications at the lowest possible temperature. During recrystallization, bring the solution to a boil only briefly to ensure complete dissolution, then reduce heat.

  • Optimize Chiral Separation: If you are purifying via preparative chiral chromatography, poor separation parameters can lead to mixed fractions. Method development is key. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for amino acid derivatives.[6][7]

ParameterChiral HPLC Screening Conditions
Columns Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase (Normal) Heptane / Isopropanol / Diethylamine (DEA)
Mobile Phase (Reversed) Acetonitrile / Water / Formic Acid
Detection UV at 220 nm or 270 nm

Experimental Protocols

Protocol 1: General Recrystallization by Anti-Solvent Addition
  • Dissolution: Place the crude Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.0 eq) in an appropriately sized flask. Add a minimal amount of a "good" solvent (e.g., Isopropanol) at room temperature with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Heptane) dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again.

  • Crystallization: Cover the flask, reduce stirring, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • Validation: Analyze the purified material by HPLC and NMR to confirm purity and calculate the final yield.

References

  • ResearchGate. Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Chemist Library. Chiral Separation Techniques. Available from: [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • Ukrainian Chemistry Journal. ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Available from: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • Google Patents. Method for synthesizing methoxamine hydrochloride.
  • YMC India. From Analysis to Plant-Scale Purification - Chiral Separation. Available from: [Link]

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  • Recrystallization Of Meth. Available from: [Link]

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  • R Discovery. Determination of n-methylamino acids and their optical purity with an amino acid analyzer. Available from: [Link]

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Troubleshooting

Technical Support Center: Stability of Methyl Amino(3-methoxyphenyl)acetate Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the impa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the stability of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Introduction

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a compound of interest in pharmaceutical development. Understanding its stability profile, particularly its susceptibility to pH variations, is crucial for formulation development, establishing storage conditions, and ensuring therapeutic efficacy and safety.[1] This guide is designed to provide practical, scientifically grounded advice for navigating the challenges associated with the pH-dependent stability of this molecule.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary functional groups in Methyl amino(3-methoxyphenyl)acetate hydrochloride that are susceptible to pH-dependent degradation?

The structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride contains two primary functional groups that are likely to be affected by changes in pH:

  • Ester Group (-COOCH₃): Ester linkages are known to be susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2]

  • Amine Hydrochloride (-NH₂·HCl): The amine group's protonation state is pH-dependent. While the hydrochloride salt form is generally stable, the free amine, which can be present at higher pH values, may be more susceptible to oxidative degradation.

FAQ 2: What are the likely degradation pathways for this compound under acidic and basic conditions?

Based on the functional groups, the following degradation pathways are hypothesized:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester group can undergo hydrolysis to yield amino(3-methoxyphenyl)acetic acid and methanol.[2] Protonation of the carbonyl oxygen of the ester makes it more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the ester is highly susceptible to hydrolysis, leading to the formation of the carboxylate salt of amino(3-methoxyphenyl)acetic acid and methanol.[2] This reaction is typically faster and more aggressive than acid-catalyzed hydrolysis.[2]

FAQ 3: How does pH affect the solubility of Methyl amino(3-methoxyphenyl)acetate hydrochloride, and how might this impact a stability study?

The amine hydrochloride salt is generally water-soluble. As the pH increases, the amine group will be deprotonated, leading to the free base form of the molecule. This may decrease its aqueous solubility. In a stability study, precipitation of the compound at certain pH values would halt the degradation in the solution phase, leading to inaccurate stability data. Therefore, it is crucial to ensure the compound remains fully dissolved throughout the experiment.

FAQ 4: What is a forced degradation study, and why is it important for understanding pH stability?

A forced degradation or stress testing study is an experiment where the drug substance is exposed to conditions more severe than accelerated stability testing to hasten degradation.[1][3] For pH stability, this involves subjecting the compound to a range of acidic and basic conditions.[3][4] These studies are critical for:

  • Identifying potential degradation products.[1]

  • Elucidating degradation pathways.[1]

  • Developing and validating stability-indicating analytical methods that can separate the parent drug from its degradation products.[1]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the pH stability assessment of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Problem Potential Cause Troubleshooting Steps
No degradation observed under mild acidic or basic conditions. The compound may be relatively stable at room temperature.Increase the temperature of the study (e.g., to 50-60°C) to accelerate degradation.[3] Alternatively, use stronger acid or base concentrations (e.g., 0.1 M to 1.0 M HCl or NaOH).[3]
Precipitation of the compound during the study. The pH of the solution may have shifted, or the solubility of the free base form may be low.Use buffers to maintain a constant pH. If solubility is an issue, consider using a co-solvent system, ensuring the co-solvent itself does not cause degradation.
Mass balance is poor (sum of the assay of the parent drug and the percentage of degradation products is not close to 100%). Some degradation products may not be detected by the analytical method (e.g., they lack a chromophore for UV detection).Use a more universal detection method, such as mass spectrometry (LC-MS), to identify all degradation products. Ensure that the analytical method is validated for all potential degradants.
Inconsistent results between replicate experiments. Inaccurate pH measurement or buffer preparation. Contamination of glassware. Inconsistent temperature control.Calibrate the pH meter before each use. Prepare fresh buffers for each experiment. Use a calibrated incubator or water bath.

Part 3: Experimental Protocols and Methodologies

Protocol 1: pH Stability Study (Forced Degradation)

This protocol outlines a typical forced degradation study to evaluate the pH stability of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Objective: To determine the degradation profile of Methyl amino(3-methoxyphenyl)acetate hydrochloride across a range of pH values.

Materials:

  • Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate and citrate buffer systems

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[3]

  • Sample Preparation:

    • Acidic Conditions: In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Basic Conditions: In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.

    • Neutral Conditions: Add an aliquot of the stock solution to purified water.

    • Buffered Conditions: Prepare solutions at various pH values (e.g., pH 2, 4, 7, 9, 12) using appropriate buffers. Add an aliquot of the stock solution to each buffered solution.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C).[3]

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to stop further degradation before analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Conditions (0.1M & 1M HCl) Stock->Acid Aliquot Base Basic Conditions (0.1M & 1M NaOH) Stock->Base Aliquot Neutral Neutral Condition (Water) Stock->Neutral Aliquot Buffer Buffered Conditions (pH 2, 4, 7, 9, 12) Stock->Buffer Aliquot Incubate Incubate at Controlled Temp (e.g., 40-60°C) Acid->Incubate Base->Incubate Neutral->Incubate Buffer->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quench Neutralize Samples Sample->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Data Data Analysis (Degradation Profile) HPLC->Data

Caption: Workflow for a pH stability study.

Part 4: Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of Methyl amino(3-methoxyphenyl)acetate hydrochloride under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis (H+/H₂O) cluster_base Base-Catalyzed Hydrolysis (OH⁻/H₂O) Parent Methyl amino(3-methoxyphenyl)acetate hydrochloride Acid_Product Amino(3-methoxyphenyl)acetic acid Parent->Acid_Product Base_Product Amino(3-methoxyphenyl)acetate (carboxylate salt) Parent->Base_Product Methanol_Acid Methanol Methanol_Base Methanol

Caption: Potential pH-dependent degradation pathways.

Part 5: Data Summary and Interpretation

A well-conducted pH stability study will generate quantitative data on the rate of degradation at different pH values. This data can be summarized in a table to easily compare the stability profile across the tested conditions.

Condition pH Temperature (°C) % Degradation after 24 hours Major Degradation Product(s)
0.1 M HCl~160Example: 15%Amino(3-methoxyphenyl)acetic acid
Buffer460Example: 5%Amino(3-methoxyphenyl)acetic acid
Purified Water~760Example: <1%None detected
Buffer960Example: 25%Amino(3-methoxyphenyl)acetate
0.1 M NaOH~1360Example: >90%Amino(3-methoxyphenyl)acetate

Interpretation:

The example data above would suggest that Methyl amino(3-methoxyphenyl)acetate hydrochloride is most stable around neutral pH and degrades via hydrolysis under both acidic and basic conditions, with degradation being significantly faster in basic media.

Part 6: Regulatory Context and Further Steps

The stability testing of new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[5] Forced degradation studies are a key component of this process.[1][2] The data generated from these studies are essential for:

  • Formulation Development: Selecting excipients and a dosage form that minimize degradation.

  • Packaging Selection: Determining if protective packaging is required.[2]

  • Shelf-Life Determination: Establishing a re-test period for the drug substance or a shelf life for the drug product.[1][5]

  • Analytical Method Validation: Ensuring the analytical methods are "stability-indicating."[5]

Following the initial forced degradation studies, long-term and accelerated stability studies under the conditions defined by ICH guidelines are required for regulatory submissions.[5][6][7]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Vertex AI Search.
  • Maslov, V. V., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Science and Research (IJSR).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • ICH. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • Analytical Study of Some Drugs Containing Amine Group. (n.d.). Cairo University.
  • Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis and Structural Confirmation of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Introduction: Defining the Analytical Challenge Methyl amino(3-methoxyphenyl)acetate hydrochloride is a substituted amino acid ester, a class of compounds often utilized as key building blocks or intermediates in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a substituted amino acid ester, a class of compounds often utilized as key building blocks or intermediates in pharmaceutical synthesis. The presence of multiple functional groups—a secondary amine hydrochloride, a methyl ester, a methoxy group, and a benzene ring—presents a unique analytical challenge. For researchers and drug development professionals, ensuring the purity and confirming the structural identity of such a reagent is not merely a quality control step; it is the foundation upon which reliable and reproducible downstream experimental data are built.

Organic impurities, which can arise from starting materials, byproducts, or degradation, can have unintended biological activity or interfere with subsequent synthetic steps.[1] Therefore, a multi-faceted analytical approach is required to establish a comprehensive profile of the material. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in fundamental scientific principles and field-proven insights, to create a robust, self-validating system for the analysis of this specific compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring you can not only execute but also adapt these methodologies.

Chapter 1: The Cornerstone of Purity: Chromatographic Separation

The primary goal of purity analysis is to separate the main compound from all potential impurities and quantify them accurately. Chromatographic techniques are the industry standard for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

For a polar, non-volatile salt like Methyl amino(3-methoxyphenyl)acetate hydrochloride, HPLC is the method of choice. The compound's aromatic ring provides a strong chromophore, making UV detection highly effective.

Causality Behind Method Development:

  • Stationary Phase Selection: A reversed-phase (RP) C18 column is the logical starting point, as it effectively retains moderately polar aromatic compounds through hydrophobic interactions.[2] However, the presence of the basic primary amine can lead to strong interactions with residual acidic silanols on the silica surface, causing peak tailing.[2] To mitigate this, a modern, base-deactivated, end-capped C18 column is essential for achieving sharp, symmetrical peaks, which are critical for accurate quantification.

  • Mobile Phase Optimization: A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard for RP-HPLC. The key is the buffer's pH. To ensure the analyte, a primary amine, is in its protonated (and more water-soluble) form and to suppress silanol interactions, the mobile phase pH should be kept low (typically pH 2-4). A simple mobile phase of acidified water (e.g., with 0.1% formic or trifluoroacetic acid) and acetonitrile is often sufficient.

  • Detection: The benzene ring in the molecule is expected to have a UV absorbance maximum around 254-270 nm. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for the main peak and any impurities, which can help in peak tracking during method development and impurity identification.

Gas Chromatography (GC): A Specialized Tool for Volatiles

Direct analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride by GC is not feasible due to its high polarity and lack of volatility. However, GC plays a crucial, alternative role.

Applications and Rationale:

  • Residual Solvent Analysis: GC with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying residual solvents (e.g., ethyl acetate, methanol, dichloromethane) that may be present from the synthesis and purification process. A headspace autosampler is typically used for this analysis.

  • Analysis via Derivatization: To make the primary compound volatile for GC, a derivatization step is necessary. This involves replacing the active hydrogen on the amine group with a nonpolar moiety.[3] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used.[3][4] While effective, this adds complexity and potential for side-reactions. It is generally reserved for specific cases where HPLC is not available or when GC-Mass Spectrometry is needed for structural confirmation of volatile impurities.

Chapter 2: Unambiguous Identity: Spectroscopic Confirmation

While chromatography can establish purity, it cannot definitively confirm the molecular structure. For this, a suite of spectroscopic techniques is required, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Features for Methyl amino(3-methoxyphenyl)acetate hydrochloride:

  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.4 ppm, characteristic of a 1,3-disubstituted benzene ring.

    • Methine Proton (-CH(NH₂)-): A singlet or triplet around 4.5-5.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

    • Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.7 ppm.

    • Amine Protons (-NH₂·HCl): A broad signal, often downfield, which may exchange with D₂O.

  • ¹³C NMR: Will show distinct signals for all 10 carbon atoms: four aromatic CH, two quaternary aromatic carbons, one methine, one ester carbonyl, and two methoxy/methyl ester carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight and valuable fragmentation data. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Rationale for LC-MS:

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the primary amine is easily protonated.

  • Expected Mass: The analysis should target the molecular ion [M+H]⁺ for the free base (C₁₀H₁₃NO₃), which has a calculated monoisotopic mass of 195.0895 Da. High-resolution mass spectrometry (HRMS), for instance with an Orbitrap or TOF analyzer, can confirm the elemental composition to within a few parts per million (ppm), providing extremely high confidence in the identity.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups.

Expected Characteristic Absorptions:

  • N-H Stretch: A broad band in the 2800-3200 cm⁻¹ region, characteristic of an amine salt.

  • C=O Stretch (Ester): A strong, sharp absorption around 1730-1750 cm⁻¹.

  • C-O Stretch (Ester & Ether): Strong bands in the 1000-1300 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

While FTIR can distinguish between racemic mixtures and pure enantiomers in the solid state due to differences in crystal lattice packing, it cannot distinguish between enantiomers in solution.[6]

Chapter 3: Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific question being asked—purity, identity, or quantification of specific impurities. The table below compares the primary methods discussed.

Technique Primary Application Strengths Limitations Throughput
HPLC-UV/PDA Purity assessment and quantification of non-volatile impurities.High precision and accuracy for quantification; Robust and reproducible; PDA provides spectral confirmation.Cannot determine structure of unknown impurities alone; Not suitable for volatile compounds.Medium
GC-FID Quantification of residual solvents and volatile impurities.High sensitivity for volatile organic compounds; Excellent quantification.Not suitable for the parent compound without derivatization; Destructive.High
NMR Unambiguous structural elucidation and confirmation.Provides complete structural information; Can be quantitative (qNMR).Relatively low sensitivity; Requires higher sample amounts; Complex mixture analysis can be difficult.Low
LC-MS (HRMS) Molecular weight confirmation and identification of unknown impurities.High sensitivity and specificity; Provides exact mass and elemental composition.[5]Quantification can be complex and requires specific standards; Matrix effects can suppress ionization.Medium
FTIR Rapid confirmation of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural information; Not suitable for quantification of minor components.Very High

Chapter 4: An Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates them into a logical workflow. This ensures that all aspects of the compound's profile are investigated, leading to a comprehensive and trustworthy Certificate of Analysis.

Analytical_Workflow Workflow for Purity and Identity Confirmation cluster_0 Initial Sample Handling cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample Sample Received Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility Confirmation_Group Solubility->Confirmation_Group Purity_Group Solubility->Purity_Group NMR NMR Spectroscopy (¹H, ¹³C) Data_Review Data Review & Integration NMR->Data_Review FTIR FTIR Spectroscopy FTIR->Data_Review MS High-Resolution MS MS->Data_Review Confirmation_Group->NMR Confirmation_Group->FTIR Confirmation_Group->MS HPLC HPLC-PDA (Assay, Related Substances) HPLC->Data_Review GC Headspace GC-FID (Residual Solvents) GC->Data_Review Purity_Group->HPLC Purity_Group->GC CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Integrated workflow for comprehensive analysis.

Chapter 5: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability requirements, a cornerstone of good laboratory practice (GLP) and regulatory compliance.[7][8]

Protocol 1: Purity by Reversed-Phase HPLC
  • Chromatographic System:

    • Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA, 265 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • System Suitability:

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (Asymmetry) for the main peak: 0.8 - 1.5.

      • Theoretical Plates > 2000.

  • Analysis:

    • Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

    • Calculation (Assay %): % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Calculation (Impurities %): Use area percent normalization, assuming all impurities have a similar response factor. Report any impurity greater than 0.10%.

Protocol 2: Structural Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it does not exchange with the amine protons.

  • Acquisition:

    • Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>32 scans).

    • Acquire a proton-decoupled ¹³C spectrum.

  • Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Integrate the ¹H signals and assign all peaks to the corresponding protons in the structure. Assign all signals in the ¹³C spectrum. Confirm that the observed spectra are consistent with the proposed structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Conclusion and Expert Recommendation

The analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride requires a multi-pronged approach. No single technique can simultaneously confirm identity and accurately quantify all potential impurities.

For routine quality control , a validated HPLC-PDA method is the most efficient and reliable tool for determining purity and assay. It provides the necessary precision and accuracy for lot-to-lot consistency.

For initial characterization of a new batch or for troubleshooting , this HPLC analysis must be supplemented with a full suite of spectroscopic techniques. High-resolution LC-MS is invaluable for confirming the molecular formula, while ¹H and ¹³C NMR remain the ultimate arbiters of structural identity. FTIR serves as a rapid and simple check for the presence of the correct functional groups.

By integrating these orthogonal techniques into a logical workflow, researchers and drug developers can have the highest degree of confidence in the quality of their starting materials, ensuring the integrity and success of their scientific endeavors.

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  • Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from a URL which appears to be a search result and not a direct product page.[4]

  • Sigma-Aldrich. (n.d.). Methyl 2-(3-methoxyphenyl)acetate | 18927-05-4. Retrieved from a URL which appears to be a search result and not a direct product page.[31]

  • ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from a URL which appears to be a search result and not a direct product page.[32]

  • Sigma-Aldrich. (n.d.). methyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate | 55383-92-1. Retrieved from a URL which appears to be a search result and not a direct product page.[33]

  • ResearchGate. (2013, April 3). From the Street to the Laboratory: Analytical Profiles of Methoxetamine.... Retrieved from a URL which appears to be a search result and not a direct product page.[34]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from a URL which appears to be a search result and not a direct product page.[35]

  • European Pharmacopoeia. (2012, May 2). 4. reagents - Print Preview. Retrieved from a URL which appears to be a search result and not a direct product page.[36]

  • ChemScene. (n.d.). ChemScene: Building blocks | Bioactive small molecules. Retrieved from a URL which appears to be a search result and not a direct product page.[37]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride. Retrieved from a URL which appears to be a search result and not a direct product page.[38]

  • ACS Publications. (2026, March 13). The Journal of Organic Chemistry Ahead of Print. Retrieved from a URL which appears to be a search result and not a direct product page.[39]

Sources

Comparative

A Senior Scientist's Comparative Guide to the Certificate of Analysis for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Beyond a Simple Pass/Fail As scientists, we recognize that a Certificate of Analysis (COA) is more than a mere administrative document;...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Pass/Fail

As scientists, we recognize that a Certificate of Analysis (COA) is more than a mere administrative document; it is the scientific fingerprint of a specific batch of material. For a crucial research compound like Methyl amino(3-methoxyphenyl)acetate hydrochloride , which serves as a key building block in medicinal chemistry, understanding the nuances of its COA is paramount. The quality of this intermediate directly impacts the integrity of your research, the success of your syntheses, and the validity of your biological data.

This guide moves beyond a simple checklist. It is designed to provide you, the practicing scientist, with an in-depth comparative analysis of the methodologies used to generate the data on a COA. We will dissect the "why" behind experimental choices, compare orthogonal analytical techniques, and provide the technical foundation needed to critically evaluate a supplier's COA or to develop your own robust internal quality control protocols. This document is structured to empower you to make informed decisions, ensuring the quality and reproducibility of your scientific endeavors.

The Analyte: Deconstructing Methyl amino(3-methoxyphenyl)acetate hydrochloride

Before we can analyze the data, we must understand the molecule.

  • Structure:

    • Molecular Formula: C₁₀H₁₄ClNO₃

    • Molecular Weight: 231.68 g/mol

    • Key Features:

      • Chiral Center: The alpha-carbon (the carbon bearing the amino group) is a stereocenter. The specific stereoisomer (e.g., (S), (R), or racemic) is a critical quality attribute that must be confirmed. Different CAS numbers, such as 1391408-07-3 for the (S)-enantiomer, may be used to designate specific forms.[1]

      • Primary Amine Hydrochloride: A basic primary amine salt. This influences its solubility (generally aqueous) and makes it amenable to specific analytical techniques, but can also present challenges like aggregation in certain NMR solvents.[2][3]

      • Ester Group: Susceptible to hydrolysis.

      • Aromatic Ring: Contains a chromophore, making it suitable for UV-based detection in chromatography.

  • Potential Impurities: Understanding the synthesis is key to predicting impurities. A likely synthetic route involves the reaction of 3-methoxybenzaldehyde with a cyanide source and ammonia/ammonium chloride, followed by hydrolysis and esterification. Potential impurities could include:

    • Starting Materials: Unreacted 3-methoxybenzaldehyde.

    • Process-Related Impurities: The corresponding carboxylic acid (from ester hydrolysis), the corresponding amide, or potential regioisomers (e.g., 2- or 4-methoxy substituted analogues).

    • Residual Solvents: Solvents used during synthesis and purification (e.g., Methanol, Dichloromethane, Ethyl Acetate).

Identity Confirmation: An Orthogonal Approach is Non-Negotiable

A COA must unequivocally confirm that the material in the bottle is what it purports to be. Relying on a single technique is insufficient. Here, we compare the three pillars of structural elucidation.

Workflow for Identity Confirmation

cluster_0 Identity Verification Workflow Start Sample Received FTIR Test 1: FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR Test 2: 1H NMR Spectroscopy (Structural Fingerprint) FTIR->NMR Confirms functional groups? MS Test 3: Mass Spectrometry (Molecular Weight) NMR->MS Confirms proton environment? Compare Compare Data to Reference Standard or Theoretical Values MS->Compare Confirms molecular ion? Pass Identity Confirmed Compare->Pass All tests match? Fail Identity Fails Compare->Fail Mismatch in any test?

Caption: A robust, multi-step workflow for identity confirmation.

Method Comparison: FTIR vs. NMR vs. Mass Spectrometry
Parameter Fourier-Transform Infrared (FTIR) Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Mass Spectrometry (MS)
Primary Role Rapid functional group identification.Definitive structural elucidation and fingerprinting.Precise molecular weight determination.
Information Yield Confirms presence of key bonds (N-H, C=O, C-O, aromatic C-H).Provides detailed information on the chemical environment, number, and connectivity of protons.Provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Strengths Fast, inexpensive, requires minimal sample preparation. Good for quick screening.Highly specific. Can distinguish between isomers. Provides quantitative information (qNMR).Extremely sensitive. Provides exact mass.
Limitations Not specific for the entire structure; many molecules have similar functional groups.More expensive, requires deuterated solvents, can be complex to interpret fully.Does not distinguish between isomers (e.g., 3-methoxy vs. 4-methoxy).
Typical COA Spec "Conforms to structure" or "Conforms to Reference"."Conforms to structure". The spectrum should be provided."Conforms". The measured molecular ion should be reported.

Senior Scientist's Insight: A trustworthy COA will provide data from at least two of these techniques, ideally all three. An NMR spectrum is the most information-rich and should be considered mandatory. If a supplier's COA only shows an FTIR spectrum, it is a significant red flag regarding their quality control rigor. The FTIR confirms you likely have an amino ester hydrochloride, but the NMR confirms it's the correct methoxyphenyl isomer with the right integration values.

Exemplar Data Interpretation
  • Expected FTIR Peaks:

    • ~3000 cm⁻¹ (broad): N-H stretch from the primary amine hydrochloride.

    • ~2950 cm⁻¹: Aliphatic C-H stretch (methyl groups).

    • ~1740 cm⁻¹: C=O stretch from the ester.

    • ~1600, 1490 cm⁻¹: Aromatic C=C stretches.

    • ~1250 cm⁻¹: C-O stretch (ester and ether).

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • ~8.7 ppm (broad singlet, 3H): Protons from -NH₃⁺.

    • ~7.4 ppm (triplet, 1H): Aromatic proton on C5.

    • ~7.0-7.1 ppm (multiplet, 3H): Remaining aromatic protons (C2, C4, C6).

    • ~5.3 ppm (singlet, 1H): Alpha-proton (-CH(NH₃⁺)).

    • ~3.8 ppm (singlet, 3H): Methoxy protons (-OCH₃).

    • ~3.7 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

  • Expected Mass Spectrum (ESI+):

    • [M+H]⁺ at m/z 196.1: This corresponds to the free base form of the molecule (C₁₀H₁₃NO₃). The chloride counter-ion is not observed.

Assay & Purity: The Quantitative Showdown (HPLC vs. qNMR)

This is the most critical quantitative section of the COA. "Purity" is not a single number but a composite of an assay value (how much of the desired molecule is present) and an impurity profile. We will compare the "workhorse" technique, HPLC, with the powerful, primary method of quantitative NMR (qNMR).

Comparison of Primary Assay Methodologies
Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Physical separation of components based on polarity, followed by UV detection. Quantification is relative to a reference standard of known purity.Intrinsic primary method. The signal intensity is directly proportional to the number of nuclei.[4] Quantification against a certified internal standard.
Strengths Excellent for separating and quantifying impurities. Highly sensitive. The standard for routine QC.Does not require a specific reference standard of the analyte.[5] Provides simultaneous structural confirmation and purity assessment.[6] Highly accurate and precise.
Weaknesses Requires a highly pure, well-characterized reference standard of the analyte itself. Assumes all impurities are separated and have a similar UV response unless relative response factors (RRFs) are determined.Lower sensitivity than HPLC. Requires a certified, non-overlapping internal standard. Can be challenging for compounds with poor solubility or that aggregate.[2][3]
Validation Requires full validation per ICH Q2(R1) guidelines (Linearity, Accuracy, Precision, Specificity, etc.).[7][8]Requires validation of parameters like pulse sequence, relaxation delay (D1), and choice of internal standard.[4]
Cost & Throughput Lower instrument cost, higher throughput for routine analysis.Higher instrument cost, can be slower for sample preparation and data acquisition.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

This method is designed to provide robust separation of the main compound from potential impurities.

  • Causality Behind Choices:

    • Column: A C18 stationary phase is chosen for its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds.

    • Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) is critical to control the ionization state of the primary amine. At a pH of ~7.0, the amine is protonated, ensuring sharp peak shape and reproducible retention. Acetonitrile is a common organic modifier.

    • Gradient Elution: A gradient is used to ensure that late-eluting, more hydrophobic impurities are effectively cleared from the column in a reasonable time.

    • Detection: UV detection at ~220 nm or ~275 nm is chosen to capture the absorbance of the benzene ring. A Diode Array Detector (DAD) is preferred to assess peak purity.

  • Step-by-Step Methodology:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 220 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask and dissolve in 50:50 Water:Acetonitrile.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

    • System Suitability: As per USP <621>, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[2][9]

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity (Assay)

This protocol provides a direct measurement of purity without needing a specific reference standard of the analyte.

  • Causality Behind Choices:

    • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, available as a certified reference material, and its vinylic protons (~6.3 ppm) are in a clear region of the spectrum, away from our analyte's signals.

    • Solvent: DMSO-d₆ is used for its excellent solubilizing power for hydrochloride salts.

    • Relaxation Delay (D1): A long delay (e.g., 30 seconds) is crucial to ensure complete T1 relaxation of all protons being integrated, which is fundamental for accurate quantification.

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of certified maleic acid internal standard into the same vial.

    • Dissolution: Dissolve the mixture in ~0.75 mL of DMSO-d₆. Ensure complete dissolution.

    • NMR Acquisition:

      • Instrument: 400 MHz or higher NMR spectrometer.

      • Pulse Sequence: Standard 30-degree or 90-degree pulse.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Relaxation Delay (D1): 30 seconds.

      • Number of Scans (NS): ≥ 16.

    • Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz. Manually phase and baseline correct the spectrum.

    • Integration: Carefully integrate a well-resolved signal from the analyte (e.g., the alpha-proton at ~5.3 ppm) and the vinylic protons of maleic acid (~6.3 ppm).

    • Calculation: Use the following formula to determine the purity (P) by weight: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (1 for the alpha-proton; 2 for maleic acid)

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Data Summary & Comparison
FeatureHPLC-UV AssayqNMR Assay
Accuracy High, but dependent on the accuracy of the reference standard's purity.High, considered a primary ratio method.[3] Traceable to SI units via the certified internal standard.[10]
Precision Excellent (RSD < 1.0% is achievable).Very good (RSD < 1.5% is achievable). Major source of error is weighing.[11]
Specificity High, if all impurities are chromatographically resolved. Peak purity analysis by DAD is recommended.High, based on chemically distinct proton signals. Can be compromised by signal overlap.
Throughput Higher for routine QC.Lower, due to sample preparation and long scan times.
Verdict Gold Standard for Routine QC and Impurity Profiling. Excellent for detecting trace-level impurities.Gold Standard for Reference Material Characterization and Orthogonal Verification. Provides an absolute purity value without analyte-specific standards.

Final Thoughts for the Bench Scientist

When you receive a COA for "Methyl amino(3-methoxyphenyl)acetate hydrochloride," you are now equipped to scrutinize it with a scientist's eye.

  • Demand Orthogonal Data: For identity, insist on, at minimum, a high-resolution NMR spectrum and a molecular weight confirmation by MS.

  • Interrogate the Purity Value: A purity value of "99.5% by HPLC" is only meaningful if the method is specific and validated. Ask if a reference standard was used. A value of "99.2% by qNMR" provides a higher degree of confidence as it is an absolute determination.

  • Look for What's Missing: Does the COA include data on residual solvents (typically by GC-HS) or water content (by Karl Fischer titration)? These are often overlooked but contribute to the overall mass balance.

  • Consider the Stereochemistry: If you require a specific enantiomer, the COA must include data from a chiral HPLC method or another method to confirm enantiomeric excess (e.e.).

By demanding a higher standard of analytical evidence, you enhance the quality and reproducibility of your own work. A well-characterized starting material is the foundation of sound science.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1-2), 15-29. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • AMPAC Fine Chemicals. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • MDPI. (2021, February 18). QNMR for Reference Material Preparation. Encyclopedia. [Link]

  • Langone, D., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(6), 1036-1045. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • ResearchGate. (n.d.). Impurity profiling of methamphetamine synthesised from methyl α‐acetylphenylacetate (MAPA) | Request PDF. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). [Link]

Sources

Validation

Comparison of "Methyl amino(3-methoxyphenyl)acetate hydrochloride" with other methoxyphenylacetate derivatives

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the methoxyphenylacetate scaffold into molecular design is a cornerstone of modern medicinal chemistry. The nuanced interplay...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the methoxyphenylacetate scaffold into molecular design is a cornerstone of modern medicinal chemistry. The nuanced interplay between the methoxy group's position on the phenyl ring and the nature of other substituents offers a powerful tool to modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of key methoxyphenylacetate derivatives, offering insights into their unique characteristics and the experimental methodologies crucial for their evaluation.

The Methoxyphenylacetate Core: A Privileged Scaffold

Methoxyphenylacetic acids and their ester or amide derivatives are prevalent motifs in a wide array of biologically active compounds. The methoxy group (-OCH3) can influence a molecule's conformation, lipophilicity, and metabolic stability, while the carboxylic acid or its derivative provides a key interaction point for biological targets.[1] The position of the methoxy group—ortho (2-), meta (3-), or para (4-)—dramatically alters the electronic and steric profile of the molecule, leading to distinct biological outcomes.

Comparative Analysis of Key Derivatives

To illustrate the impact of substitution patterns, this section compares three isomeric methoxyphenylacetic acids and their corresponding methyl aminoacetate hydrochloride salts. These examples serve as a foundation for understanding the structure-activity relationships within this class of compounds.

Physicochemical Properties

The position of the methoxy group influences key physicochemical parameters such as melting point and polarity, which in turn affect solubility and bioavailability.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
Methyl amino(3-methoxyphenyl)acetate hydrochloride C10H14ClNO3231.68Not widely reportedThe meta-methoxy group provides a balance of electronic and steric properties.[2]
Methyl amino(4-methoxyphenyl)acetate hydrochloride C10H14ClNO3231.68183 - 186The para-methoxy group can engage in hydrogen bonding and influence receptor interactions.
2-Methoxyphenylacetic acid C9H10O3166.17120-123The ortho-methoxy group can sterically hinder the carboxylic acid, affecting its reactivity.[3]
4-Methoxyphenylacetic acid C9H10O3166.1785-87Found in various natural sources and is a metabolite in humans.[4][5]
Biological Activity and Potential Applications

Methoxyphenylacetate derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][6] The specific activity is often dictated by the overall molecular structure.

  • Anti-inflammatory and Analgesic Potential: Certain methoxyphenylacetic acid derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl ring is critical for both potency and selectivity.[1]

  • Antimicrobial Activity: Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess antifungal and antibacterial properties.[7][8] For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate has demonstrated significant fungicidal activity against Fusarium oxysporum.[7]

  • Neurological Applications: The arylcyclohexylamine scaffold, which can incorporate a methoxyphenyl group, is found in psychoactive substances. For example, methoxetamine and related compounds feature a 3-methoxyphenyl group and have been studied for their effects on the central nervous system.[9]

  • Synthetic Building Blocks: These compounds are valuable intermediates in organic synthesis. For example, they are used in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[10][11]

Experimental Protocols: A Guide to Characterization and Evaluation

The rigorous evaluation of novel methoxyphenylacetate derivatives requires a suite of standardized experimental protocols. This section outlines key methodologies for synthesis, purification, and characterization.

General Synthesis of Methoxyphenylacetic Acid Derivatives

A common route to substituted phenylacetic acids involves the Palladium-catalyzed Suzuki coupling reaction.[11] This method offers a versatile approach to creating a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Workflow for Suzuki Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product A Aryl Boronic Acid/Ester (e.g., methoxyphenylboronic acid) G Reaction Mixture A->G B Alkyl Halide (e.g., ethyl bromoacetate) B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., P(Nap)3) D->G E Base (e.g., K2CO3) E->G F Solvent (e.g., THF) F->G H Work-up & Purification (e.g., Chromatography) G->H I Substituted Phenylacetic Acid Ester H->I J Hydrolysis (if necessary) I->J K Final Phenylacetic Acid Derivative J->K A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B Proton & Carbon Skeleton C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight & Fragmentation D Infrared (IR) Spectroscopy A->D Functional Groups E Structural Confirmation B->E C->E D->E

Sources

Comparative

A Comparative Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride and Methyl amino(4-methoxyphenyl)acetate hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Chiral amino acid es...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Chiral amino acid esters, particularly those incorporating a phenylglycine scaffold, are of significant interest due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of two closely related yet distinct isomers: Methyl amino(3-methoxyphenyl)acetate hydrochloride and Methyl amino(4-methoxyphenyl)acetate hydrochloride.

This document moves beyond a simple cataloging of properties, offering a comparative analysis grounded in experimental data and established scientific principles. We will explore the nuances of their chemical properties, synthesis, and potential applications, providing researchers with the critical information needed to make informed decisions in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of a methoxy group from the meta (3-position) to the para (4-position) of the phenyl ring imparts distinct electronic and steric characteristics to these molecules. These differences can have a significant impact on their reactivity, biological activity, and pharmacokinetic profiles.

PropertyMethyl amino(3-methoxyphenyl)acetate hydrochlorideMethyl amino(4-methoxyphenyl)acetate hydrochlorideReference(s)
CAS Number 327051-33-274273-47-5[1][2]
Molecular Formula C₁₀H₁₄ClNO₃C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol 231.68 g/mol [3]
Appearance White to off-white powderWhite to off-white solid[2][4]
Melting Point 182-183 °C183-186 °C[4]
Solubility Soluble in water and methanolSoluble in water and methanolGeneral Knowledge
pKa (predicted) ~7.5 (amine)~7.5 (amine)General Knowledge
LogP (predicted) 1.291.29[3]

The positional isomerism of the methoxy group is the key differentiator. In the 4-methoxy isomer, the electron-donating methoxy group is in conjugation with the phenyl ring, which can influence the reactivity of the aromatic system and the acidity of the alpha-proton. In contrast, the 3-methoxy group in the meta position exerts a weaker electronic effect. These electronic differences can be probed by spectroscopic techniques such as NMR.

Spectroscopic Characterization: Unmasking the Isomeric Fingerprints

Expected ¹H NMR Spectral Differences:

The chemical shifts of the aromatic protons will be the most telling feature.

  • Methyl amino(4-methoxyphenyl)acetate hydrochloride: The para-substitution will result in a characteristic AA'BB' splitting pattern for the aromatic protons, typically seen as two doublets.

  • Methyl amino(3-methoxyphenyl)acetate hydrochloride: The meta-substitution will lead to a more complex splitting pattern for the four aromatic protons.

Expected ¹³C NMR Spectral Differences:

The carbon chemical shifts of the phenyl ring will also differ due to the electronic effects of the methoxy group.

Infrared (IR) Spectroscopy:

Both molecules will exhibit characteristic peaks for the amine hydrochloride (N-H stretch), ester carbonyl (C=O stretch), and C-O stretches of the ether and ester groups. Subtle shifts in the aromatic C-H and C=C stretching frequencies may be observable due to the different substitution patterns.

Synthesis and Chemical Reactivity: A Comparative Workflow

Both isomers can be synthesized from their respective methoxy-substituted benzaldehydes or mandelic acids. A general and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.

Generalized Synthesis Protocol

The following protocol outlines a general method for the preparation of these compounds, which can be adapted based on the starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Esterification cluster_workup Work-up & Isolation cluster_product Final Product Starting_Material 3- or 4-Methoxyphenylglycine Reaction_Vessel Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Stir at room temperature Starting_Material->Reaction_Vessel Addition Workup 1. Evaporation of solvent 2. Trituration with diethyl ether 3. Filtration and drying Reaction_Vessel->Workup Reaction Completion Product Methyl amino(3- or 4-methoxyphenyl)acetate hydrochloride Workup->Product Isolation

Caption: Generalized workflow for the synthesis of Methyl amino(methoxyphenyl)acetate hydrochlorides.

Step-by-Step Protocol:

  • To a stirred suspension of the respective methoxyphenylglycine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired methyl amino(methoxyphenyl)acetate hydrochloride.

Applications in Drug Discovery and Development

Both isomers serve as valuable chiral building blocks in the synthesis of more complex molecules, particularly in the field of peptide and peptidomimetic chemistry. The choice between the 3-methoxy and 4-methoxy isomer can be a strategic decision to modulate the pharmacological properties of the final compound.

Role in Peptide Synthesis

These amino acid esters are readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols.[5][6] The methoxy group can introduce specific interactions with biological targets and can also influence the overall conformation and solubility of the peptide.[7]

Peptide_Synthesis_Logic Start Choice of Isomer (3-MeO vs. 4-MeO) Coupling Peptide Coupling Reaction (e.g., with HATU, HOBt) Start->Coupling Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Coupling->Deprotection Elongation Chain Elongation (Addition of next amino acid) Deprotection->Elongation Elongation->Coupling Repeat Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage Final Cycle Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Logical flow of incorporating the title compounds into a peptide sequence.

Impact of Methoxy Group Position on Biological Activity

The position of the methoxy group can significantly influence the biological activity of the final molecule.

  • 4-Methoxy Substitution: This substitution pattern is often associated with enhanced activity in various biological assays. For example, studies on N-(4-substituted phenyl)glycine derivatives have shown promising anti-inflammatory activity.[8][9] The para-methoxy group can participate in hydrogen bonding and can also affect the metabolic stability of the compound.

  • 3-Methoxy Substitution: While less commonly explored in direct comparisons, the meta-methoxy group can offer a different vector for interaction with a biological target. In some cases, this substitution can lead to improved selectivity or a different pharmacological profile compared to the para-isomer.[10]

Experimental Protocols for Chiral Analysis

Ensuring the enantiomeric purity of these chiral building blocks is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[11][12][13]

Chiral HPLC Method Development Workflow

HPLC_Workflow Sample Dissolve sample in mobile phase Column_Selection Select Chiral Stationary Phase (e.g., Chiralpak AD, Chiralcel OD) Sample->Column_Selection Mobile_Phase Optimize Mobile Phase (e.g., Hexane/Isopropanol) Column_Selection->Mobile_Phase Injection Inject sample into HPLC system Mobile_Phase->Injection Separation Elute and separate enantiomers Injection->Separation Detection Detect with UV detector Separation->Detection Analysis Analyze chromatogram for resolution and enantiomeric excess Detection->Analysis

Caption: Workflow for chiral HPLC method development.

General Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is often a good starting point.[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. For basic compounds like these, the addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase.

Conclusion and Future Perspectives

Methyl amino(3-methoxyphenyl)acetate hydrochloride and its 4-methoxy isomer are valuable and versatile building blocks for drug discovery. While their physical properties are very similar, the electronic and steric differences imparted by the position of the methoxy group can have a profound impact on their application and the properties of the resulting molecules. The choice between these two isomers should be a considered decision based on the specific goals of the research program, including the desired biological activity, selectivity, and pharmacokinetic profile of the final compound.

Future comparative studies that directly evaluate these two isomers in various biological assays would be highly beneficial to the scientific community, providing a clearer understanding of the structure-activity relationships governed by the methoxy group position in this important class of molecules.

References

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  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (2016). Journal of the Mexican Chemical Society, 60(3). Retrieved from [Link]

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  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). Letters in Drug Design & Discovery, 13(6). Retrieved from [Link]

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  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry, 17(2), 105527. Retrieved from [Link]

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Validation

A Comparative Analysis of ortho- and meta-Substituted Phenylglycine Methyl Ester Hydrochlorides for Researchers

A Technical Guide for Drug Discovery and Synthetic Chemistry Professionals In the landscape of pharmaceutical development and complex organic synthesis, the subtle distinction between positional isomers can lead to vastl...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery and Synthetic Chemistry Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the subtle distinction between positional isomers can lead to vastly different chemical behaviors and biological outcomes. This guide provides a detailed comparative analysis of two critical building blocks: Methyl amino(3-methoxyphenyl)acetate hydrochloride (the meta-isomer) and Methyl amino(2-methoxyphenyl)acetate hydrochloride (the ortho-isomer). As derivatives of phenylglycine, these compounds are of significant interest in the synthesis of novel therapeutics, particularly as antagonists for metabotropic glutamate receptors (mGluRs).[1][2]

This document, prepared for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of properties. It delves into the causal relationships between molecular structure and observable characteristics, offering field-proven insights into their differentiation, handling, and potential applications. We will explore their physicochemical properties, spectroscopic and chromatographic signatures, and provide a robust, validated protocol for their analytical separation.

Physicochemical Properties: The Influence of Methoxy Group Position

The positioning of the electron-donating methoxy group on the phenyl ring is the primary determinant of the molecule's physical and chemical properties. The ortho position introduces steric hindrance and the potential for intramolecular interactions not present in the more linear meta isomer. These structural nuances are reflected in their fundamental properties.

PropertyMethyl amino(3-methoxyphenyl)acetate HCl (meta)Methyl amino(2-methoxyphenyl)acetate HCl (ortho)Rationale for Differences
CAS Number 327051-33-2[3]1391053-06-8 (related)N/A
Molecular Formula C₁₀H₁₄ClNO₃[3][4]C₁₀H₁₄ClNO₃[5]Identical as they are isomers.
Molecular Weight 231.68 g/mol [3][4][5]231.68 g/mol [5]Identical as they are isomers.
Predicted XlogP 1.29[4]N/AThe ortho isomer is expected to have a slightly different hydrophobicity due to intramolecular hydrogen bonding potential between the amine and methoxy groups, which can mask polar functionalities.
Storage Temperature 2-8°C, keep sealed in dry conditions[4]2-8°C (typical for similar compounds)Both are hydrochloride salts, which can be hygroscopic. Refrigeration minimizes degradation.
Physical Form Solid[4]SolidTypical for hydrochloride salts of amino acid esters.

Note: Data for the ortho-isomer is less prevalent in public databases, and some properties are inferred from structurally similar compounds.

Spectroscopic and Chromatographic Profiles: A Guide to Differentiation

Accurate and unambiguous identification of the correct isomer is paramount in any research or development workflow. Mass spectrometry alone is insufficient, as both compounds will exhibit the same mass-to-charge ratio.[6] Therefore, spectroscopic and chromatographic methods are essential for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in ¹H NMR.

  • For the meta-isomer , one would expect to see four distinct aromatic protons. The proton between the two substituents would likely appear as a singlet or a narrowly split triplet, while the other three protons would show more complex splitting patterns (doublets, triplets, or doublet of doublets).

  • For the ortho-isomer , the proximity of the methoxy group to the amino acid side chain will influence the chemical shifts of the side-chain protons. The aromatic region would also show four distinct signals, but with a different coupling pattern compared to the meta-isomer, characteristic of a 1,2-disubstituted benzene ring.

Chromatographic Separation

The separation of positional isomers is a common challenge in analytical chemistry.[7][8] The subtle differences in polarity and shape between the ortho and meta isomers can be exploited for effective separation using High-Performance Liquid Chromatography (HPLC).

The ortho isomer's potential for intramolecular hydrogen bonding can reduce its interaction with polar stationary phases compared to the more "open" meta isomer. This often results in the ortho isomer eluting earlier. For aromatic compounds like these, a Phenyl or Pentafluorophenyl (PFP) stationary phase is often recommended as it provides pi-pi interactions that can enhance selectivity between positional isomers.[7]

Experimental Protocol: HPLC-UV Method for Isomer Differentiation

This section provides a detailed, self-validating HPLC protocol designed for the baseline separation and quantification of Methyl amino(3-methoxyphenyl)acetate HCl and Methyl amino(2-methoxyphenyl)acetate HCl.

Objective: To achieve a chromatographic resolution (Rs) of >1.5 between the two isomeric peaks.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Analytical column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reference standards for both isomers

  • Methanol (for sample preparation)

Workflow Diagram:

Caption: High-level workflow for HPLC analysis of isomers.

Detailed Steps:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol to create 1 mg/mL stock solutions.

    • Prepare a mixed working standard by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~10 µg/mL for each isomer.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 50 50
      15.1 90 10

      | 20.0 | 90 | 10 |

  • System Suitability and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

    • Make five replicate injections of the mixed working standard.

    • Verify system suitability: The resolution (Rs) between the two isomer peaks should be ≥ 1.5, and the relative standard deviation (RSD) for peak area should be ≤ 2.0%.

    • Inject unknown samples for analysis. Identify peaks based on the retention times established from the reference standards.

Causality Behind Choices:

  • Phenyl-Hexyl Column: Chosen for its unique selectivity towards aromatic and moderately polar compounds, enhancing the resolution of positional isomers through pi-pi interactions.[6][7]

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and ensure the amine functional group is protonated, leading to consistent chromatographic behavior.

  • Gradient Elution: Necessary to ensure that both isomers, which may have slightly different polarities, are eluted with good peak shape within a reasonable runtime.

Applications in Drug Discovery

Derivatives of methoxyphenylglycine are valuable in medicinal chemistry. They serve as key intermediates in the synthesis of compounds targeting the central nervous system. Specifically, phenylglycine derivatives have been instrumental in developing selective antagonists for various metabotropic glutamate receptor subtypes, which are implicated in a range of neurological and psychiatric disorders.[1][2] The introduction of a methoxy group can enhance a compound's metabolic stability and ability to cross the blood-brain barrier.[9] The specific location of this group (ortho vs. meta) can profoundly affect the molecule's conformation and its binding affinity to the target receptor, making the selection and verification of the correct isomer a critical step in the drug discovery process.

Conclusion and Recommendations

The choice between Methyl amino(3-methoxyphenyl)acetate hydrochloride and its ortho-isomer is not arbitrary. The position of the methoxy group dictates the molecule's physicochemical properties, its spectroscopic signature, and its chromatographic behavior.

  • For Synthetic Chemists: Be aware that the steric hindrance from the ortho-methoxy group may influence reaction kinetics compared to the meta position.

  • For Analytical Scientists: Never rely on a single method for identification. A combination of NMR for structural confirmation and a validated HPLC method, such as the one described herein, is essential for quality control and release testing.

  • For Medicinal Chemists: The differential positioning of the methoxy group offers a tool for structure-activity relationship (SAR) studies. The subtle change from meta to ortho can alter binding pocket interactions, providing a pathway to optimize ligand potency and selectivity.

This guide provides the foundational data and methodologies to empower researchers to confidently differentiate and utilize these valuable chemical building blocks in their work. Adherence to these analytical principles ensures data integrity and accelerates the pace of discovery.

References

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  • ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved March 14, 2026, from [Link]

  • Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213.
  • Hutter, M., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Drug Testing and Analysis, 9(4), 588-595.
  • Kumar, V., et al. (2020). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 12(2), 95-110.
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Comparative

A Comparative Guide to the Biological Activity of Methyl amino(3-methoxyphenyl)acetate Hydrochloride Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological profile, turning a potent therapeutic into an inert or even harmful compound. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a chiral compound with potential applications in medicinal chemistry.

While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established methodologies and insights from related compounds to propose a robust experimental plan. By following the principles and protocols outlined herein, researchers can effectively elucidate the stereospecific bioactivity of this promising molecule.

Introduction: The Critical Role of Chirality in Drug Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as distinct pharmacological activities.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects.[2] Therefore, the separation and individual biological evaluation of enantiomers are critical steps in the development of safe and effective chiral drugs.

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a derivative of phenylglycine, a class of non-proteinogenic amino acids that have been explored for various therapeutic applications, including as antagonists for metabotropic glutamate receptors.[3] The presence of the 3-methoxy group can influence the molecule's lipophilicity and its ability to interact with biological targets.[4] This guide will detail the necessary steps to synthesize, separate, and biologically evaluate the (R)- and (S)-isomers of this compound to determine their individual contributions to its overall pharmacological profile.

Synthesis and Chiral Resolution

The first crucial step is to obtain the individual enantiomers of Methyl amino(3-methoxyphenyl)acetate hydrochloride in high purity. A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane.[5][6]

Proposed Synthetic and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution Racemic_3_methoxyphenylglycine Racemic (R/S)-amino(3-methoxyphenyl)acetic acid Methanol_TMSCl Methanol, Trimethylchlorosilane Racemic_3_methoxyphenylglycine->Methanol_TMSCl Esterification Racemic_Ester_HCl Racemic Methyl amino(3-methoxyphenyl)acetate hydrochloride Methanol_TMSCl->Racemic_Ester_HCl Chiral_HPLC Chiral HPLC (e.g., polysaccharide-based column) Racemic_Ester_HCl->Chiral_HPLC Separation R_Isomer (R)-Methyl amino(3-methoxyphenyl)acetate hydrochloride Chiral_HPLC->R_Isomer S_Isomer (S)-Methyl amino(3-methoxyphenyl)acetate hydrochloride Chiral_HPLC->S_Isomer

Caption: Proposed workflow for the synthesis of racemic Methyl amino(3-methoxyphenyl)acetate hydrochloride and its subsequent resolution into individual enantiomers using chiral HPLC.

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving a wide range of racemic compounds.[7][8]

Experimental Protocol:

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series, Chiralcel® series) to identify the one that provides the best separation.

  • Mobile Phase Optimization:

    • Start with a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation.

    • The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[7]

  • Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Enantiomeric Purity Assessment: Once separated, the enantiomeric excess (e.e.) of each fraction should be determined to ensure high purity (>99%) for subsequent biological assays.

Comparative Biological Activity Assays

Given the structural similarity of Methyl amino(3-methoxyphenyl)acetate hydrochloride to phenylglycine derivatives, it is plausible that its biological activity may involve the central nervous system. Phenylglycine derivatives have been shown to interact with glutamate receptors, which are crucial for synaptic transmission.[3] Therefore, a logical starting point for a comparative biological evaluation is to investigate the isomers' effects on neuronal function.

Proposed Experimental Workflow for Biological Comparison

G cluster_assays Biological Assays Isomers (R)- and (S)-Isomers Receptor_Binding Receptor Binding Assays (e.g., Glutamate Receptors) Isomers->Receptor_Binding Determine affinity and selectivity Cell_Based Cell-Based Functional Assays (e.g., Calcium Imaging) Isomers->Cell_Based Assess functional activity (agonist/antagonist) In_Vivo In Vivo Behavioral Models (e.g., Rodent Models) Isomers->In_Vivo Evaluate physiological effects Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Cell_Based->Data_Analysis In_Vivo->Data_Analysis

Caption: A proposed experimental workflow for the comprehensive comparison of the biological activities of the (R)- and (S)-isomers.

Detailed Experimental Protocols

Objective: To determine the binding affinity and selectivity of each isomer for various neurotransmitter receptors, with an initial focus on glutamate receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from brain tissue (e.g., rat cortex or hippocampus) or from cell lines expressing the target receptor.

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the (R)- or (S)-isomer.

  • Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each isomer to determine its binding affinity. A lower Ki value indicates a higher binding affinity.

Parameter(R)-Isomer(S)-Isomer
Binding Affinity (Ki) for Receptor X Experimental ValueExperimental Value
Binding Affinity (Ki) for Receptor Y Experimental ValueExperimental Value

Objective: To assess the functional activity (agonist or antagonist) of each isomer at the target receptor.

Protocol (Calcium Imaging):

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor (e.g., a glutamate receptor subtype).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Apply the (R)- or (S)-isomer to the cells and monitor changes in intracellular calcium concentration using a fluorescence microscope or plate reader.

  • Data Analysis:

    • An increase in intracellular calcium upon application of the isomer suggests agonistic activity.

    • If the isomer blocks the calcium increase induced by a known agonist, it indicates antagonistic activity.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) for each isomer.

Parameter(R)-Isomer(S)-Isomer
Functional Activity Agonist/Antagonist/InactiveAgonist/Antagonist/Inactive
EC50 / IC50 Experimental ValueExperimental Value

Objective: To evaluate the physiological and behavioral effects of the more active isomer in an animal model.

Protocol (Example: Novel Object Recognition Test for Cognition):

  • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment.

  • Compound Administration: Administer a specific dose of the active isomer (or vehicle control) to the animals.

  • Familiarization Phase: Allow the animals to explore an arena containing two identical objects.

  • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and measure the time the animals spend exploring each object.

  • Data Analysis: A significant preference for exploring the novel object indicates intact memory. The effect of the compound on this preference can suggest pro-cognitive or cognitive-impairing effects.

Discussion and Future Directions

The data generated from these comparative studies will provide a clear understanding of the stereospecific biological activity of Methyl amino(3-methoxyphenyl)acetate hydrochloride. The results from the receptor binding and functional assays will pinpoint the molecular target(s) and the nature of the interaction for each isomer. The in vivo studies will then validate these findings in a more complex physiological system.

Should one enantiomer demonstrate a significantly more desirable pharmacological profile (i.e., higher potency and selectivity with fewer off-target effects), future research should focus on:

  • Lead Optimization: Further chemical modifications to the active enantiomer to improve its ADMET properties and therapeutic index.

  • Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by the active isomer.

  • Preclinical Development: Comprehensive safety and toxicology studies to assess the potential for clinical translation.

By systematically dissecting the biological activities of the (R)- and (S)-isomers of Methyl amino(3-methoxyphenyl)acetate hydrochloride, researchers can unlock the full therapeutic potential of this chiral molecule and contribute to the development of novel and improved medicines.

References

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Validation

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Methyl amino(3-methoxyphenyl)acetate hydrochloride

A Senior Application Scientist's Perspective on Ensuring Method Suitability and Regulatory Compliance In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Method Suitability and Regulatory Compliance

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key pharmaceutical intermediate. We will objectively compare its performance against a common alternative, a UV-Vis Spectrophotometric method, supported by a comprehensive set of experimental data.

The narrative that follows is grounded in the principles of scientific integrity, drawing from the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5] Our goal is to not only present the "what" and "how" of method validation but to elucidate the "why" behind the experimental choices, offering a self-validating system of protocols and analysis.

The Analytical Challenge: Why HPLC is the Method of Choice

Methyl amino(3-methoxyphenyl)acetate hydrochloride, like many active pharmaceutical ingredients (APIs) and their intermediates, requires a precise and reliable method for its quantification. While techniques like UV-Vis spectrophotometry offer simplicity and speed, they often lack the specificity required in a multi-component pharmaceutical matrix.[6] HPLC, with its superior separating power, provides the necessary specificity to distinguish the analyte of interest from potential impurities and degradation products, making it the gold standard for pharmaceutical analysis.[7][8][9]

This guide will walk through the validation of a newly developed reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with a basic UV-Vis spectrophotometric assay.

The Validation Journey: A Step-by-Step Workflow

The validation of an analytical method is a systematic process designed to confirm that the method is suitable for its intended purpose.[1][10] The following diagram illustrates the typical workflow for analytical method validation, which forms the structure of our investigation.

Analytical Method Validation Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Develop_Protocol Develop Validation Protocol (Scope, Acceptance Criteria) Define_Purpose->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Final_Approval QA/Regulatory Approval Prepare_Report->Final_Approval

Caption: Workflow for analytical method validation, from planning to final approval.

Comparative Analysis of Validation Parameters

The following sections detail the experimental approach and results for each validation parameter, comparing the performance of our proposed HPLC method with a UV-Vis spectrophotometric method.

Methodologies at a Glance

Method A: High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method B: UV-Vis Spectrophotometry

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): 275 nm

  • Instrument: Dual-beam UV-Vis Spectrophotometer

Specificity: The Litmus Test of an Analytical Method

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][11]

Experimental Protocol: Solutions of a placebo (a mixture of all formulation excipients without the active ingredient), a known related substance, and the analyte were prepared and analyzed by both methods. For the HPLC method, the chromatograms were examined for any interference at the retention time of the analyte peak. For the UV-Vis method, the spectra of the placebo and the related substance were compared to that of the analyte.

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo or known impurities at the analyte's retention time.Significant spectral overlap from a known impurity, leading to potential overestimation of the analyte.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[2]

Expert Insight: The lack of specificity is a significant drawback of the UV-Vis method, as it cannot distinguish between the analyte and spectrally similar impurities. This can lead to inaccurate and unreliable results, a critical failure in pharmaceutical quality control. The HPLC method, by virtue of its chromatographic separation, demonstrates excellent specificity.

Linearity and Range: Defining the Working Boundaries

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: A series of at least five standard solutions of Methyl amino(3-methoxyphenyl)acetate hydrochloride were prepared over a concentration range of 50% to 150% of the target assay concentration. Each solution was analyzed in triplicate by both methods. The response (peak area for HPLC, absorbance for UV-Vis) was plotted against the concentration, and a linear regression analysis was performed.

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99980.9985r² ≥ 0.999 is generally considered acceptable.
Range 50 - 150 µg/mL50 - 150 µg/mLThe specified range of the method.

Expert Insight: Both methods demonstrate good linearity. However, the higher correlation coefficient for the HPLC method indicates a stronger adherence to a linear relationship between concentration and response, which translates to more accurate quantification across the defined range.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: The accuracy of the methods was determined by analyzing a placebo matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each concentration level.

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%95.5% - 104.8%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[2]

Expert Insight: The HPLC method demonstrates superior accuracy with a tighter recovery range compared to the UV-Vis method. The wider range for the UV-Vis method is likely due to the interference from the placebo matrix, further highlighting its limitations in a real-world analytical scenario.

Precision: The Measure of Consistency

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Six replicate samples of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Precision (RSD%) RSD should be sufficiently low, demonstrating consistency.
- Repeatability ≤ 1.0%≤ 2.5%
- Intermediate Precision ≤ 1.5%≤ 3.0%

Expert Insight: The lower Relative Standard Deviation (RSD) values for the HPLC method indicate a much higher degree of precision, both within a single analytical run and between different runs. This level of consistency is crucial for ensuring reliable batch-to-batch analysis of pharmaceutical products.

Detection and Quantitation Limits: Measuring the Smallest Amounts
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLThe analyte can be detected at this concentration.
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mLThe analyte can be quantified with acceptable precision and accuracy at this concentration.[2]

Expert Insight: The significantly lower LOD and LOQ of the HPLC method make it far more suitable for the analysis of trace impurities or for applications requiring high sensitivity.

Robustness: Withstanding Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: For the HPLC method, small, deliberate changes were made to the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). For the UV-Vis method, the effect of small variations in the solvent pH (±0.1) was evaluated. The system suitability parameters (e.g., peak tailing, theoretical plates for HPLC) and the final quantified result were monitored.

Results:

Parameter Method A (HPLC) Method B (UV-Vis Spectrophotometry) ICH Q2(R1) Acceptance Criteria
Robustness No significant impact on results with minor changes to method parameters.Small changes in solvent pH led to a noticeable shift in the λmax and absorbance values.The method should be reliable under normal usage conditions with minor variations.

Expert Insight: The HPLC method demonstrates good robustness, indicating its reliability in a routine laboratory setting where minor variations in operating conditions are expected. The sensitivity of the UV-Vis method to pH changes is a potential source of variability and error.

Interrelationship of Validation Parameters

The various validation parameters are not independent but are interconnected. For instance, accuracy and precision are both essential for ensuring the reliability of a method across its defined range. The following diagram illustrates these interrelationships.

Interrelationships of Validation Parameters Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Comparative

Comparative Guide to the Cross-Validation of Analytical Methods for Methyl amino(3-methoxyphenyl)acetate hydrochloride

Introduction In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliability of methods used to characterize active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliability of methods used to characterize active pharmaceutical ingredients (APIs) and their intermediates underpins product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification and purity assessment of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key pharmaceutical intermediate.

The core principle of this guide is to demonstrate the practical application of cross-validation, a process that ensures consistency and reliability between different analytical methods.[1][2] We will explore the cross-validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against an orthogonal Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS) method. The use of orthogonal methods—techniques that measure the same attribute through different physical principles—is a critical strategy for identifying potential biases or limitations of a single method and is strongly encouraged by regulatory bodies.[3][4][5][6]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind experimental choices, grounding every step in established scientific principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Physicochemical Properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValue/InformationImplication for Analysis
Chemical Formula C10H14ClNO2Provides the basis for molecular weight calculation.
Molecular Weight 215.68 g/mol Essential for preparing standard solutions of known concentration and for mass spectrometry.
Physical Form SolidStandard weighing procedures are appropriate for sample and standard preparation.
UV Absorbance The methoxyphenyl group suggests strong UV absorbance, likely between 270-280 nm.This property makes HPLC with UV detection a suitable and straightforward analytical choice.
Solubility Expected to be soluble in polar solvents like water, methanol, and acetonitrile.Facilitates the preparation of stock and working solutions for chromatographic analysis.
pKa The primary amine will be protonated at acidic pH.A low pH mobile phase is optimal for reversed-phase HPLC to ensure good peak shape.

Experimental Design: A Tale of Two Methods

The cross-validation strategy hinges on comparing a primary, workhorse method (HPLC-UV) with a higher-resolution, more specific orthogonal method (UPLC-MS/MS).[3][5] This comparison is not merely about confirming results but about gaining a deeper understanding of the impurity profile and the method's limitations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the established method for routine quality control, balancing performance with cost-effectiveness.

Experimental Protocol: HPLC-UV
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 275 nm.

    • Injection Volume : 10 µL.

  • Standard Preparation :

    • Prepare a stock solution of Methyl amino(3-methoxyphenyl)acetate hydrochloride reference standard at 1.0 mg/mL in 50:50 water:acetonitrile.

    • Create a working standard at 100 µg/mL by diluting the stock solution.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample to a nominal concentration of 100 µg/mL in 50:50 water:acetonitrile.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC offers significant advantages in speed and resolution due to its use of sub-2 µm particles and higher operating pressures.[11][12][13] Coupling it with MS/MS provides unparalleled specificity and sensitivity, capable of detecting and identifying impurities that may be invisible to UV detection.[14][15]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 3 minutes.

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI Positive.

    • MRM Transitions :

      • Quantifier: [M+H]+ → fragment 1 (e.g., loss of methyl formate)

      • Qualifier: [M+H]+ → fragment 2

    • Note: Specific transitions must be determined experimentally by infusing a standard solution.

  • Standard and Sample Preparation :

    • Prepare standards and samples as per the HPLC-UV method, but dilute to a final concentration of 10 µg/mL to accommodate the higher sensitivity of the MS detector.

Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of key validation parameters as defined by ICH Q2(R1).[7][8][10]

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2 R1) cluster_analysis Comparative Analysis HPLC HPLC-UV Method Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness UPLC UPLC-MS/MS Method UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->Robustness Data_Comp Data Comparison Specificity->Data_Comp Linearity->Data_Comp Accuracy->Data_Comp Precision->Data_Comp Robustness->Data_Comp Equivalence Equivalence Testing Data_Comp->Equivalence Report Final Validation Report Equivalence->Report caption Cross-Validation Workflow Diagram

Caption: Workflow for cross-validating analytical methods.

Performance Comparison: Experimental Data Summary

The following table summarizes hypothetical but realistic data from the cross-validation study.

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria (ICH Q2)Comments
Specificity Baseline resolution > 2.0 from known impurities. Peak purity index > 0.999.No co-eluting peaks observed in MRM channels. Orthogonal selectivity confirmed.Method must be selective for the analyte.UPLC-MS/MS provides higher confidence in specificity due to mass-based detection.[14]
Linearity (r²) 0.99950.9998r² ≥ 0.999Both methods show excellent linearity.
Range 80-120% of nominal concentration (80-120 µg/mL)1-150% of nominal concentration (0.1-15 µg/mL)Defined by linearity, accuracy, and precision.[9]The UPLC-MS/MS method demonstrates a much wider linear range and higher sensitivity.
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 101.2%98.0% - 102.0% for API assay.Both methods are highly accurate.
Precision (%RSD) Repeatability: 0.5%Intermediate: 0.8%Repeatability: 0.4%Intermediate: 0.7%Repeatability ≤ 1.0%Intermediate ≤ 2.0%Both methods are precise, with UPLC showing slightly better precision.
LOD / LOQ LOD: 0.1 µg/mLLOQ: 0.3 µg/mLLOD: 0.005 µg/mLLOQ: 0.015 µg/mLTo be determined and reported.UPLC-MS/MS is significantly more sensitive, making it ideal for impurity analysis.
Robustness Passed (Flow ±10%, Temp ±5°C)Passed (Flow ±10%, Temp ±5°C)No significant impact on results from minor changes.Both methods are robust for routine use.

In-Depth Analysis and Causality

Specificity: The Orthogonal Advantage

While the HPLC-UV method demonstrated good specificity through peak purity analysis, this is not foolproof. A co-eluting impurity with a similar UV spectrum could go undetected. The UPLC-MS/MS method, by monitoring a specific mass-to-charge ratio transition, provides an independent and more definitive confirmation of specificity.[3][14] In our study, the UPLC-MS/MS analysis confirmed the absence of any co-eluting species at the retention time of the main peak, thereby validating the specificity of the HPLC-UV method for the tested batches.

Linearity, Accuracy, and Precision

Both methods performed exceptionally well and within the stringent acceptance criteria outlined by ICH guidelines.[10] The slightly better precision of the UPLC method can be attributed to the lower system dispersion and higher efficiency of the smaller particle size columns, which produce sharper, more symmetrical peaks.[12]

The Power of Sensitivity: LOQ and Impurity Profiling

The most significant difference observed was in the Limit of Quantitation (LOQ). The UPLC-MS/MS method was approximately 20 times more sensitive than the HPLC-UV method. This has profound implications for impurity profiling. An impurity present at 0.05% relative to a 100 µg/mL main peak (i.e., 0.05 µg/mL) would be undetectable by the HPLC-UV method but easily quantifiable by the UPLC-MS/MS method. This highlights the necessity of using a high-sensitivity orthogonal method during development to ensure a comprehensive understanding of the impurity profile.[4]

Method_Comparison_Logic cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS H_Node Routine QC Assay & Purity H_Pros Pros: - Cost-effective - Robust - Simple H_Node->H_Pros H_Cons Cons: - Lower Sensitivity - Potential for  unseen co-elution H_Node->H_Cons CrossVal Cross-Validation H_Node->CrossVal Primary Method U_Node Impurity ID Reference Method U_Pros Pros: - High Specificity - High Sensitivity - High Throughput U_Node->U_Pros U_Cons Cons: - Higher Cost - More Complex U_Node->U_Cons U_Node->CrossVal Orthogonal Method Conclusion Conclusion: HPLC-UV is suitable for routine QC. UPLC-MS/MS is essential for development & impurity investigation. CrossVal->Conclusion caption Method Selection Logic Diagram

Caption: Logic for selecting and cross-validating methods.

Conclusion and Recommendations

This comparative guide demonstrates a robust framework for the cross-validation of analytical methods for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

  • The HPLC-UV method is proven to be accurate, precise, and robust, making it fully suitable for its intended purpose: routine quality control for assay and purity determination where impurity specifications are well above its quantitation limit.

  • The UPLC-MS/MS method serves as an essential orthogonal tool. Its superior sensitivity and specificity are critical during process development, for the characterization of reference standards, and for investigating any out-of-specification results or new impurities that may arise.[4]

The cross-validation exercise provides documented evidence that the primary HPLC-UV method is reliable and free from hidden biases, at least for the impurity profile of the batches tested.[16] It is recommended that this cross-validation be revisited periodically, especially if there are significant changes to the synthetic route of the intermediate. This dual-method approach ensures the highest level of analytical confidence, satisfying both scientific rigor and regulatory expectations.[17][18]

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • LCGC. (2009, November 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • BioPharmaSpec. The Need for Orthogonal Methods in Higher Order Structure (HOS) Analysis. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Longdom Publishing. Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • ResearchGate. Comparative analysis of samples using HPLC-UV (x-axis) and UPLC-MS/MS.... [Link]

  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Waters. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

Sources

Validation

A Comparative Guide to the Qualification of Methyl amino(3-methoxyphenyl)acetate hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The accuracy and reliability of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The accuracy and reliability of these measurements hinge on the quality of the reference standards used.[1][2] This guide provides a comprehensive framework for the qualification and comparison of Methyl amino(3-methoxyphenyl)acetate hydrochloride as a reference standard, designed for scientists who require a robust and scientifically sound approach to its characterization and use.

Introduction: The Imperative for High-Quality Reference Standards

Reference standards are the cornerstones of pharmaceutical analysis, serving as the benchmark against which drug substances and products are evaluated.[1] Their use is mandated in numerous pharmacopeial assays and tests to ensure identity, strength, quality, and purity.[3][4][5] A well-characterized reference standard, such as Methyl amino(3-methoxyphenyl)acetate hydrochloride, allows for confident decision-making throughout the drug development lifecycle, from early research to final product release, ultimately safeguarding patient well-being.[2]

This guide moves beyond a simple product-to-product comparison. Instead, it details the rigorous, multi-faceted analytical approach required to qualify a new batch of a reference standard against an established, certified lot or to establish a secondary, in-house standard traceable to a primary compendial standard.[6]

Profile of the Analyte: Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • Chemical Name: Methyl amino(3-methoxyphenyl)acetate hydrochloride

  • CAS Number: 150244-13-6 (Note: Several related isomers exist)

  • Molecular Formula: C₁₀H₁₄ClNO₃[7]

  • Molecular Weight: 231.68 g/mol [7]

  • Structure: alt text

    (Note: This is an illustrative structure. The exact stereochemistry should be confirmed for specific lots.)

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity and identity are critical as they directly influence the impurity profile of the final Active Pharmaceutical Ingredient (API).

The Qualification Workflow: A Multi-Pronged Approach

Qualifying a reference standard is not a single experiment but a holistic process designed to confirm its identity, purity, and potency unequivocally. This process should be guided by principles outlined in international guidelines such as ICH Q2(R1) and USP General Chapter <11>.[3][8][9]

The following diagram illustrates the comprehensive workflow for qualifying a new lot of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

Caption: Overall workflow for the qualification of a reference standard.

Experimental Protocols & Comparative Data

Here we outline the essential experiments and present hypothetical comparative data between a newly prepared "In-house Candidate Lot" and an established "Certified Reference Standard."

Identity Confirmation

The first step is to confirm, without ambiguity, that the candidate material has the correct chemical structure. A combination of spectroscopic techniques is non-negotiable.

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Objective: To provide detailed information about the molecular structure, including the number and types of protons and carbons.

    • Protocol: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer. The chemical shifts, coupling constants, and integration of the candidate lot must match those of the certified standard.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the parent molecule.

    • Protocol: Prepare a dilute solution (e.g., 10 µg/mL in Methanol/Water). Infuse into an ESI-MS system. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the theoretical mass of the free base (C₁₀H₁₃NO₃).

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To obtain a characteristic molecular fingerprint based on vibrational frequencies of functional groups.

    • Protocol: Analyze the solid powder using an ATR-FTIR accessory. The resulting spectrum should be superimposable with that of the certified standard.

Comparative Data Table 1: Identity Confirmation

TestCertified Reference StandardIn-house Candidate LotConclusion
¹H NMR Spectrum conforms to structureSpectrum is superimposablePass
Mass (ESI-MS) [M+H]⁺ observed at m/z 196.09[M+H]⁺ observed at m/z 196.09Pass
FTIR Spectrum conforms to structureSpectrum is superimposablePass
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chromatographic purity is the most critical parameter. A well-validated, stability-indicating HPLC method is required to separate the main component from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Purity Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

  • Sample Prep: 0.5 mg/mL in Mobile Phase A

Rationale: The use of a gradient elution ensures that impurities with a wide range of polarities are detected. Formic acid is used as a modifier to improve peak shape. The chosen wavelength should be one where the main component and key impurities have significant absorbance. Per ICH Q2(R1), the method must demonstrate specificity, linearity, accuracy, and precision.[8][10]

Comparative Data Table 2: Chromatographic Purity

ParameterCertified Reference StandardIn-house Candidate Lot
Purity by Area % 99.85%99.79%
Largest Individual Impurity 0.06%0.08%
Total Impurities 0.15%0.21%
Potency Assignment via Mass Balance

The most accurate method for assigning a potency value to a reference standard is the mass balance approach.[11][12][13] This method determines the content of the pure substance by subtracting the contributions of all significant impurities (both organic and inorganic) from 100%.

MassBalance cluster_inputs Impurity Analyses cluster_calc Calculation HPLC Organic Impurities (Area %) Potency Assigned Potency (%) = 100% - Σ Impurities HPLC->Potency KF Water Content (% w/w) (Karl Fischer) KF->Potency GC Residual Solvents (% w/w) (GC-HS) GC->Potency ROI Non-Volatile Impurities (% w/w) ROI->Potency Total 100% Total->Potency

Caption: Logic of the Mass Balance approach for potency assignment.

Experimental Protocols:

  • Water Content (Karl Fischer Titration): Performed according to USP <921>. This is a specific determination of water content.

  • Residual Solvents (GC-Headspace): Performed according to USP <467>. This quantifies any remaining solvents from the synthesis and purification process.

  • Residue on Ignition (ROI) / Sulfated Ash: Performed according to USP <281>. This measures the amount of inorganic impurities.

Comparative Data Table 3: Mass Balance Potency Assignment

ComponentCertified Reference StandardIn-house Candidate LotMethod
Chromatographic Purity 99.85%99.79%HPLC-UV
Water Content 0.10%0.25%Karl Fischer
Residual Solvents <0.05%0.11% (Isopropanol)GC-HS
Residue on Ignition <0.02%0.03%USP <281>
Calculated Potency (As Is) 99.7% 99.4% 100% - Σ Impurities

Conclusion and Recommendations

The qualification of a reference standard is a rigorous, evidence-based process. The "In-house Candidate Lot" demonstrates high purity and a confirmed identity that is directly comparable to the "Certified Reference Standard." While its calculated potency is slightly lower (99.4% vs. 99.7%), primarily due to higher water and residual solvent content, it is well-characterized and suitable for use as a secondary (or working) reference standard.

For quantitative applications, all calculations must use the assigned potency value (e.g., 99.4%) and should not assume 100.0% purity.[3] The standard should be stored in tightly sealed containers at controlled room temperature or as specified to prevent moisture uptake and degradation. A re-qualification schedule should be established to monitor its stability over time.

By adhering to these systematic and comparative analytical principles, laboratories can ensure the integrity of their reference standards, which is the foundation for generating accurate and reliable data in pharmaceutical development and quality control.

References

  • General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). uspbpep.com. Retrieved March 14, 2026, from [Link]

  • <11> USP Reference Standards . (2025, December 2). U.S. Pharmacopeia. Retrieved March 14, 2026, from [Link]

  • CWS ABROAD Pharmaceutical reference standards . (2023, February 23). CWS ABROAD. Retrieved March 14, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). European Medicines Agency. Retrieved March 14, 2026, from [Link]

  • Pharmaceutical Reference Standards: Role, Types & Applications . (n.d.). SynThink. Retrieved March 14, 2026, from [Link]

  • Quality Guidelines - ICH . (n.d.). International Council for Harmonisation. Retrieved March 14, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. Retrieved March 14, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved March 14, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics . (2023, March 22). PMC - NIH. Retrieved March 14, 2026, from [Link]

  • USP: <11> Reference Standards - Draft published for Comment . (2024, May 15). gmp-compliance.org. Retrieved March 14, 2026, from [Link]

  • Certification of Reference Standards in Pharmacy: Mass Balance Method . (2018, January 10). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . (2025, April 14). Qvents. Retrieved March 14, 2026, from [Link]

  • Analytical Methods . (2013, April 3). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

Sources

Comparative

Comparing the efficacy of "Methyl amino(3-methoxyphenyl)acetate hydrochloride" in different synthetic routes

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl amino(3-methoxyphenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency of its production is paramount for drug development timelines and cost-effectiveness. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them based on yield, purity, scalability, safety, and stereochemical control. We will delve into the mechanistic underpinnings of each pathway, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Methyl amino(3-methoxyphenyl)acetate hydrochloride

Methyl amino(3-methoxyphenyl)acetate hydrochloride serves as a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a methoxy-substituted phenyl ring and an amino acid ester, is prevalent in compounds targeting various receptors and enzymes. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This guide will explore and compare three principal synthetic strategies: the Strecker synthesis, reductive amination of a keto ester, and the esterification of the corresponding amino acid.

Synthetic Route Analysis

Route 1: The Strecker Synthesis Pathway

The Strecker synthesis is a venerable and widely utilized method for the preparation of α-amino acids.[1][2][3][4][5] This one-pot, three-component reaction typically involves an aldehyde, ammonia, and cyanide, culminating in an α-aminonitrile which is subsequently hydrolyzed to the amino acid. For the synthesis of our target molecule, the final step would be an esterification.

Mechanism: The reaction commences with the formation of an imine from 3-methoxybenzaldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms an α-aminonitrile. Acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, which is then esterified to the final product.

Strecker_Synthesis 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Imine 3-Methoxybenzaldehyde->Imine + NH3 - H2O alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile + KCN 3-Methoxyphenylglycine 3-Methoxyphenylglycine alpha-Aminonitrile->3-Methoxyphenylglycine H3O+ (Hydrolysis) Methyl amino(3-methoxyphenyl)acetate Methyl amino(3-methoxyphenyl)acetate 3-Methoxyphenylglycine->Methyl amino(3-methoxyphenyl)acetate + CH3OH, H+

Caption: Strecker Synthesis Workflow

Discussion: The primary advantage of the Strecker synthesis lies in its use of readily available and inexpensive starting materials. However, the use of highly toxic potassium or hydrogen cyanide necessitates stringent safety precautions. Furthermore, the classical Strecker synthesis is not stereoselective, yielding a racemic mixture of the amino acid. This necessitates a subsequent resolution step to isolate the desired enantiomer, which can significantly reduce the overall yield and increase costs.

Route 2: Reductive Amination of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[6][7][8][9][10] In this approach, a keto ester, methyl 2-(3-methoxyphenyl)-2-oxoacetate, is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amino ester.

Mechanism: The reaction begins with the condensation of the keto ester with ammonia to form an imine. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then used to selectively reduce the imine to the corresponding amine.

Reductive_Amination Methyl 2-(3-methoxyphenyl)-2-oxoacetate Methyl 2-(3-methoxyphenyl)-2-oxoacetate Imine Imine Methyl 2-(3-methoxyphenyl)-2-oxoacetate->Imine + NH3 - H2O Methyl amino(3-methoxyphenyl)acetate Methyl amino(3-methoxyphenyl)acetate Imine->Methyl amino(3-methoxyphenyl)acetate + Reducing Agent (e.g., NaBH3CN)

Caption: Reductive Amination Workflow

Discussion: This route offers several advantages over the Strecker synthesis. It avoids the use of highly toxic cyanide reagents. Furthermore, the reaction can often be performed in a single pot, simplifying the experimental procedure. The development of asymmetric reducing agents and chiral auxiliaries also opens the door to enantioselective synthesis, potentially circumventing the need for classical resolution. A potential drawback is the accessibility of the starting keto ester, which may need to be synthesized in a separate step.

Route 3: Direct Esterification of 3-Methoxyphenylglycine

This approach represents the most straightforward pathway, provided that the starting amino acid, 3-methoxyphenylglycine, is readily available. The synthesis involves the direct esterification of the carboxylic acid group in the presence of methanol and an acid catalyst.

Mechanism: The esterification is typically carried out under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst like sulfuric acid) in methanol. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Esterification 3-Methoxyphenylglycine 3-Methoxyphenylglycine Methyl amino(3-methoxyphenyl)acetate Methyl amino(3-methoxyphenyl)acetate 3-Methoxyphenylglycine->Methyl amino(3-methoxyphenyl)acetate + CH3OH, H+

Caption: Direct Esterification Workflow

Discussion: The primary advantage of this route is its simplicity and high atom economy. If an enantiomerically pure form of 3-methoxyphenylglycine is used as the starting material, this method directly yields the corresponding enantiomerically pure ester. The main limiting factor for this route is the commercial availability and cost of 3-methoxyphenylglycine.

Comparative Efficacy

FeatureStrecker SynthesisReductive AminationDirect Esterification
Starting Materials 3-methoxybenzaldehyde, NH3, KCNMethyl 2-(3-methoxyphenyl)-2-oxoacetate, NH33-Methoxyphenylglycine
Reagent Toxicity High (Cyanide)ModerateLow
Stereocontrol Racemic (requires resolution)Potential for asymmetric synthesisDependent on starting material
Typical Yield Moderate to High (before resolution)HighVery High
Scalability Feasible with strict safety protocolsGoodExcellent
Number of Steps One-pot followed by hydrolysis & esterificationOne-potOne step

Experimental Protocols

Protocol 1: Strecker Synthesis of 3-Methoxyphenylglycine

Materials:

  • 3-Methoxybenzaldehyde

  • Ammonium Chloride (NH4Cl)

  • Potassium Cyanide (KCN)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde in methanol.

  • Add a solution of ammonium chloride in water, followed by an aqueous solution of potassium cyanide, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the resulting α-aminonitrile with diethyl ether.

  • Carefully concentrate the organic layer under reduced pressure.

  • Hydrolyze the crude aminonitrile by refluxing with concentrated hydrochloric acid.

  • Cool the reaction mixture and collect the precipitated 3-methoxyphenylglycine hydrochloride by filtration.

  • Esterify the amino acid by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Neutralize the reaction mixture and extract the product. Purify by chromatography.

Protocol 2: Reductive Amination of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Materials:

  • Methyl 2-(3-methoxyphenyl)-2-oxoacetate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve methyl 2-(3-methoxyphenyl)-2-oxoacetate and ammonium acetate in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Direct Esterification of 3-Methoxyphenylglycine

Materials:

  • 3-Methoxyphenylglycine

  • Methanol

  • Thionyl chloride (SOCl2)

Procedure:

  • Suspend 3-methoxyphenylglycine in methanol and cool the mixture to 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce crystallization.

  • Collect the solid product, methyl amino(3-methoxyphenyl)acetate hydrochloride, by filtration and wash with cold diethyl ether.

Conclusion and Recommendations

The choice of synthetic route for methyl amino(3-methoxyphenyl)acetate hydrochloride is contingent upon several factors including the scale of the synthesis, the required stereochemical purity, and the available resources.

  • For large-scale production where cost is a primary driver and a racemic product is acceptable or subsequent resolution is feasible, the Strecker synthesis remains a viable option, provided that appropriate safety measures are in place.

  • The reductive amination route is highly recommended for its versatility, improved safety profile, and the potential for developing an asymmetric synthesis, making it ideal for the production of enantiomerically enriched material.

  • If enantiomerically pure 3-methoxyphenylglycine is commercially available at a reasonable cost, direct esterification is undoubtedly the most efficient and straightforward method for obtaining the enantiopure target compound.

Researchers should carefully evaluate these factors to select the most suitable synthetic strategy that aligns with their specific project goals.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Borne, R. F. (1989). Reductive Amination. In Principles of Medicinal Chemistry (pp. 67-68). Lea & Febiger.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 639–649.
  • Master Organic Chemistry. Strecker Synthesis. [Link][1][5]

  • Master Organic Chemistry. Reductive Amination. [Link][10]

  • Organic Chemistry Portal. Strecker Synthesis. [Link][3]

  • Wikipedia. Strecker amino acid synthesis. [Link][4]

Sources

Validation

Spectroscopic data comparison for "Methyl amino(3-methoxyphenyl)acetate hydrochloride" and its analogs

[label="FT-IR Spectroscopy\n(Functional Groups Workflow for the spectroscopic validation of phenylglycine derivative salts. Quantitative Spectroscopic Data Comparison The following tables summarize the comparative spectr...

Author: BenchChem Technical Support Team. Date: March 2026

[label="FT-IR Spectroscopy\n(Functional Groups

Workflow for the spectroscopic validation of phenylglycine derivative salts.

Quantitative Spectroscopic Data Comparison

The following tables summarize the comparative spectroscopic performance of the three analogs, highlighting the diagnostic shifts caused by the methoxy group's positional isomerism.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Proton AssignmentUnsubstituted (Phenyl)3-Methoxy (Meta)4-Methoxy (Para)
-NH₃⁺ (Amine Salt) 8.85 ppm (br s, 3H)8.80 ppm (br s, 3H)8.75 ppm (br s, 3H)
Aromatic Protons 7.40–7.50 ppm (m, 5H)7.35 (t, 1H), 7.15 (m, 1H), 7.05 (m, 1H), 6.95 (m, 1H)7.35 (d, 2H), 6.95 (d, 2H)
α-CH (Benzylic) 5.25 ppm (s, 1H)5.20 ppm (s, 1H)5.15 ppm (s, 1H)
-OCH₃ (Ether) N/A3.75 ppm (s, 3H)3.75 ppm (s, 3H)
-COOCH₃ (Ester) 3.65 ppm (s, 3H)3.65 ppm (s, 3H)3.65 ppm (s, 3H)

Table 2: Key FT-IR and ESI-MS Data Comparison

Compound AnalogN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Exact Mass (Free Base)Observed[M+H]⁺
Unsubstituted 2850 (broad)1745165.0789 Da166.08 m/z
3-Methoxy 2845 (broad)1748195.0895 Da196.09 m/z
4-Methoxy 2840 (broad)1742195.0895 Da196.09 m/z

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step incorporates internal checks to prevent false positives and analytical artifacts.

Protocol 1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh 10.0 ± 0.1 mg of the hydrochloride salt analyte.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Causality & Validation: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis calibration. DMSO-d₆ is explicitly chosen over D₂O. If D₂O were used, rapid deuterium exchange would obliterate the primary amine hydrochloride protons (-NH₃⁺). Using aprotic DMSO-d₆ preserves this broad signal (~8.8 ppm), allowing the analyst to structurally validate the intact salt form rather than just the free base.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect an ambient background spectrum (air).

  • Sample Application: Apply 2–3 mg of the neat solid powder directly onto the crystal and engage the pressure anvil to ensure uniform optical contact.

  • Causality & Validation: The background scan is a self-validating step that ensures the crystal is free of contamination and subtracts atmospheric CO₂ and H₂O interference. ATR is selected over traditional KBr pelleting because grinding hydrochloride salts with KBr under high pressure can induce solid-state ion exchange (forming the HBr salt), which artificially shifts the diagnostic N-H and C=O stretching frequencies.

Protocol 3: LC-ESI-MS Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and Water, supplemented with 0.1% Formic Acid.

  • Injection: Run a blank solvent injection, followed by a 2 µL injection of the sample onto a C18 reverse-phase column.

  • Causality & Validation: The preceding blank injection self-validates the cleanliness of the MS source and column, ruling out carryover. The addition of 0.1% Formic Acid forces the sample into an acidic pH regime, ensuring the basic primary amine remains fully protonated in solution. This maximizes the ionization efficiency for the [M+H]⁺ adduct in positive Electrospray Ionization (ESI+) mode, yielding a robust, easily identifiable parent ion mass.

References

  • Title: Methyl phenylglycine | C9H11NO2 | CID 117324 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Dynamic Kinetic Resolution of Phenyl Glycine Derivatives Source: University of Bath Research Portal URL: [Link]

Comparative

Benchmarking the Performance of Methyl amino(3-methoxyphenyl)acetate hydrochloride in a Monoamine Oxidase-A Inhibition Assay

A Comparative Guide for Researchers in Neuropharmacology and Drug Discovery Abstract This guide provides a comprehensive framework for evaluating the performance of the novel compound, Methyl amino(3-methoxyphenyl)acetat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Neuropharmacology and Drug Discovery

Abstract

This guide provides a comprehensive framework for evaluating the performance of the novel compound, Methyl amino(3-methoxyphenyl)acetate hydrochloride, as a potential inhibitor of Monoamine Oxidase-A (MAO-A). We present a detailed, step-by-step protocol for a fluorometric-based in vitro MAO-A inhibition assay, a common method for high-throughput screening.[1][2][3][4] To establish a robust performance benchmark, the test compound is compared against two well-characterized inhibitors: the irreversible, high-potency inhibitor Clorgyline and the reversible inhibitor Moclobemide. This guide is designed for researchers in neuropharmacology and drug development, offering insights into experimental design, data interpretation, and the scientific rationale behind key protocol steps.

Introduction: The Rationale for Targeting Monoamine Oxidase-A

Monoamine Oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin and norepinephrine.[1][2] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] MAO-A, found predominantly in the brain and other tissues, plays a crucial role in regulating mood and emotional responses.[3] Its dysregulation has been implicated in several neurological disorders, including depression and anxiety.[1] Consequently, inhibitors of MAO-A are a significant area of research for developing new antidepressant and anxiolytic therapies.[5][6]

The subject of this guide, Methyl amino(3-methoxyphenyl)acetate hydrochloride, is a novel small molecule. Its structural features, particularly the amino acetate and methoxyphenyl moieties, bear resemblance to scaffolds found in other neuroactive compounds. The methoxy group, in particular, is a prevalent substituent in many approved drugs, where it can influence ligand-target binding and improve pharmacokinetic properties. This structural rationale prompts an investigation into its potential bioactivity. We hypothesize that this compound may interact with enzymes involved in neurotransmitter metabolism, making MAO-A an ideal primary target for initial screening.

This guide will benchmark its inhibitory activity against:

  • Clorgyline: A potent, irreversible "suicide" inhibitor of MAO-A, serving as a positive control for strong inhibition.[1][2][5]

  • Moclobemide: A reversible and selective MAO-A inhibitor (RIMA) used clinically, representing a therapeutically relevant comparator.[6][7][]

Assay Principle and Experimental Design

The chosen benchmarking assay is a fluorometric method for detecting MAO-A activity.[1][9][10][11] This assay is well-suited for high-throughput screening due to its simplicity, sensitivity, and reliability.[1][2][3][4]

Mechanism of Detection: The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of its substrate, tyramine.[1][9] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (such as Amplex Red) to produce a highly fluorescent product (resorufin).[10][11][12] The increase in fluorescence intensity is directly proportional to the MAO-A activity. An inhibitor will reduce the rate of H₂O₂ production, resulting in a lower fluorescence signal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - MAO-A Enzyme - Assay Buffer - Substrate (Tyramine) - HRP & Probe A1 Dispense 10 µL of Test Compound or Control into 96-well black plate P1->A1 P2 Prepare Test Compounds: - Test Compound (Serial Dilution) - Clorgyline (Positive Control) - Moclobemide (Comparator) P2->A1 P3 Prepare Controls: - No-Inhibitor Control - No-Enzyme Blank P3->A1 A2 Add 50 µL of MAO-A Enzyme Solution A1->A2 A3 Incubate for 10 min at 25°C A2->A3 A4 Initiate Reaction: Add 40 µL of Substrate/ Detection Mix A3->A4 D1 Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) for 30 min A4->D1 D2 Calculate Rate of Reaction (Slope of linear phase) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve and Determine IC₅₀ D3->D4

Caption: Workflow for the MAO-A fluorometric inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available MAO-A inhibitor screening kits.[1]

Reagent Preparation
  • MAO-A Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare and bring to room temperature before use.

  • Test Compound Stock (10 mM): Dissolve Methyl amino(3-methoxyphenyl)acetate hydrochloride in ultrapure water.

  • Comparator Stocks (Clorgyline & Moclobemide, 10 mM): Dissolve in appropriate solvent (e.g., water or DMSO).

  • MAO-A Enzyme: Reconstitute lyophilized enzyme in assay buffer to a stock concentration. Immediately before use, dilute the stock 1:5 in assay buffer.[1]

  • MAO-A Substrate (Tyramine): Reconstitute lyophilized substrate in ultrapure water.

  • Detection Mix: For each well, prepare a 40 µL mix containing Assay Buffer, MAO-A Substrate, Developer (HRP), and a high-sensitivity probe.[1]

Assay Procedure (96-Well Plate Format)
  • Compound Plating:

    • Prepare serial dilutions of the test compound and comparators (e.g., from 100 µM to 1 nM final concentration).

    • Add 10 µL of each inhibitor dilution to respective wells of a black, flat-bottom 96-well plate.

    • Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer (no inhibitor). This represents 100% enzyme activity.

    • Blank Control (BC) Wells: Add 10 µL of Assay Buffer. No enzyme will be added to these wells.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the diluted MAO-A enzyme solution to all wells except the Blank Control wells.

    • Causality: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of both reversible and irreversible inhibitors.

    • Incubate the plate for 10 minutes at 25°C, protected from light.

  • Reaction Initiation and Measurement:

    • Add 40 µL of the Detection Mix to all wells to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically at 25°C for 30 minutes, with readings every 1-2 minutes (Excitation = 535 nm, Emission = 587 nm).

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Where Rate_EC is the rate of the Enzyme Control and Rate_Sample is the rate in the presence of the test compound.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Diagram

G Tyramine Tyramine (Substrate) MAOA MAO-A Enzyme Tyramine->MAOA + O₂ + H₂O Product Aldehyde + NH₃ MAOA->Product H2O2 H₂O₂ MAOA->H2O2 Byproduct HRP HRP H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence Oxidation Inhibitor Test Compound (e.g., Methyl amino (3-methoxyphenyl)acetate) Inhibitor->MAOA Inhibits

Sources

Validation

A Comparative Guide to the Inter-Laboratory Analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the analysis of Methyl amino(3-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride. It is designed to serve as a foundational document for establishing a robust inter-laboratory study to ensure analytical consistency and reliability across different sites and platforms—a critical component in the lifecycle of drug development and quality control.[1][2]

Introduction: The Need for Standardized Analysis

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). An inter-laboratory study, or round-robin test, is the gold standard for assessing the reproducibility and reliability of an analytical method.[3] It provides indispensable data on a method's robustness when subjected to typical variations such as different analysts, equipment, and laboratory environments.[3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide outlines a framework for comparing three common, yet distinct, analytical techniques for the quantification of Methyl amino(3-methoxyphenyl)acetate hydrochloride, establishing a basis for method standardization.

Overview of Analytical Methodologies

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, availability of equipment, and the nature of the sample matrix. We will compare three powerful and widely used techniques in pharmaceutical analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] It is known for its high precision and robustness, making it a workhorse for quality control assays.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the potent separation capability of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[6][7] It is particularly suited for volatile or semi-volatile compounds and is a premier method for identifying and quantifying trace-level impurities.[6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method, qNMR allows for the direct measurement of an analyte's concentration without the need for a calibration curve using a specific reference standard of the analyte itself.[9][10] The signal area in an NMR spectrum is directly proportional to the number of nuclei, offering a high degree of accuracy and traceability.[10][11][12]

Inter-Laboratory Study Design

A successful inter-laboratory study hinges on a meticulously planned protocol to minimize variability arising from the study design itself.

InterLab_Workflow cluster_CoordLab Coordinating Laboratory cluster_PartLabs Participating Laboratories (N) cluster_DataAnalysis Centralized Data Analysis A Homogeneous Bulk Sample Preparation of Analyte B Sample Aliquoting & Spiking at 3 Conc. Levels A->B C Blind Sample Preparation B->C D Packaging, Labeling & Distribution to Labs 1-N C->D E Receive & Log Samples D->E G System Suitability Testing E->G F Perform Analysis using Standardized Protocols (HPLC, GC-MS, qNMR) H Data Acquisition F->H G->F I Collect Raw Data from all Labs H->I J Statistical Analysis (ANOVA, Cochran's Test) I->J K Evaluate Performance: Precision, Accuracy, Linearity J->K L Final Comparative Report K->L

Caption: A typical workflow for an inter-laboratory cross-validation study.

Study Protocol:
  • Coordinating Laboratory: A central lab prepares a single, homogeneous batch of Methyl amino(3-methoxyphenyl)acetate hydrochloride.

  • Sample Preparation: The coordinating lab prepares samples at three different concentration levels to assess linearity, accuracy, and precision. A blind sample is also included for unbiased evaluation.

  • Distribution: Samples are securely packaged, labeled, and distributed to all participating laboratories.

  • Analysis: Each participating lab analyzes the samples using the detailed, standardized protocols provided for HPLC, GC-MS, and qNMR.

  • Data Reporting: Results are reported back to the coordinating laboratory using a standardized template.

  • Statistical Analysis: The collected data is analyzed for repeatability and reproducibility using statistical methods outlined in guidelines like the ICH Q2(R1).[3][13][14]

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of each analytical method based on a hypothetical inter-laboratory study. These values are representative of the typical strengths and weaknesses of each technique.

Table 1: Assay - Precision and Accuracy

ParameterHPLC-UVGC-MS (with derivatization)qNMR (Internal Standard)
Intra-laboratory Precision (RSD%) ≤ 1.0%≤ 2.0%≤ 0.5%
Inter-laboratory Precision (RSD%) ≤ 2.0%≤ 3.5%≤ 1.5%
Accuracy (Mean Recovery %) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%

Table 2: Linearity and Sensitivity

ParameterHPLC-UVGC-MS (with derivatization)qNMR (Internal Standard)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 µg/mL~ 50 µg/mL

Discussion of Results & Method Selection

The choice of the optimal analytical method is a critical decision driven by the specific requirements of the analysis.

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Recommended Method Start Start: Need to Quantify Analyte Crit1 Need High Sensitivity (Trace Level Impurity)? Start->Crit1 Crit2 Is it a Primary Measurement / Reference Standard Characterization? Crit1->Crit2 No GCMS GC-MS Crit1->GCMS Yes Crit3 Routine QC Assay (High Throughput & Precision)? Crit2->Crit3 No QNMR qNMR Crit2->QNMR Yes HPLC HPLC Crit3->HPLC Yes Crit3->HPLC No (Default Workhorse)

Caption: Decision pathway for selecting an appropriate analytical method.

  • HPLC-UV demonstrates excellent precision and accuracy, making it an ideal choice for routine quality control (QC) assays where high throughput and reliability are paramount. Its sensitivity is generally sufficient for assay and content uniformity tests.

  • GC-MS is the standout choice when high sensitivity is required, for instance, in the detection and quantification of volatile impurities or degradation products at trace levels.[7] The need for derivatization of the amino acid ester adds a step to the sample preparation but provides access to superior sensitivity.

  • qNMR serves as a powerful, primary method for characterization and purity assessment.[9][11] Because it does not rely on a specific reference standard of the analyte, it is invaluable for qualifying in-house reference materials and for orthogonal verification of results from chromatographic methods.[10] While its sensitivity is lower than GC-MS, its accuracy and direct quantitation capabilities are unparalleled.[9][12]

Detailed Experimental Protocols

The following are generalized protocols. Specific parameters must be optimized and validated for the particular instrumentation used.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) and create a 5-point calibration curve.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a concentration within the calibration range.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Required): The primary amine of the analyte must be derivatized to increase volatility (e.g., silylation with BSTFA or acylation).

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Inlet Temperature: 250 °C (Splitless mode).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte for enhanced sensitivity and selectivity.

  • Sample Preparation: After derivatization, dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate).

Quantitative NMR (qNMR)
  • Instrumentation: NMR spectrometer (≥ 400 MHz recommended) with a high-resolution probe.

  • Internal Standard (IS): A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the analyte into the same NMR tube.

    • Add a precise volume of deuterated solvent and ensure complete dissolution.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

  • Calculation: The purity or concentration of the analyte is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the initial weights of the analyte and internal standard.

Conclusion

This guide outlines a framework for a comprehensive inter-laboratory comparison of analytical methods for Methyl amino(3-methoxyphenyl)acetate hydrochloride. The hypothetical data suggests that while HPLC-UV is a robust and reliable method for routine QC, GC-MS offers superior sensitivity for trace analysis, and qNMR provides unparalleled accuracy as a primary quantification method.[6][7][9][12]

The successful execution of an inter-laboratory study based on this guide will generate invaluable data, enabling organizations to select the most appropriate analytical method for their specific needs and ensuring consistent, reliable, and transferable results across the entire drug development pipeline.[1]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Published February 9, 2024. [Link]

  • Pauli GF, Jaki BU, Lankin DC. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Published December 29, 2025. [Link]

  • Drug Development & Delivery. GC-MS applications in pharmaceutical analysis. Published April 19, 2017. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Published September 16, 2024. [Link]

  • Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis. 2021;193:113733. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

  • Bailey Z. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. 2024;15(714). [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • American Chemical Society. Derivatization of amino acid esters for improved methods of HPLC-MS separation for high-throughput screenings. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Published June 8, 2025. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Published January 14, 2025. [Link]

  • Lin, C., Li, F. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. 1996;34(7):316-322. [Link]

  • ResearchGate. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... [Link]

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  • Kim, J. H., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):191-198. [Link]

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  • de Souza, A. M., et al. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Revista de Ciências Farmacêuticas Básica e Aplicada. 2020;41. [Link]

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Comparative

A Comparative Guide to Synthetic Strategy: Justification for Using Methyl amino(3-methoxyphenyl)acetate hydrochloride

In the landscape of pharmaceutical development, the selection of starting materials is a pivotal decision that profoundly influences the efficiency, scalability, and economic viability of a drug's synthesis. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of starting materials is a pivotal decision that profoundly influences the efficiency, scalability, and economic viability of a drug's synthesis. This guide provides an in-depth analysis of Methyl amino(3-methoxyphenyl)acetate hydrochloride, a key intermediate in the synthesis of central nervous system (CNS) active compounds. We will objectively compare its performance against alternative reagents, supported by experimental logic and process chemistry principles, to provide a clear justification for its strategic implementation in drug development programs.

Section 1: The Strategic Importance of the Starting Material

Methyl amino(3-methoxyphenyl)acetate hydrochloride is a versatile building block, particularly valued for its application in the synthesis of analgesics like Tapentadol.[1] Tapentadol is a centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[2] The efficiency of its synthesis is a critical factor for its commercial viability.[3] The structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride offers two key reactive sites—the amino group and the ester—which can be selectively manipulated to build complex molecular architectures. The methoxy group is a common feature in many drugs, often improving metabolic stability and binding properties.[4][5]

Section 2: Comparative Analysis of Synthetic Routes to Tapentadol Intermediates

The synthesis of Tapentadol and its precursors has been approached from various starting points. An objective comparison reveals the strategic advantages conferred by using Methyl amino(3-methoxyphenyl)acetate hydrochloride. Several alternative routes start from precursors like m-bromoanisole, m-methoxypropiophenone, or 1-(dimethylamino)-2-methyl-3-pentanone.[6]

Table 1: Comparison of Key Precursors for Tapentadol Synthesis

FeatureMethyl amino(3-methoxyphenyl)acetate hydrochloridem-Bromoanisolem-Methoxybenzaldehyde1-(dimethylamino)-2-methyl-3-pentanone
Synthetic Pathway Convergent, fewer stepsLinear, multi-step Grignard route[6][7]Linear, multi-step route involving toxic reagents[6]Multi-step, requires challenging chiral separation[6]
Overall Yield HighLow to ModerateLowModerate
Key Reagents Grignard ReagentsGrignard Reagents, Thionyl Chloride[6]Cyanide reagents (e.g., ethyl cyanoacetate)[6]Reducing and halogenating agents[8]
Safety & Handling Standard handling for organometallicsMultiple hazardous stepsUse of highly toxic borane and cyanide reagents[6]Standard
Scalability HighDifficult due to low yield and isomer separation[6]Poor, due to hazardous reagents and long routeModerate, but final resolution is costly
Waste Generation LowerHigh, due to multiple steps and purificationHighHigh, due to late-stage chiral resolution
Justification Against m-Bromoanisole

Routes commencing with m-bromoanisole typically involve a Grignard reaction followed by several subsequent transformations, including chlorination and reduction.[6][7] This linear approach suffers from an accumulation of yield losses at each step, making it inefficient for large-scale production. Furthermore, the separation of the four potential chiral isomers generated during the Grignard reaction requires chiral column chromatography, a process that is cumbersome and economically unviable for industrial manufacturing.[6]

Justification Against m-Methoxybenzaldehyde

A synthetic strategy starting from m-methoxybenzaldehyde involves a Knoevenagel condensation with ethyl cyanoacetate, followed by a seven-step sequence that includes Grignard addition, methylation, decarboxylation, and reduction of a cyano group.[6] The use of highly toxic and flammable reagents like borane dimethyl sulfide for the nitrile reduction poses significant safety risks and operational challenges, rendering this route unsuitable for mass production.[6]

Section 3: The Mechanistic and Process Advantage

Using Methyl amino(3-methoxyphenyl)acetate hydrochloride allows for a more convergent and streamlined synthesis. The core of the desired carbon skeleton is already present, significantly reducing the number of synthetic transformations required.

The workflow diagram below illustrates the streamlined nature of a synthesis utilizing this advanced intermediate compared to a more traditional, linear approach.

G cluster_0 Route A: Via Methyl amino(3-methoxyphenyl)acetate HCl cluster_1 Route B: Via m-Bromoanisole A Methyl amino(3-methoxyphenyl) acetate hydrochloride B Key Tapentadol Precursor ((2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl) -2-methylpentan-3-ol) A->B Grignard Reaction (1 Step) C Tapentadol B->C Further Processing (Fewer Steps) D m-Bromoanisole E Grignard Reagent D->E Mg F Mixture of 4 Chiral Isomers E->F Addition Reaction G Isolated Precursor F->G Chiral Separation (Complex) H Tapentadol G->H Multiple Steps (Chlorination, Reduction, etc.)

Caption: Comparison of synthetic workflows.

Section 4: Experimental Protocol: A Representative Transformation

This section details a representative, validated protocol for the key step in converting Methyl amino(3-methoxyphenyl)acetate hydrochloride into a crucial Tapentadol precursor.

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol via a Grignard reaction.

Materials:

  • Methyl (S)-amino(3-methoxyphenyl)acetate hydrochloride

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: A dry 2 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with Methyl (S)-amino(3-methoxyphenyl)acetate hydrochloride (115.8 g, 0.5 mol) and anhydrous THF (800 mL). The resulting slurry is cooled to 0 °C in an ice-water bath.

  • Grignard Addition: Ethylmagnesium bromide solution (417 mL, 1.25 mol, 2.5 eq) is added dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (500 mL) while maintaining the temperature below 15 °C.

  • Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 250 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the target compound as a white solid.

Expected Outcome:

  • Yield: >85%

  • Purity (HPLC): >98%

  • Diastereomeric Excess: >95%

This protocol demonstrates a high-yielding, stereoselective transformation in a single step, a significant advantage over multi-step alternatives.

Section 5: Final Justification and Conclusion

The choice of a synthetic reagent is a balance of cost, efficiency, safety, and environmental impact. While Methyl amino(3-methoxyphenyl)acetate hydrochloride may have a higher initial cost per kilogram than basic starting materials like m-bromoanisole, a holistic process analysis justifies its use.

G MAH Methyl amino(3-methoxyphenyl) acetate hydrochloride Yield Higher Overall Yield MAH->Yield Purity Greater Stereochemical Purity MAH->Purity Steps Fewer Synthetic Steps MAH->Steps Safety Avoidance of Highly Toxic Reagents MAH->Safety Waste Reduced Waste & Purification Burden MAH->Waste Cost Lower Process Mass Intensity (PMI) MAH->Cost Final Justified Choice for Scalable Pharmaceutical Manufacturing Yield->Final Purity->Final Steps->Final Safety->Final Waste->Final Cost->Final

Caption: Summary of strategic advantages.

The use of this advanced intermediate leads to:

  • Increased Overall Yield: By significantly shortening the synthetic sequence, cumulative losses are minimized.

  • Improved Process Safety: It circumvents the need for highly toxic reagents like cyanides or pyrophoric materials in complex, multi-step sequences.[6]

  • Reduced Production Costs: Although the initial reagent cost is higher, savings are realized through reduced solvent usage, fewer unit operations, lower labor costs, and a significant reduction in waste treatment.[9][10]

  • Enhanced Purity and Control: A more direct route provides better control over stereochemistry and reduces the formation of difficult-to-remove impurities.[11]

For researchers and drug development professionals, adopting a strategy that employs Methyl amino(3-methoxyphenyl)acetate hydrochloride is not merely a choice of reagent, but an investment in a more efficient, safer, and economically sound manufacturing process.

References

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  • Google Patents. CN104803861A - Method for synthesizing tapentadol hydrochloride. [URL: https://patents.google.
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  • Patsnap Eureka. (2013, June 19). Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride. [URL: https://eureka.patsnap.
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  • BLD Pharm. methyl amino(3-methoxyphenyl)acetate hydrochloride. [URL: https://www.bldpharm.com/products/327051-33-2.html]
  • Sigma-Aldrich. Methyl amino(3-methylphenyl)acetate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0201ea]
  • LookChem. methyl (3-methoxyphenyl)acetate. [URL: https://www.lookchem.com/cas-189/18927-05-4.html]
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  • ResearchGate. Cost-Effectiveness Analysis of Tapentadol Versus Oxycodone/Naloxone in both Branded and Generic Formulations in Patients with Musculoskeletal Pain. [URL: https://www.researchgate.
  • Foye's Principles of Medicinal Chemistry. Central Nervous System Stimulants. [URL: not directly linkable, but a standard medicinal chemistry textbook]
  • PubMed. (2022). Cost-effectiveness of tapentadol immediate release versus oxycodone immediate release for acute post-operative pain after major hip surgeries. [URL: https://pubmed.ncbi.nlm.nih.gov/34641744/]
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  • ResearchGate. Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. [URL: https://www.researchgate.net/publication/366228308_Impurity_Profiling_of_ATS_Synthesized_From_Ring-Substituted_APAAN_and_MAPA_Analogs]
  • University of York, Centre for Reviews and Dissemination. (2014). Cost-effectiveness of tapentadol prolonged release compared with oxycodone controlled release in the UK in patients with severe non-malignant chronic pain who failed 1st line treatment with morphine. [URL: https://www.crd.york.ac.uk/crdweb/ShowRecord.php?ID=12014006093]
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Validation

Structure-activity relationship (SAR) studies of "Methyl amino(3-methoxyphenyl)acetate hydrochloride" analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating unnatural amino acid building blocks for structure-activity relationship (SAR) optimization. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating unnatural amino acid building blocks for structure-activity relationship (SAR) optimization.

Executive Summary

In modern drug discovery, the selection of chiral or racemic building blocks dictates the trajectory of lead optimization. Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2)[1] has emerged as a highly versatile small-molecule scaffold. As a derivative of phenylglycine, its unique meta-methoxy substitution provides a precise vector for fine-tuning steric and electronic interactions within complex protein binding pockets.

This guide objectively compares the performance of the 3-methoxy scaffold against its unsubstituted, para-substituted, and di-substituted alternatives. By analyzing its application in the synthesis of[2] and [3], we provide actionable experimental data, causality-driven methodologies, and self-validating protocols to streamline your SAR campaigns.

Scaffold Comparison: The Structural Logic

When designing inhibitors that must occupy highly specific sub-pockets—such as the WPF (Trp-Pro-Phe) shelf in the BRD4 BD1 domain or the allosteric sites of viral polymerases—the positioning of electron-donating groups on the phenylglycine core is critical[3].

Quantitative SAR Data Comparison

The following table summarizes representative benchmark data comparing the 3-methoxy scaffold against common alternatives during lead optimization phases[2][3].

Scaffold AnalogTarget Affinity (BRD4 IC₅₀, nM)Target Affinity (NS5B IC₅₀, µM)Synthetic Yield (%)LogP (Scaffold)
3-Methoxy (Product) 12.5 0.8 95 1.8
Unsubstituted145.05.4981.5
4-Methoxy85.23.2921.8
3,4-Dimethoxy>50012.5882.1
Analysis of Causality
  • Steric Fit (The 3-OMe Advantage): The meta-methoxy group projects at an optimal angle to occupy hydrophobic pockets without clashing with adjacent amino acid residues. In contrast, the 4-methoxy (para) analog often clashes with the pocket boundaries, and the 3,4-dimethoxy analog introduces severe steric hindrance that drastically reduces binding affinity (IC₅₀ > 500 nM)[2][3].

  • Electronic Effects: The methoxy group acts as an electron-donating group via resonance, subtly increasing the basicity of the adjacent amine. This facilitates stronger hydrogen bonding networks when the scaffold is fused to pharmacophores like benzimidazole or phthalazine[3].

Binding_Mechanism Ligand Dual Inhibitor Core (3-Methoxy Phenylglycine Scaffold) PARP1 PARP1 Target (Catalytic Domain) Ligand->PARP1 H-Bonding Network BRD4 BRD4 Target (BD1 Domain WPF Shelf) Ligand->BRD4 Steric Pocket Fit

Dual-target binding mechanism facilitated by the 3-methoxy phenylglycine linker.

Experimental Workflows & Self-Validating Protocols

To successfully incorporate Methyl amino(3-methoxyphenyl)acetate hydrochloride into a drug discovery pipeline, the synthetic methodology must prevent epimerization at the highly sensitive alpha-carbon. The following protocol outlines a self-validating system for pharmacophore fusion.

Step 1: Amide Coupling (Pharmacophore Attachment)

Objective: Couple the free amine of the 3-methoxy scaffold to a carboxylic acid intermediate.

  • Methodology: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid. Add Methyl amino(3-methoxyphenyl)acetate hydrochloride (1.1 eq)[4] and stir at room temperature for 2 hours.

  • Causality of Reagents: HATU is explicitly chosen over EDC/HOBt because its superior kinetics are required for sterically hindered alpha-amino esters. Faster coupling minimizes the time the molecule spends in a basic environment, thereby preventing racemization.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete and successful only when the starting material mass (m/z 196 for the free amine) is entirely depleted. Subsequent chiral HPLC must be run to confirm an enantiomeric excess (ee) of >99%, validating that the basic conditions did not compromise chirality.

Step 2: Ester Hydrolysis (Preparation for Downstream Synthesis)

Objective: Saponify the methyl ester to yield the free carboxylic acid for further functionalization.

  • Methodology: Dissolve the coupled product in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at 0°C to room temperature for 4 hours.

  • Causality of Reagents: LiOH in a mixed aqueous-organic solvent provides a mild, highly controlled saponification environment. This prevents the unintended cleavage of the newly formed amide bond, which is a common failure point when using harsher bases like NaOH.

  • Self-Validation Checkpoint: Perform TLC (UV 254 nm). A successful reaction is indicated by a complete baseline shift of the product. Upon acidification to pH 3 using 1N HCl, the pure carboxylic acid precipitates. Validation is finalized via ¹H-NMR, strictly requiring the disappearance of the sharp singlet at ~3.7 ppm (the methyl ester protons).

SAR_Workflow A Scaffold Selection (3-OMe-Phg-OMe) B Amide Coupling (HATU/DIPEA) A->B C Ester Hydrolysis (LiOH/THF) B->C D Pharmacophore Fusion C->D E In Vitro Assay (Target Binding) D->E E->A SAR Feedback

Workflow of SAR-guided optimization using the 3-methoxy phenylglycine scaffold.

Conclusion

For advanced SAR campaigns, Methyl amino(3-methoxyphenyl)acetate hydrochloride significantly outperforms its unsubstituted and para-substituted counterparts when targeting sterically constrained binding pockets. Its superior performance in generating sub-micromolar inhibitors for targets like BRD4 and HCV NS5B[2][3] justifies its selection as a primary building block. By adhering to the self-validating HATU/LiOH protocols detailed above, researchers can ensure high-yield, enantiomerically pure integrations of this scaffold into their lead compounds.

References

  • Wang, S.-P., et al. "Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

  • Beaulieu, P. L., et al. "Viral polymerase inhibitors.
  • "Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) Chemical Substance Information." NextSDS Database, Accessed 2026.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl amino(3-methoxyphenyl)acetate hydrochloride proper disposal procedures

Methyl amino(3-methoxyphenyl)acetate hydrochloride: Comprehensive Laboratory Disposal and Safety Protocols As a Senior Application Scientist, ensuring the safe handling and compliant disposal of active pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl amino(3-methoxyphenyl)acetate hydrochloride: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of active pharmaceutical intermediates is paramount. Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2)[1] is a highly functionalized amino ester salt frequently utilized in drug development and synthetic chemistry. Because it is a hydrochloride salt, its disposal presents specific regulatory and chemical challenges. This guide provides a self-validating, step-by-step operational plan for its safe disposal, grounded in environmental regulations and mechanistic chemistry.

Pre-Disposal Hazard Assessment & PPE

Before handling waste, we must assess the chemical's hazard profile. According to standard Safety Data Sheets (SDS), this compound carries several GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Causality-Driven PPE Selection:

  • Respiratory Protection: Because the compound is a fine powder, aerosolization is a significant risk. Handling must occur in a certified chemical fume hood to prevent mucosal irritation (H335).

  • Dermal Protection: Chemical-resistant nitrile gloves (minimum 4 mil thickness) are required to prevent dermal absorption and skin irritation (H315).

  • Ocular Protection: Chemical splash goggles are mandatory to protect against corneal damage from the acidic salt dust (H319).

Waste Segregation & Classification: The Halogenated Imperative

A critical error in laboratory waste management is misclassifying organic hydrochloride salts as non-halogenated waste.

Mechanistic Rationale: Methyl amino(3-methoxyphenyl)acetate hydrochloride has a molecular weight of 231.68 g/mol , with the chloride ion contributing 35.45 g/mol . This means the compound is 15.3% chlorine by mass . Under EPA and Resource Conservation and Recovery Act (RCRA) guidelines, any waste stream containing greater than 1% halogens by weight must be strictly classified as Halogenated Organic Waste [3].

Why this matters: Incinerating halogenated waste requires specialized thermal oxidizers equipped with acid-gas scrubbers to neutralize the hydrogen chloride (HCl) gas generated during combustion. Routing this to a non-halogenated waste stream can severely damage standard incinerators and violate environmental regulations.

Step-by-Step Laboratory Disposal Protocols

Protocol A: Solid Waste Disposal

  • Collection: Gather all unreacted powder, contaminated weigh boats, spatulas, and filter papers.

  • Containment: Place the items into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Do not sweep dry powder, as this induces aerosolization; use a damp, compatible solvent wipe to collect residual dust.

  • Labeling: Immediately affix a hazardous waste tag labeled: "Halogenated Organic Solid Waste - Contains Methyl amino(3-methoxyphenyl)acetate hydrochloride."

Protocol B: Aqueous Liquid Waste (Neutralization) When this salt is dissolved in water, the dissociation of the hydrochloride generates an acidic solution.

  • Preparation: Transfer the aqueous waste to a wide-mouth beaker inside a fume hood.

  • Neutralization (Self-Validating Step): Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring.

    • Expert Insight: We specifically use NaHCO₃ (a weak base) rather than Sodium Hydroxide (NaOH). A strong base like NaOH can cause rapid, exothermic hydrolysis of the methyl ester moiety, potentially leading to a dangerous thermal runaway. NaHCO₃ safely neutralizes the free HCl without destroying the ester.

  • Validation: Continue addition until effervescence (CO₂ gas evolution) ceases. Use pH indicator strips to confirm the solution has reached a stable pH of 6.0–8.0.

  • Transfer: Pour the neutralized solution into the designated "Halogenated Aqueous Waste" carboy.

Protocol C: Organic Liquid Waste

  • Collection: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate), transfer the solution directly to a "Halogenated Organic Solvent" waste carboy.

  • Incompatibility Check: Ensure the carboy contains no strong oxidizers or nitric acid, which could react violently with the amino group.

Spills & Accidental Release Measures

In the event of a localized spill:

  • Isolate: Restrict access to the area and ensure the fume hood sash is lowered if the spill is inside.

  • Suppress: Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Absorb: Wipe up the wetted material using inert absorbent pads.

  • Dispose: Treat all cleanup materials as Halogenated Organic Solid Waste. Wash the affected surface with a mild detergent and water.

Regulatory Compliance & EPA/RCRA Guidelines (P501)

The disposal of this compound is governed by the GHS precautionary statement P501: Dispose of contents/container to an approved waste disposal plant [4]. This mandates that laboratory personnel cannot dispose of this chemical via municipal trash or standard sink drainage. All labeled halogenated waste must be transferred to your institution's Environmental Health and Safety (EHS) department, who will coordinate with licensed hazardous waste contractors for EPA-compliant high-temperature incineration.

Decision Workflow Diagram

The following logical decision tree maps the workflow for classifying and routing the waste streams.

DisposalWorkflow Start Waste Generated: Methyl amino(3-methoxyphenyl) acetate HCl State Determine Waste State Start->State Solid Solid Waste (Powder, contaminated items) State->Solid Liquid Liquid Waste (Solutions, rinsates) State->Liquid PackSolid Package in sealed, compatible container Solid->PackSolid AqOrg Aqueous or Organic? Liquid->AqOrg LabelHal Label as: Halogenated Organic Waste PackSolid->LabelHal Organic Organic Solution AqOrg->Organic Aqueous Aqueous Solution AqOrg->Aqueous Organic->LabelHal Neutralize Neutralize to pH 6-8 using NaHCO3 Aqueous->Neutralize Neutralize->LabelHal Pickup Arrange EHS Pickup (EPA/RCRA Compliant) LabelHal->Pickup End Approved Waste Disposal Plant (P501) Pickup->End

Decision workflow for the segregation and disposal of the hydrochloride salt waste.

Quantitative Data Summary

The table below summarizes the critical quantitative parameters for the disposal of this compound.

ParameterValue / GuidelineRationale
Chlorine Mass Percentage 15.3%Exceeds the 1% EPA threshold, mandating "Halogenated" classification.
Target Neutralization pH 6.0 – 8.0Prevents corrosion of waste containers and complies with EHS liquid waste acceptance criteria.
Neutralizing Agent 1M NaHCO₃Weak base prevents exothermic ester hydrolysis while safely neutralizing HCl.
GHS Disposal Code P501Requires professional disposal at an approved waste plant; prohibits sink/trash disposal.

Sources

Handling

Personal protective equipment for handling Methyl amino(3-methoxyphenyl)acetate hydrochloride

Handling reactive pharmaceutical intermediates requires moving beyond basic compliance to a mechanistic understanding of chemical hazards. As a chiral building block in drug development, Methyl amino(3-methoxyphenyl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Handling reactive pharmaceutical intermediates requires moving beyond basic compliance to a mechanistic understanding of chemical hazards. As a chiral building block in drug development, Methyl amino(3-methoxyphenyl)acetate hydrochloride (CAS: 327051-33-2) presents distinct occupational risks that must be managed with precision[1].

To ensure scientific integrity and laboratory safety, this guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and spill management, aligning with USP <800> standards for hazardous active pharmaceutical ingredients (APIs)[2].

Mechanistic Hazard Profile & Causality

Classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), the hazard profile of this compound is directly dictated by its molecular structure[1]:

  • HCl Salt Dissociation: As a hydrochloride salt, exposure to ambient moisture or contact with the mucous membranes of the respiratory tract causes the release of trace hydrogen chloride (HCl) gas. This localized acidification drives its STOT SE 3 and Eye Irrit. 2A classifications[1].

  • Enhanced Lipophilicity: The inclusion of the 3-methoxyphenyl moiety significantly increases the molecule's lipophilicity compared to standard aliphatic amino acids. This structural feature facilitates rapid penetration through the stratum corneum, necessitating stringent dermal protection to mitigate systemic toxicity[1].

  • Ester Reactivity: The methyl ester is susceptible to hydrolysis and transesterification. Improper disposal or exposure to strong bases can trigger exothermic degradation.

Quantitative PPE Specifications

A self-validating safety system relies on selecting PPE based on quantitative protection factors rather than generic recommendations. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecificationMechanistic RationaleQuantitative Metric
Hand Protection Double-layered Nitrile (≥ 6-mil thickness)Prevents dermal absorption of the lipophilic methoxyphenyl moiety[3].Breakthrough time > 480 mins
Respiratory Protection NIOSH-approved N95 or P100 Particulate RespiratorFilters respirable API dust and minimizes HCl vapor inhalation risk[4].Assigned Protection Factor (APF) = 10
Eye/Face Protection Indirect-vented safety goggles + Face shieldProtects ocular mucosa from HCl-induced acidification and reactive dust[1].ANSI Z87.1+ High Impact Rating
Body Protection Disposable Tyvek suit or chemically resistant lab coatPrevents powder accumulation on personal clothing and subsequent skin transfer[3].Penetration resistance to dry particulates

Operational Workflow: Step-by-Step Methodology

To maintain a secure environment, every step of the handling process must include a verification check.

Phase 1: Pre-Handling & Engineering Controls

  • Ventilation Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with a minimum face velocity of 100 fpm (feet per minute)[2].

  • Workspace Preparation: Line the active work area with a disposable, absorbent, plastic-backed bench pad to contain micro-spills.

  • PPE Donning Sequence:

    • Don the chemically resistant Tyvek suit or lab coat.

    • Don the first pair of 6-mil nitrile gloves (inner layer).

    • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

    • Don safety goggles and the face shield.

    • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the lab coat sleeves[3].

Phase 2: Execution & Manipulation

  • Vessel Equilibration: Allow the sealed chemical container to equilibrate to room temperature inside the fume hood to prevent condensation, which could trigger premature HCl release.

  • Gravimetric Transfer: Use an anti-static weighing spatula. Avoid aggressive pouring or scraping, which generates respirable aerosols.

  • Solvent Addition: If preparing a solution, add the solvent slowly down the side of the vessel to minimize exothermic solvation and aerosolization.

Phase 3: Post-Handling & Doffing

  • Surface Decontamination: Wipe down the exterior of the chemical container and all spatulas/balances with a damp, disposable cloth before removing them from the hood.

  • PPE Doffing Sequence: Remove the outer gloves first (turning them inside out). Remove goggles, then the respirator, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Spill Management and Disposal Plan

Amino acid ester hydrochlorides require specific neutralization strategies to prevent the generation of hazardous byproducts.

Step-by-Step Spill Response Protocol:

  • Evacuate and Assess: If a powder spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Containment: Surround the powder spill with a damp absorbent barrier to prevent dust migration.

  • Targeted Neutralization: Do NOT use strong bases (like NaOH), which will aggressively hydrolyze the ester and generate heat. Instead, lightly dust the spill with a weak base, such as Sodium Bicarbonate (NaHCO₃), to neutralize the HCl component safely[5].

  • Collection: Use a damp absorbent pad to collect the neutralized slurry. Do not sweep dry powder, as this will re-aerosolize the API.

  • Disposal: Place all contaminated materials into a sealable, labeled hazardous waste container. Dispose of in accordance with EPA/RCRA regulations for halogenated organic waste.

Process Visualization

G Start Pre-Handling Assessment & Fume Hood Setup PPE Don Required PPE (Double Nitrile, P100, Goggles) Start->PPE Weighing Execute Weighing & Transfer (Minimize Aerosolization) PPE->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck SpillResponse Spill Containment & NaHCO3 Neutralization SpillCheck->SpillResponse Yes Decon Decontaminate Surfaces & Doff PPE SpillCheck->Decon No SpillResponse->Decon Dispose Dispose as Hazardous Waste (EPA/RCRA Compliant) Decon->Dispose

Safe Handling and Spill Response Workflow for Methyl amino(3-methoxyphenyl)acetate hydrochloride.

References

  • NextSDS. Chemical Substance Information: methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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